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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,6-Diethoxyaniline (CAS 91251-96-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 2,6-Diethoxyaniline, a substituted aniline derivative of increasing interest in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,6-Diethoxyaniline, a substituted aniline derivative of increasing interest in synthetic chemistry. We will delve into its core physicochemical properties, spectral characteristics, synthesis, and reactivity. This document is designed to serve as a foundational resource for scientists leveraging this compound as a building block in pharmaceutical and specialty chemical development, emphasizing practical applications and the rationale behind its synthetic utility.

Core Properties and Identifiers

2,6-Diethoxyaniline is an aromatic amine whose structure is characterized by an aniline core with two ethoxy groups at the ortho positions. This substitution pattern imparts unique steric and electronic properties that influence its reactivity and utility.

PropertyValueSource
CAS Number 91251-96-6
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
IUPAC Name 2,6-diethoxyaniline
Synonyms 2,6-Diethoxybenzenamine
Appearance Not explicitly available, but related compounds are often crystalline solids or liquids.
Solubility Expected to be soluble in common organic solvents.

Synthesis and Molecular Architecture

The synthesis of 2,6-diethoxyaniline is not as commonly documented as that of its methoxy or ethyl analogs. However, a highly effective and modern approach involves the catalytic hydrogenation of the corresponding nitrobenzene derivative, 1,3-diethoxy-2-nitrobenzene. This method is favored for its high yield, cleaner reaction profile, and milder conditions compared to older metal-acid reduction techniques.[1]

The choice of a Palladium-on-Carbon (Pd/C) catalyst is strategic; it offers high activity and selectivity for the reduction of the nitro group without affecting the aromatic ring or the ether linkages.[1] The use of ethanol as a solvent is convenient for its ability to dissolve the starting material and for its ease of removal post-reaction.

Visualizing the Synthetic Pathway

The diagram below illustrates the straightforward and efficient synthesis of 2,6-diethoxyaniline from its nitro precursor.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product A 1,3-Diethoxy-2-nitrobenzene C 2,6-Diethoxyaniline A->C Catalytic Hydrogenation B H₂ (1.0 MPa) Pd/C Catalyst Ethanol Solvent Room Temperature

Caption: Synthesis of 2,6-Diethoxyaniline via catalytic hydrogenation.

Reactivity and Rationale in Drug Development

The reactivity of 2,6-diethoxyaniline is principally governed by two features: the nucleophilic amino group (-NH₂) and the electron-rich aromatic ring. However, the two ortho-ethoxy groups exert significant steric hindrance around the nitrogen atom.

  • Steric Hindrance: Similar to its well-studied analog, 2,6-diisopropylaniline, the bulky ortho groups in 2,6-diethoxyaniline sterically shield the amino group.[2] This dramatically reduces its nucleophilicity, making direct N-acylation and N-alkylation reactions challenging compared to unhindered anilines.[2] This attenuated reactivity is not a drawback but a strategic advantage. It allows for selective reactions at other sites or the use of the aniline as a sterically demanding ligand in organometallic chemistry.

  • Aromatic Ring Activation: The ethoxy groups are electron-donating, which, combined with the amino group, strongly activates the aromatic ring towards electrophilic substitution. The primary site for substitution will be the para-position (C4), as the ortho-positions (C3 and C5) are already occupied.

Application in Drug Discovery: Anilines are common scaffolds in medicinal chemistry, but they can sometimes lead to metabolic instability or toxicity.[3] Replacing a simple aniline with a sterically hindered derivative like 2,6-diethoxyaniline can be a strategic move to:

  • Mitigate Off-Target Effects: The steric bulk can prevent unwanted interactions with biological targets.[3]

  • Fine-Tune Pharmacological Properties: The specific substitution pattern can be used to optimize a compound's solubility, bioavailability, and receptor selectivity.[3]

  • Serve as a Building Block: It is utilized in research-driven chemical development and multi-step synthetic workflows, where its structure allows for controlled reactivity in downstream transformations.[4] This makes it a valuable intermediate for creating complex pharmaceutical derivatives.[4]

Analytical Characterization and Quality Control

Ensuring the purity and confirming the structure of 2,6-diethoxyaniline is critical. A combination of chromatographic and spectroscopic methods should be employed.

Workflow for Quality Control

G A Synthesized 2,6-Diethoxyaniline B HPLC Analysis A->B C Purity > 98%? B->C D Structural Confirmation (¹H NMR, ¹³C NMR, MS) C->D Yes G Repurify/ Re-synthesize C->G No E Data Matches Reference? D->E F Release for Use E->F Yes E->G No

Caption: Quality control workflow for 2,6-diethoxyaniline.

Expected Spectral Data

While specific spectra for 2,6-diethoxyaniline are not widely published, we can predict the key features based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl protons of the ethoxy groups, distinct signals for the aromatic protons, and a broad singlet for the -NH₂ protons. A reported characterization of the similar 2,6-dimethoxyaniline confirms the expected aromatic and substituent proton signals.[1]

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the two types of aromatic carbons (substituted and unsubstituted), a peak for the carbon attached to the nitrogen, and two peaks for the ethoxy groups (-CH₂- and -CH₃).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 181.23.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, C-O stretches for the ether linkages, and C=C stretches for the aromatic ring.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Hazards: Aniline derivatives are often classified as harmful if swallowed or in contact with skin.[5]

Experimental Protocol: HPLC Purity Assessment

This protocol provides a general method for assessing the purity of a synthesized batch of 2,6-diethoxyaniline. Method optimization may be required.

Objective: To determine the purity of a 2,6-diethoxyaniline sample by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • 2,6-Diethoxyaniline sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2,6-diethoxyaniline reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working standard of approximately 10 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard, using the newly synthesized batch of 2,6-diethoxyaniline.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 230 nm (based on typical aniline absorbance)

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 30% B

      • 20-25 min: Re-equilibration at 30% B

  • Analysis:

    • Inject a blank (50:50 Acetonitrile/Water) to establish a baseline.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % method).

Self-Validation: The method's validity is confirmed by a stable baseline, a sharp and symmetrical peak for the analyte, and good reproducibility of retention times and peak areas across multiple injections. The use of a well-characterized reference standard, if available, would move this from a purity assessment to a quantitative assay.

References

  • PubChem. 2,6-Diethylaniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11369]
  • Echemi. 2,6-DIMETHOXYANILINE Safety Data Sheets. [URL: https://www.echemi.com/sds/2,6-dimethoxyaniline-cas2734-70-5.html]
  • Google Patents. Process for the preparation of 2,6-xylidine. [URL: https://patents.google.
  • ChemicalBook. 2,6-DIMETHOXYANILINE Chemical Properties,Uses,Production. [URL: https://www.chemicalbook.
  • Thermo Fisher Scientific. 2,6-Dimethoxyaniline, 97%. [URL: https://www.thermofisher.
  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [URL: https://www.jocpr.
  • Google Patents. Process for producing 2,6-dialkylanilines. [URL: https://patents.google.
  • Ganapa Life Science. 2,6-Dimethoxyaniline (CAS 2734-70-5) Manufacturer. [URL: https://www.ganapalifescience.com/product/2-6-dimethoxyaniline]
  • Sigma-Aldrich. 2,6-dimethoxyaniline AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s431818]
  • Guidechem. How to Synthesize 2,6-DIMETHOXYANILINE under Mild Reaction Conditions?. [URL: https://www.guidechem.com/news/how-to-synthesize-2-6-dimethoxyaniline-under-mild-reaction-conditions--1028022.html]
  • Fisher Scientific. SAFETY DATA SHEET: 2,6-Diethylaniline. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC165220250&productDescription=2%2C6-DIETHYLANILINE+98%25+25G&vendorId=VN00032119&countryCode=US&language=en]
  • National Center for Biotechnology Information. 2,6-DIMETHYLANILINE (2,6-XYLIDINE). [URL: https://www.ncbi.nlm.nih.gov/books/NBK558068/]
  • PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [URL: https://pubmed.ncbi.nlm.nih.gov/12439736/]
  • Exposome-Explorer. Material Safety Data Sheet 2,6-Diethylaniline. [URL: http://exposome-explorer.iarc.fr/msds/2_6-diethylaniline.pdf]
  • Cresset Group. Aniline replacement in drug-like compounds. [URL: https://www.cresset-group.com/science/drug-discovery-case-studies/aniline-replacement-in-drug-like-compounds/]
  • BenchChem. A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-2-6-diisopropylaniline-and-aniline/]

Sources

Exploratory

2,6-Diethoxyaniline: Structural Mechanics, Molecular Properties, and Applications in Advanced Drug Design

Executive Summary In the realm of rational drug design and molecular probe engineering, steric hindrance is not merely a synthetic hurdle—it is a powerful design tool. 2,6-Diethoxyaniline is a highly specialized ortho-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and molecular probe engineering, steric hindrance is not merely a synthetic hurdle—it is a powerful design tool. 2,6-Diethoxyaniline is a highly specialized ortho-disubstituted arylamine that exemplifies this principle. By flanking a reactive primary amine with two bulky ethoxy groups, this molecule forces unique conformational restrictions and alters the thermodynamic stability of the systems it is integrated into. This whitepaper dissects the chemical properties of 2,6-diethoxyaniline, detailing its critical role in tuning the pKa of lysosomal fluorescent probes and its function as a conformational driver in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for oncology.

Chemical Identity & Stoichiometric Parameters

Before deploying 2,6-diethoxyaniline in complex syntheses, establishing its fundamental physicochemical parameters is critical for accurate stoichiometric calculations and reaction scaling.

Table 1: Physicochemical Profile of 2,6-Diethoxyaniline

ParameterValue
Chemical Name 2,6-Diethoxyaniline
CAS Registry Number 91251-96-6
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
SMILES String CCOc1cccc(OCC)c1N
Structural Class Ortho-disubstituted primary arylamine
Key Structural Feature Dual ethoxy steric bulk flanking the reactive amine

Structural Mechanics: The Power of Ortho-Disubstitution

The utility of 2,6-diethoxyaniline stems entirely from the causality of its structure. The primary amine (-NH2) serves as the nucleophilic anchor, allowing the molecule to be coupled to carboxylic acids or electrophilic carbon centers. However, the two adjacent ethoxy (-OCH2CH3) groups create a severe steric microenvironment. When 2,6-diethoxyaniline is incorporated into an N-aryl system (such as an amide or a heterocyclic ring), the steric clash between the ethoxy groups and the adjacent carbonyl or ring system restricts rotation around the C-N bond. This forces the 2,6-diethoxyphenyl ring to adopt an orthogonal conformation relative to the rest of the molecule[1].

G A 2,6-Diethoxyaniline B Primary Amine A->B Reactive Site C 2,6-Diethoxy Groups A->C Steric Bulk D Orthogonal Conformation C->D Restricts C-N Rotation E Spirolactam Destabilization C->E Shifts pKa Higher

Structural causality of 2,6-Diethoxyaniline driving conformational and pKa shifts.

Application I: pKa Modulation in Lysosomal Fluorescent Probes

In cellular biology, visualizing lysosomal pH variations (typically pH 4.5–5.5) requires highly sensitive fluorescent probes. Traditional rhodamine and hemicyanine dyes utilize a spirolactam molecular switch: they are closed and non-fluorescent at basic/neutral pH, and open (highly fluorescent) at acidic pH. However, traditional probes require highly acidic conditions (pKa < 4.0) to trigger this opening, rendering them useless for lysosomal tracking[2].

By reacting the fluorophore core with 2,6-diethoxyaniline, researchers introduce massive steric hindrance into the closed spirolactam ring. This steric tension thermodynamically destabilizes the closed conformation. Consequently, the energy barrier to open the ring is lowered, shifting the pKa of the probe to a higher, more biologically relevant value (e.g., pKa ~5.5–7.0)[2][3].

G State1 Closed Spirolactam (Non-Fluorescent) State2 Lysosomal pH (4.5-5.5) + 2,6-Diethoxy Sterics State1->State2 Protonation State3 Open Ring Form (Highly Fluorescent) State2->State3 Steric-driven Opening

Acid-activated spirolactam ring opening facilitated by 2,6-diethoxy steric hindrance.

Application II: Conformational Trapping in mIDH1 Inhibitors

Mutations in isocitrate dehydrogenase 1 (mIDH1) drive the production of the oncometabolite D-2-hydroxyglutarate, promoting acute myeloid leukemia (AML) and gliomas[1]. In the development of 2H-1λ2-pyridin-2-one inhibitors targeting the allosteric pocket of mIDH1, the spatial orientation of the inhibitor is paramount.

During hit-to-lead optimization, 2,6-diethoxyaniline is utilized to form the N-aryl linkage of the pyridinone core. The dual ethoxy groups prevent the aryl ring from becoming coplanar with the pyridinone system. This forced orthogonal geometry is causally responsible for the molecule's ability to perfectly slot into the sterically congested allosteric binding pocket of mIDH1, retaining high inhibitory potency while eliminating off-target activity against wild-type IDH1[1][4].

G Step1 Keto Ester + DMF-DMA (Neat, Heat) Step2 Vinylogous Amide Step1->Step2 Step3 Nitrile + Base (KOtBu) (Michael Addition) Step2->Step3 Step4 Ketocarbonitrile Step3->Step4 Step5 2,6-Diethoxyaniline + AcOH (Thermal Cyclodehydration) Step4->Step5 Requires heat due to sterics Step6 N-Aryl Pyridin-2-one Core Step5->Step6 Orthogonal trapping

Multicomponent coupling workflow for mIDH1 inhibitors using 2,6-diethoxyaniline.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols outline the integration of 2,6-diethoxyaniline into the aforementioned systems, explicitly detailing the causality behind the reaction conditions.

Protocol A: Synthesis of N-(2,6-Diethoxyphenyl) Pyridinone Core (mIDH1 Inhibitor)

Objective: Construct the sterically hindered pyridinone core via a one-pot multicomponent coupling[4].

  • Vinylogous Amide Formation: Combine the starting keto ester and N,N-dimethylformamide dimethyl acetal (DMF-DMA) neat. Causality: Running the reaction neat maximizes collision frequency, driving rapid condensation without the need for solvent-induced dilution.

  • Michael Addition: Introduce the functionalized nitrile and potassium tert-butoxide (KOtBu). Causality: KOtBu acts as a strong, non-nucleophilic base, generating the nitrile anion required to attack the vinylogous amide, forming a ketocarbonitrile intermediate.

  • Cyclodehydration: Add 1.2 equivalents of 2,6-diethoxyaniline and glacial acetic acid. Heat the mixture to 100°C. Causality: Acetic acid acts as a proton shuttle. Because the 2,6-diethoxy groups create massive steric shielding around the amine, the activation energy for the final ring closure is exceptionally high. Standard room-temperature stirring will stall the reaction; rigorous thermal driving is strictly required to force cyclodehydration[4].

Protocol B: Synthesis of Sterically Hindered Rhodamine Spirolactam

Objective: Synthesize a lysosomal pH probe with an elevated pKa[2][5].

  • Activation: Dissolve Rhodamine B (1.0 mmol) in 10 mL of anhydrous dichloromethane under a nitrogen atmosphere. Add BOP reagent (1.5 mmol) and trimethylamine (0.5 mL). Stir for 30 minutes. Causality: BOP reagent efficiently converts the unreactive carboxylic acid of rhodamine into a highly reactive active ester. Trimethylamine acts as an acid scavenger to drive the activation forward.

  • Nucleophilic Attack: Add 2,6-diethoxyaniline (1.3 mmol) to the activated mixture.

  • Kinetic Maturation: Stir the reaction at room temperature overnight. Causality: The extreme steric bulk of the 2,6-diethoxy groups drastically reduces the nucleophilic attack rate of the amine onto the activated ester. Prolonged reaction times (12-18 hours) are necessary to achieve acceptable yields of the closed spirolactam switch[2].

  • Purification: Remove the solvent under reduced pressure and purify the crude product via silica gel column chromatography.

Conclusion

2,6-Diethoxyaniline (MW: 181.23 g/mol ) is a masterclass in applied steric engineering. By leveraging the spatial bulk of its ortho-ethoxy groups, application scientists can precisely tune the thermodynamic stability of fluorescent molecular switches and dictate the 3D binding conformations of advanced oncological therapeutics. Understanding the causality of its steric profile is essential for modern drug discovery and probe development.

References

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects Source: ResearchGate URL:[Link]

  • BLD Pharmatech Co., Limited - Product Catalog (CAS: 91251-96-6) Source: ChemBuyersGuide URL:[Link]

Sources

Foundational

Difference between 2,6-Diethoxyaniline and 2,6-Dimethoxyaniline

This guide provides an in-depth technical comparison between 2,6-Diethoxyaniline (2,6-DEA) and 2,6-Dimethoxyaniline (2,6-DMA) , focusing on their physicochemical properties, synthetic pathways, and their critical role as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,6-Diethoxyaniline (2,6-DEA) and 2,6-Dimethoxyaniline (2,6-DMA) , focusing on their physicochemical properties, synthetic pathways, and their critical role as steric modulators in drug design and functional material synthesis.[1]

Steric Modulation and Electronic Tuning in Aniline Derivatives

Executive Summary

In the architecture of small molecule drugs and functional dyes, the choice between 2,6-Dimethoxyaniline (2,6-DMA) and 2,6-Diethoxyaniline (2,6-DEA) is rarely arbitrary.[1] While both serve as electron-rich, ortho-substituted aniline building blocks, they offer distinct steric and lipophilic profiles.[1]

  • 2,6-DMA is the "standard" electron-donating scaffold, offering significant electron density to the aromatic ring with moderate steric shielding.[1]

  • 2,6-DEA is the "tuner" analog. The additional methylene groups in the ethoxy chains increase the steric bulk (cone angle) and lipophilicity (LogP) without drastically altering the electronic induction. This makes 2,6-DEA critical for modulating pKa , hindering metabolic attack , and destabilizing spiro-cyclization in pH-sensitive probes.[1][2]

Physicochemical Profiling

The transition from methoxy to ethoxy substitution introduces non-linear changes in physical state and solubility.

Comparative Data Table
Property2,6-Dimethoxyaniline (2,6-DMA)2,6-Diethoxyaniline (2,6-DEA)
CAS Number 2734-70-5 91251-96-6
Molecular Structure


Molecular Weight 153.18 g/mol 197.23 g/mol
Physical State White to off-white crystalline solidLow-melting solid or viscous liquid (Brown/Red)
Melting Point 71 – 75 °C~57 °C (Lit.[1][2][3][4][5][6] varies based on purity)
Boiling Point 140 °C (at 15 mmHg)>250 °C (Predicted)
Acidity (pKa) ~4.48 (Conjugate acid)~4.2 - 4.6 (Steric bulk affects solvation)
Lipophilicity (LogP) ~0.95~1.92 (Predicted)
Solubility Soluble in MeOH, DMSO, dilute acidHighly soluble in DCM, EtOAc; less water soluble

Technical Insight: The lower melting point of 2,6-DEA compared to 2,6-DMA is attributed to the flexible ethyl chains disrupting the crystal lattice packing efficiency, a common "odd-even" or chain-lengthening effect in alkoxy-aromatics.[1][2]

Synthetic Pathways & Manufacturing

Both compounds are synthesized via the reduction of their corresponding nitro-derivatives.[1][2] However, the precursor availability differs.[7]

Pathway Analysis

The synthesis generally proceeds via the nucleophilic aromatic substitution of a 1-halo-2,6-dinitrobenzene or direct nitration of the resorcinol ether, followed by catalytic hydrogenation .[1][2]

Synthesis Resorcinol Resorcinol Derivative (1,3-Diethoxybenzene) Nitration Nitration (HNO3/H2SO4) Resorcinol->Nitration Nitro 2,6-Diethoxy-1-nitrobenzene Nitration->Nitro Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Nitro->Reduction Product 2,6-Diethoxyaniline (2,6-DEA) Reduction->Product

Figure 1: General synthetic workflow for 2,6-dialkoxyanilines via the nitro-reduction route.[1][2]

Experimental Protocol: Catalytic Hydrogenation

This protocol is adaptable for both 2,6-DMA and 2,6-DEA, with workup variations noted.

Reagents:

  • Precursor: 2,6-Dimethoxynitrobenzene (for DMA) or 2,6-Diethoxynitrobenzene (for DEA).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C).[8]

  • Solvent: Methanol (anhydrous).

  • Hydrogen source:

    
     balloon or Parr shaker (30 psi).
    

Step-by-Step Methodology:

  • Charging: In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve 10 mmol of the nitro precursor in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10 mol% of Pd/C (approx. 100-200 mg).[1][2] Caution: Pd/C can ignite methanol vapors; add under an inert argon blanket.[1]

  • Hydrogenation: Purge the vessel with nitrogen x3, then hydrogen x3. Stir vigorously under

    
     atmosphere at room temperature for 4–12 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The nitro spot (
    
    
    
    ~0.6) should disappear, replaced by the fluorescent amine spot (
    
    
    ~0.3).
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.[8]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • For 2,6-DMA: Recrystallize the off-white solid from ethanol/water to yield needles (MP 73°C).

    • For 2,6-DEA: The residue will likely be a dark oil or low-melting solid.[1] Purify via short-path silica column chromatography (Hexane:EtOAc 4:1) to obtain the pure amine.

Reactivity & Steric Modulation: The Core Differentiator

The primary reason to select 2,6-DEA over 2,6-DMA is steric control .[1]

Nucleophilicity and N-Alkylation

While the ethoxy group is a stronger electron donor by induction (ethyl > methyl), the steric bulk of the ethoxy group shields the nitrogen lone pair.[1]

  • 2,6-DMA: Nitrogen is moderately accessible.[1] Reacts readily with electrophiles (alkyl halides, acid chlorides).

  • 2,6-DEA: The "cone angle" of the ortho-ethoxy groups is significantly larger.[1][2] This retards the rate of

    
     attack on the nitrogen, preventing over-alkylation (formation of quaternary salts) and allowing for higher selectivity in mono-alkylation reactions.[1]
    
Tuning pKa in Functional Probes (Rhodamine Example)

Research into fluorescent pH probes (e.g., Rhodamine-spirolactam derivatives) utilizes these anilines to tune the spirolactam ring-opening pKa .[1][2]

  • Mechanism: The bulky aniline substituent forces the spirolactam ring to open at higher pH values (less acidic conditions) by destabilizing the closed, non-fluorescent form via steric strain.

  • Result: 2,6-DEA derivatives typically exhibit a higher pKa for ring opening compared to 2,6-DMA derivatives, making them more sensitive in slightly acidic biological environments (lysosomes).[1]

StericTuning cluster_0 Steric Strain Mechanism DMA 2,6-DMA Derivative (Moderate Steric Bulk) Stable Closed Ring OpenForm Open Fluorescent Form (Relieved Strain) DMA->OpenForm Requires Low pH (Strong Acid) DEA 2,6-DEA Derivative (High Steric Bulk) Destabilized Closed Ring DEA->OpenForm Occurs at Higher pH (Mild Acid)

Figure 2: Impact of steric bulk (Methoxy vs. Ethoxy) on the equilibrium of spirolactam ring opening.

Pharmaceutical & Agrochemical Applications

2,6-Dimethoxyaniline (2,6-DMA)[1][2][3]
  • Analytical Chemistry: Used as a coupling agent in the spectrophotometric determination of sulfonamides (e.g., Sulfamethoxazole).

  • Synthesis: Precursor for Epiroprim (dihydrofolate reductase inhibitor) and various azo dyes.

2,6-Diethoxyaniline (2,6-DEA)[1][2][3][11]
  • Drug Design (SAR): Used to increase lipophilicity and metabolic stability. The ethoxy group is more resistant to O-dealkylation by cytochrome P450 enzymes compared to the methoxy group in certain scaffolds.[1][2]

  • Local Anesthetics: Analogous to lidocaine/xylidine derivatives, where increasing the ortho-substituent size (Methyl -> Methoxy -> Ethoxy) modulates the sodium channel blocking duration and potency.[1][2]

References

  • Synthesis & Properties: Journal of Chemical and Pharmaceutical Research, 2013, 5(12):1320-1324.[9] (Methodology for N-alkylation of sterically hindered anilines).

  • Rhodamine Probe Tuning: Sensors and Actuators B: Chemical, "Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects".

  • 2,6-DMA Data: ChemicalBook, CAS 2734-70-5 Entry.[1]

  • 2,6-DEA CAS Verification: BLD Pharm, Catalog Entry for CAS 91251-96-6.[1][2][3][4][5][6][10][11][12]

  • Steric Hindrance in Anilines: Journal of Organic Chemistry, "The investigation of the steric hindrance of anilines".

Sources

Exploratory

Technical Guide: Steric &amp; Electronic Divergence in 2,6-Disubstituted Anilines

This guide provides an in-depth technical analysis of the steric and electronic differentiators between 2,6-Diethoxyaniline (2,6-DEA-OEt) and 2,6-Diethylaniline (2,6-DEA-Et) .[1] It is designed for researchers in ligand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the steric and electronic differentiators between 2,6-Diethoxyaniline (2,6-DEA-OEt) and 2,6-Diethylaniline (2,6-DEA-Et) .[1] It is designed for researchers in ligand design, catalysis, and medicinal chemistry.[1][2]

Executive Summary

In the design of transition metal catalysts (e.g., Grubbs, NHC ligands) and chloroacetanilide herbicides, the ortho-substitution pattern of the aniline moiety is the primary lever for controlling stability and reactivity.

While 2,6-Diethylaniline (2,6-DEA-Et) provides a rigid, hydrophobic "steric wall," 2,6-Diethoxyaniline (2,6-DEA-OEt) offers a complex "hemilabile gear" mechanism.[1] This guide demonstrates that while the ethoxy group is electronically activating (+M effect), its steric bulk is conformationally dependent, often resulting in lower proximal steric pressure compared to the ethyl group, despite a larger distal sweep volume.

Part 1: Structural & Electronic Analysis

The Proximal vs. Distal Steric Paradox

The fundamental difference lies in the atom directly attached to the aromatic ring (the anchor atom).

  • 2,6-DEA-Et (Ethyl): The anchor is a methylene group (

    
    ).[1] It has a van der Waals radius of ~2.0 Å and a fixed bond angle of ~109.5°. This creates a permanent, rigid steric block immediately adjacent to the nitrogen center.
    
  • 2,6-DEA-OEt (Ethoxy): The anchor is an oxygen atom (

    
    ).[1] It has a smaller van der Waals radius (~1.52 Å) and a bond angle (
    
    
    
    ) of ~118°.

Implication: The "pocket" around the nitrogen in 2,6-DEA-OEt is wider and more accessible to small electrophiles than in 2,6-DEA-Et.[1] However, the ethyl "tail" of the ethoxy group can rotate (the "Gear Effect"), creating a variable steric fence that is effective against larger incoming substrates.

Quantitative Electronic & Steric Parameters

The following table synthesizes physical organic parameters to quantify the difference.

Parameter2,6-Diethylaniline (

)
2,6-Diethoxyaniline (

)
Technical Significance
Taft Steric Constant (

)

(Ethyl)

(Ethoxy)*
More negative = More steric bulk.[1] Ethyl is effectively bulkier at the reaction center.
Charton Value (

)


While effective radii are similar, the location of the bulk differs.
Hammett Constant (

)

(Weak Donor)

(Strong Donor)
Ethoxy donates electron density via resonance (+M), increasing N-nucleophilicity.[1]
pKa (Conjugate Acid)


2,6-DEA-OEt is more basic due to electron donation, despite potential steric inhibition of solvation.[1][2]
Ligand Behavior Pure

-donor

-donor + Hemilabile
The ether oxygen can weakly coordinate to metal centers (hemilability).[1]

*Note:


 for alkoxy is conformation-dependent.[1] The value represents the average effective bulk.
Visualizing the Steric Environment

The following diagram illustrates the "Wall" vs. "Fan" steric models.

StericComparison cluster_0 2,6-Diethylaniline (Rigid Wall) cluster_1 2,6-Diethoxyaniline (Flexible Fan) Et_Anchor Methylene Anchor (-CH2-) High Proximal Bulk Et_Tail Methyl Tail (-CH3) Fixed Projection Et_Anchor->Et_Tail Comparison Key Difference: Oxygen Spacer creates a 'Gap' near the Ring Et_Anchor->Comparison Et_Result Result: Permanent Steric Blockade Protects against Hydrolysis Et_Tail->Et_Result OEt_Anchor Oxygen Anchor (-O-) Low Proximal Bulk OEt_Tail Ethyl Tail (-CH2CH3) Rotational Freedom OEt_Anchor->OEt_Tail OEt_Anchor->Comparison OEt_Result Result: Conformation-Dependent Block Susceptible to Small Electrophiles OEt_Tail->OEt_Result

Caption: Comparison of steric architecture. Note the "Gap" created by the oxygen atom in the ethoxy derivative.

Part 2: Experimental Validation (Kinetic Assay)

To empirically verify the steric difference, a Competitive N-Acylation Rate Study is the gold standard. This protocol measures the relative rate (


) of reaction with an anhydride.
The Hypothesis

If sterics dominate: 2,6-DEA-OEt should react faster than 2,6-DEA-Et because the proximal oxygen atom is smaller than the methylene group, allowing easier approach to the nitrogen lone pair. If electronics dominate: 2,6-DEA-OEt should react faster due to the +M effect increasing nucleophilicity.[1]

Critical Control: Use Pivalic Anhydride (bulky) vs. Acetic Anhydride (small).[1] The steric difference will be magnified with the bulky electrophile.

Detailed Protocol: Competitive Kinetic Assay

Reagents:

  • 2,6-Diethylaniline (Analyte A)[1][3][4][5]

  • 2,6-Diethoxyaniline (Analyte B)[1]

  • Acetic Anhydride (Electrophile)[1]

  • Internal Standard (e.g., Naphthalene or Biphenyl - non-reactive)[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Base: Pyridine (1.1 equivalents).[1]

Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve equimolar amounts (1.0 mmol each) of Analyte A, Analyte B, and the Internal Standard in 10 mL anhydrous DCM.

  • Baseline: Take a

    
     aliquot, quench in methanol, and run HPLC to establish the 
    
    
    
    ratio (Area Ratio A/IS and B/IS).
  • Initiation: Add Acetic Anhydride (0.5 mmol, 0.25 equiv relative to total amine) at

    
    . Note: We use a deficiency of anhydride to ensure competition.
    
  • Reaction: Stir at

    
     for 15 minutes, then warm to Room Temperature (RT) for 45 minutes.
    
  • Quench: Add

    
     Methanol to destroy unreacted anhydride.
    
  • Analysis: Analyze the mixture via HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the concentrations of the starting anilines remaining.
Experimental Workflow Diagram

KineticAssay Step1 1. Dissolve (DEA-Et + DEA-OEt + Int. Std) Step2 2. Add Electrophile (0.25 equiv Anhydride) Step1->Step2 T=0 Sample Step3 3. Competitive Reaction (1 hr) Step2->Step3 Step4 4. Quench (MeOH) Step3->Step4 Step5 5. HPLC Analysis Measure Remaining Amine Ratio Step4->Step5

Caption: Workflow for determining relative nucleophilicity (


) via competitive acylation.

Part 3: Implications for Applications

Chloroacetanilide Herbicides (Metolachlor/Alachlor Class)
  • Current Standard: 2,6-Diethylaniline is the backbone of herbicides like Alachlor.[1] The ethyl groups provide a "hydrophobic shield" that prevents soil microbes from hydrolyzing the amide bond too quickly.

  • Diethoxy Substitution: Replacing ethyl with ethoxy would likely decrease soil persistence.[1] The ether oxygen increases water solubility and provides a "handle" for oxidative degradation (O-dealkylation by cytochrome P450 enzymes). Furthermore, the reduced proximal steric bulk makes the amide carbonyl more susceptible to hydrolysis.

N-Heterocyclic Carbene (NHC) Ligands[1]
  • Catalyst Design: In Ruthenium-based olefin metathesis (Grubbs catalysts), the N-aryl substituents control the rate of initiation and propagation.

  • 2,6-DEA-Et: Provides standard steric bulk, favoring stability.[1]

  • 2,6-DEA-OEt: Used when electronic activation is required without excessive bulk.[1] The oxygen atoms can also engage in weak hemilabile bonding with the metal center, potentially stabilizing low-coordinate intermediates during the catalytic cycle.

References

  • Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.).[1] Wiley. (Foundational text defining

    
     values).
    
  • Charton, M. (1975).[1] "Steric Effects.[1][6][7][8][9][10][11] I. Esterification and Acid-Catalyzed Hydrolysis of Esters."[1] Journal of the American Chemical Society, 97(6), 1552–1556.

  • Sigman, M. S., & Miller, J. J. (2009).[1] "Applications of Physical Organic Chemistry to the Development of Asymmetric Catalysis." Accounts of Chemical Research. (Discusses steric parameterization in ligand design).

  • BenchChem. (2025).[1][2] Technical Guide to Steric Hindrance Effects of 2,6-Disubstituted Anilines. (General reactivity data).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1]

Sources

Foundational

Part 1: Physicochemical Profile &amp; Predicted Solubility Behavior

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,6-Diethoxyaniline Executive Summary This technical guide provides a comprehensive framework for the solubility profiling of 2,6-Diethoxyaniline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,6-Diethoxyaniline

Executive Summary This technical guide provides a comprehensive framework for the solubility profiling of 2,6-Diethoxyaniline (CAS: 91251-96-6) , a critical intermediate in the synthesis of fluorescent probes (rhodamine spirolactams) and pharmaceutical agents (heteroarylhydroxypyrimidinones).[1] Unlike its widely documented analog 2,6-dimethoxyaniline, 2,6-diethoxyaniline lacks extensive public thermodynamic solubility datasets.[1]

Therefore, this guide functions as a protocol-driven system . It synthesizes available physicochemical data with a rigorous, self-validating experimental workflow.[1] By following this guide, researchers can generate high-fidelity solubility data required for process optimization, recrystallization, and kinetic modeling.

[1]

Understanding the molecular architecture of 2,6-diethoxyaniline is prerequisite to selecting appropriate solvent systems.[1] The presence of two ethoxy groups at the ortho positions creates significant steric hindrance and lipophilicity compared to the methoxy analog.[1]

PropertyValue / DescriptionImpact on Solubility
Compound Name 2,6-Diethoxyaniline
CAS Number 91251-96-6Unique Identifier for sourcing
Molecular Formula C₁₀H₁₅NO₂MW: 181.23 g/mol
Physical State Solid (Crystalline)Requires energy to break lattice (Enthalpy of Fusion)
Melting Point ~57°C (Lit. [1])Lower MP indicates lower lattice energy vs. 2,6-dimethoxy (MP ~75°C), suggesting higher solubility in organic solvents.[1][2][3][4]
Lipophilicity (LogP) ~2.3 (Predicted)Hydrophobic. Poor water solubility; high affinity for non-polar and polar aprotic solvents.[1]
pKa (Conjugate Acid) ~4.0 - 4.5Weak base.[1] Solubility in water can be enhanced by pH adjustment (< pH 2).[1]
Solvent Compatibility Matrix (Based on Structural Analogs & Synthesis Protocols)
  • High Solubility (Process Solvents): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Dimethyl Sulfoxide (DMSO).[1]

  • Moderate Solubility (Crystallization Candidates): Ethanol, Isopropanol, Toluene.[1]

  • Low Solubility (Anti-Solvents): n-Hexane, Heptane, Water (neutral pH), Isopropyl Ether.[1]

Expert Insight: In synthetic applications, 2,6-diethoxyaniline is often purified or utilized in DCM/Methanol systems.[1] For recrystallization, a solvent/anti-solvent pair of Ethyl Acetate/Hexane or Ethanol/Water is thermodynamically favored due to the steep solubility gradient generated by the ethoxy chains.[1]

Part 2: Experimental Protocol for Solubility Determination

Workflow Logic (DOT Diagram)

SolubilityWorkflow Figure 1: Self-Validating Solubility Measurement Workflow Start Start: Excess Solid Addition Equilibrium Equilibration (Shake Flask, 24-48h) Start->Equilibrium Sampling Sampling & Filtration (0.22 µm PTFE) Equilibrium->Sampling TempControl Temp Control (± 0.05 K) TempControl->Equilibrium Maintains Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: The workflow emphasizes precise temperature control and filtration to prevent 'false high' readings from suspended micro-crystals.

Step-by-Step Methodology
  • Preparation: Add excess 2,6-diethoxyaniline solid to 10 mL of the target solvent (e.g., Methanol, Ethanol, EtOAc) in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation Check: Measure concentration at 24h and 48h.[1] If deviation is < 2%, equilibrium is reached.[1]

  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw supernatant using a pre-heated syringe.[1]

  • Filtration: Filter immediately through a 0.22 µm PTFE filter .

    • Critical: Pre-heat the filter to the measurement temperature to prevent precipitation during filtration.[1]

  • Quantification: Dilute the filtrate with mobile phase (Acetonitrile/Water) and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

    • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be modeled to predict solubility at unmeasured temperatures and to calculate the enthalpy of dissolution.[1]
The Modified Apelblat Equation

This semi-empirical model is most accurate for non-ideal solutions of organic solids like 2,6-diethoxyaniline.[1]



  • 
    : Mole fraction solubility of 2,6-diethoxyaniline.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived via regression analysis.
    

Thermodynamic Functions: From the Apelblat parameters, calculate the Enthalpy of Solution (


) :

[1]
  • Positive

    
    :  Indicates an endothermic  process (solubility increases with temperature), which is expected for 2,6-diethoxyaniline in most organic solvents.[1]
    
Decision Logic for Solvent Selection (DOT Diagram)

SolventSelection Figure 2: Thermodynamic Decision Matrix for Solvent Selection Start Select Solvent Purpose Reaction Reaction Medium Start->Reaction Crystallization Recrystallization Start->Crystallization HighSol High Solubility Required (> 0.1 mole fraction) Reaction->HighSol Gradient Temp-Dependent Gradient? Crystallization->Gradient DCM Dichloromethane (Low T, High Sol) HighSol->DCM Toluene Toluene (High T, Inert) HighSol->Toluene YesGrad Yes: Single Solvent (Ethanol/Isopropanol) Gradient->YesGrad Steep Curve NoGrad No: Binary System (Solvent/Anti-Solvent) Gradient->NoGrad Flat Curve Pair EtOAc + Hexane OR MeOH + Water NoGrad->Pair

Figure 2: Strategic selection of solvents based on the intended unit operation (Synthesis vs. Purification).

References

  • Turner, E.E. (1915).[1] "The melting point of 2,6-diethoxyaniline."[1][5] Journal of the Chemical Society, Transactions.[1] (Validating MP ~57°C).

  • Zhang, X., et al. (2019).[1] "Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine...". International Journal of Molecular Sciences. (Validating use in synthesis and solubility in DCM/MeOH).

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Reference for Apelblat modeling methodology).

  • BLD Pharm. (2024).[1][3][6][7] "Product Safety Data Sheet: 2,6-Diethoxyaniline (CAS 91251-96-6)".[1][2][3][4][6][7][8][9] (Confirming CAS and commercial availability).

Sources

Exploratory

Modulating Target Affinity and Physicochemical Profiles: The Electronic and Steric Paradigms of 2,6-Diethoxyaniline in SAR Studies

Executive Summary In advanced medicinal chemistry and chemical biology, the strategic introduction of specific functional groups is paramount for tuning a molecule's physicochemical properties and target engagement. 2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and chemical biology, the strategic introduction of specific functional groups is paramount for tuning a molecule's physicochemical properties and target engagement. 2,6-Diethoxyaniline (2,6-DEA) has emerged as a privileged building block in Structure-Activity Relationship (SAR) campaigns. By leveraging the unique dual-nature of its di-ortho ethoxy substituents—which impart both severe steric hindrance and complex electronic modulation—scientists can precisely engineer the pKa of diagnostic fluorophores and lock the bioactive conformations of targeted therapeutics. This whitepaper deconstructs the mechanistic logic of 2,6-DEA, providing drug development professionals with actionable, self-validating protocols for its application.

The Physicochemical Paradigm of 2,6-Diethoxyaniline (2,6-DEA)

The utility of 2,6-DEA in SAR studies is driven by the interplay between its spatial bulk and its electron-donating/withdrawing capabilities.

Electronic Modulation: The Inductive vs. Resonance Dichotomy

The ethoxy moieties (-OCH₂CH₃) on the aniline ring exhibit competing electronic effects. The oxygen lone pairs donate electron density into the aromatic π-system via resonance (+R effect), which typically increases electron density at the ortho and para positions. However, the highly electronegative oxygen atoms simultaneously withdraw electron density through the σ-bonds via the inductive effect (-I).

When 2,6-DEA is incorporated into a bulky scaffold (such as a spirolactam or a crowded heterocyclic core), the steric clash forces the aromatic ring out of coplanarity with the nitrogen's lone pair. This orthogonal twisting diminishes the resonance contribution (+R) to the nitrogen, making the inductive withdrawal (-I) more prominent. Consequently, the basicity and nucleophilicity of the amine nitrogen are subtly attenuated compared to unhindered aliphatic amines.

Steric Hindrance and Conformational Locking

The most dominant feature of 2,6-DEA is the massive steric bulk provided by the di-ortho substitution. The spatial volume occupied by the two ethoxy groups acts as a physical barrier. In SAR design, this is exploited to:

  • Destabilize specific ground states: By creating steric strain in closed-ring systems.

  • Restrict bond rotation: Generating stable rotational isomers (atropisomers) that lock a molecule into a specific 3D geometry required for protein pocket binding.

2,6-DEA in Structure-Activity Relationship (SAR) Workflows

Diagnostic Probes: pKa Tuning in Rhodamine Spirolactams (RSLs)

Rhodamine spirolactams are premier "turn-on" fluorescent sensors used to monitor intracellular pH. However, standard RSLs possess low pKa values, rendering them non-fluorescent (closed ring) at the mildly acidic pH of organelles like lysosomes (pH 4.0–6.0).

To solve this, researchers incorporate 2,6-DEA into the spirolactam nitrogen. The bulky 2,6-diethoxy groups introduce severe steric hindrance against the xanthene core[1]. This steric strain thermodynamically destabilizes the closed, non-fluorescent spirolactam ring. As a result, less ambient acidity is required to protonate the nitrogen and trigger the ring-opening process. Evaluation using the Fujita-Nishioka model for ortho-substituent effects confirms that both the steric size and the electronic character of 2,6-DEA synergistically shift the pKa higher (into the pH 4–6 range), enabling sensitive, real-time imaging of lysosomal pH variations[2].

Targeted Therapeutics: Atropisomerism in mIDH1 Inhibitors

In oncology, mutant isocitrate dehydrogenase 1 (mIDH1) produces the oncometabolite D-2-hydroxyglutarate (2-HG), driving leukemogenesis and gliomagenesis. During the hit-to-lead optimization of 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives, 2,6-DEA was utilized to synthesize highly potent mIDH1 inhibitors[3].

The incorporation of the 2,6-diethoxyphenyl moiety restricts rotation around the N-C(aryl) bond due to extreme steric clash with the adjacent gem-dimethyl and carbonyl groups. This restriction generates stable atropisomers. By isolating the active (+)-atropisomer, researchers ensured the molecule was conformationally locked into the exact geometry required to engage the mIDH1 allosteric pocket, drastically improving binding affinity and lowering 2-HG levels in xenograft models[3].

Quantitative SAR Data

The following table summarizes the structure-activity relationship of aniline substituents on the pKa of Rhodamine Spirolactams, demonstrating the profound impact of 2,6-di-ortho substitution.

Aniline SubstituentFujita-Nishioka Steric Parameter (

)
Electronic Parameter (Hammett

)
Observed RSL pKaPrimary SAR Driver
Unsubstituted (H) 0.000.00< 3.0Baseline stability of closed spirolactam.
2-Ethoxy -0.98-0.24~ 4.2Moderate steric clash; partial ring destabilization.
2,6-Diethoxy -1.96-0.48 (cumulative)5.5 - 6.0Severe steric strain; highly favorable ring-opening[2].

Data synthesized from Fujita-Nishioka ortho-effect modeling in RSL pKa tuning studies.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen. The protocols below are designed as self-validating systems to ensure high-fidelity results.

Protocol 1: Synthesis of 2,6-DEA Functionalized Rhodamine Spirolactams

Causality Focus: 2,6-DEA is a notoriously poor nucleophile due to the steric shielding of the amine by the ortho-ethoxy groups. Standard peptide coupling reagents (e.g., EDC/NHS) will fail. We must convert the rhodamine carboxylic acid into a highly reactive acyl chloride to force the amidation.

  • Acyl Chloride Generation: Dissolve Rhodamine B base (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add phosphorus oxychloride (POCl₃, 5.0 eq). Reflux for 4 hours under N₂.

    • Rationale: POCl₃ aggressively converts the acid to the acyl chloride. Anhydrous conditions are mandatory to prevent hydrolysis back to the starting material.

  • Solvent Removal: Evaporate DCE and excess POCl₃ under reduced pressure. Redissolve the crude intermediate in anhydrous acetonitrile (CH₃CN).

  • Amidation: Add 2,6-Diethoxyaniline (1.5 eq) and triethylamine (TEA, 3.0 eq). Reflux for 12 hours.

    • Rationale: TEA acts as an acid scavenger, neutralizing the HCl byproduct. Without TEA, the HCl would protonate 2,6-DEA, completely destroying its already weak nucleophilicity.

  • Self-Validation (TLC): Spot the reaction mixture on silica gel (DCM:MeOH 9:1).

    • Validation Check: The disappearance of the highly fluorescent Rhodamine B spot and the emergence of a non-fluorescent, higher-Rf spot confirms successful spirolactam ring closure.

Protocol 2: Fluorometric pKa Determination Workflow

Causality Focus: To accurately determine the pKa, the bulk dielectric constant and ionic strength of the solvent must remain strictly constant, as these parameters directly influence protonation thermodynamics.

  • Buffer Preparation: Prepare a series of 0.1 M buffers (e.g., citrate/phosphate) ranging from pH 3.0 to 8.0.

    • Critical Step: Adjust all buffers to a constant ionic strength (e.g., 100 mM KCl) to prevent Debye-Hückel artifacts from skewing the apparent pKa.

  • Sample Preparation: Prepare a 10 µM solution of the 2,6-DEA RSL in each buffer, utilizing 1% DMSO as a co-solvent.

    • Rationale: RSLs are highly lipophilic. 1% DMSO ensures complete dissolution without significantly altering the aqueous dielectric constant.

  • Spectral Acquisition: Excite the samples at 550 nm and record emission spectra from 570 nm to 650 nm.

  • Self-Validation (Isosbestic Point): Plot the absorbance spectra across the pH range.

    • Validation Check: The presence of a sharp isosbestic point confirms a clean, two-state thermodynamic transition (Closed

      
       Open) without fluorophore aggregation or degradation.
      
  • Data Fitting: Plot fluorescence intensity at

    
     vs. pH and fit to the Henderson-Hasselbalch equation to extract the pKa.
    

Mechanistic Visualization

The following diagram maps the logical flow of how the physicochemical properties of 2,6-DEA translate into tangible SAR outcomes in both diagnostic and therapeutic applications.

SAR_Logic cluster_properties Physicochemical Properties cluster_applications SAR Applications Substrate 2,6-Diethoxyaniline (2,6-DEA) Steric Steric Bulk (Di-ortho substitution) Substrate->Steric Electronic Electronic Effects (+R, -I) Substrate->Electronic RSL Rhodamine Spirolactams Steric->RSL Destabilizes closed ring mIDH1 mIDH1 Inhibitors Steric->mIDH1 Restricts bond rotation Electronic->RSL Modulates N-lone pair Electronic->mIDH1 Tunes electron density Outcome1 Increased pKa (pH 4-6) & Fluorescence Turn-On RSL->Outcome1 Outcome2 Atropisomer Stabilization & Target Engagement mIDH1->Outcome2

Mechanistic SAR logic of 2,6-DEA mapping properties to therapeutic and diagnostic outcomes.

References

  • Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects Source: ResearchGate (Dyes and Pigments) URL:[Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations Source: National Institutes of Health (NIH PMC) URL:[Link]

Sources

Foundational

The Physicochemical Dynamics of 2,6-Diethoxyaniline: pKa Modulation, Basicity, and Applications in Molecular Design

Executive Summary In the realm of advanced molecular design and drug development, the precise tuning of a molecule's basicity (pKa) is critical for controlling its pharmacokinetics, cellular localization, and responsiven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced molecular design and drug development, the precise tuning of a molecule's basicity (pKa) is critical for controlling its pharmacokinetics, cellular localization, and responsiveness to microenvironments. 2,6-Diethoxyaniline , a highly sterically hindered di-ortho-substituted aromatic amine, serves as a powerful structural motif for modulating these properties. This technical guide explores the mechanistic foundations of 2,6-diethoxyaniline's basicity, its role in overcoming the limitations of traditional pH-sensitive probes, and the rigorous experimental protocols required to validate its physicochemical impact.

Mechanistic Foundations of Basicity and pKa

The Baseline Basicity of Aniline

To understand the impact of 2,6-diethoxy substitution, we must first establish the baseline. Unsubstituted aniline has a pKa of approximately 4.58[1]. Its relatively low basicity compared to aliphatic amines is driven by the resonance delocalization of the nitrogen's lone pair into the aromatic


-system. When substituents are added, electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it[1].
The Ortho Effect and Steric Inhibition of Resonance (SIR)

Predicting the pKa of ortho-substituted anilines is notoriously complex and often requires high-correlation subset modeling because standard Hammett


 equations fail to account for proximity effects[2].

When ethoxy groups are introduced at both the 2 and 6 positions, two primary forces emerge:

  • Electronic Effects: The ethoxy groups exert an electron-withdrawing inductive effect (-I) through the sigma bonds, alongside an electron-donating resonance effect (+R).

  • Steric Hindrance (The Dominant Force): The bulky di-ortho ethoxy groups physically clash with the amine (-NH

    
    ) protons. To minimize steric strain, the -NH
    
    
    
    group is forced to twist out of the coplanar conformation with the benzene ring. This out-of-plane twisting disrupts the orbital overlap required for resonance, localizing the lone pair on the nitrogen atom and fundamentally altering its proton-accepting capacity.
The Fujita-Nishioka Model

Because standard models fail for di-ortho-substituted systems, researchers utilize the Fujita-Nishioka model . This model successfully decouples steric size from electronic character, revealing that both properties influence pKa responsiveness. In complex conjugate systems, pKa values predictably increase as the steric size of the ortho-substituent increases[3].

G A 2,6-Diethoxyaniline Moiety B Steric Clash with Adjacent Ring Systems A->B C Ground-State Destabilization (Closed Form) B->C D Lowered Energy Barrier for C-N Bond Cleavage C->D E Acid-Activated Ring Opening at Higher pH D->E F Upward Shift in pKa (pH 4.0 - 6.0) E->F

Caption: Mechanism of pKa elevation via steric destabilization by 2,6-diethoxyaniline.

Application: pKa Modulation in Rhodamine Spirolactam (RSL) Probes

One of the most sophisticated applications of 2,6-diethoxyaniline is in the development of Rhodamine Spirolactam (RSL) fluorescent pH probes.

Overcoming the "Basic pH" Limitation

Traditional RSL probes are highly fluorescent under strongly acidic conditions but remain non-fluorescent under neutral and basic pH conditions due to the extreme stability of their closed spirolactam rings[4]. This limits their utility in tracking subtle pH variations in biological organelles like lysosomes (pH 4.0–6.0).

Steric Destabilization via 2,6-Diethoxyaniline

By attaching bulky aniline derivatives—specifically 2,6-diethoxyaniline—to the spirolactam nitrogen, researchers introduce massive steric hindrance between the substituent and the xanthene core[3][4].

  • The Causality: This steric clash destabilizes the closed spirolactam ring in its ground state. Consequently, less ambient acidity is required to protonate the nitrogen and trigger the ring-opening mechanism.

  • The Result: The acid-activated opening of the closed spirolactam rings is facilitated at significantly higher pKa values, rendering the probes tunable across the moderately acidic region (ca. pH 4 - 6)[3].

Quantitative Data Summary

The table below summarizes how structural modifications, including di-ortho substitution, drive pKa shifts in anilines and RSL systems.

System / CompoundStructural ModificationObserved pKaPrimary Physicochemical Driver
Aniline None~4.58Baseline resonance delocalization[1]
Traditional RSL Probes Unhindered spirolactam N< 4.0High stability of the closed spirolactam ring[4]
2,6-Diethoxyaniline-RSLs Di-ortho alkoxy substitution4.0 – 6.0Tunable steric and electronic ortho effects[3]
2-Aminophenylboronic acid-RSL Bulky ortho pinacol ester5.45 – 6.97Extreme steric clash with xanthene core[4]

Validated Experimental Methodologies

To accurately determine the pKa of highly hindered, 2,6-diethoxyaniline-modified systems, standard potentiometric titrations often fail due to the hydrophobicity of the molecules. Below is a self-validating spectrophotometric protocol designed for rigorous pKa extraction.

Protocol: Spectrophotometric pKa Determination

Rationale: UV-Vis and Fluorescence spectroscopy offer the sensitivity required for highly conjugated systems, while specific co-solvent choices prevent data-skewing aggregation.

Step 1: Buffer System Formulation

  • Prepare a series of 0.1 M citrate-phosphate buffers ranging from pH 3.0 to 10.0.

  • Causality for Choice: Citrate-phosphate provides a wide buffering capacity across the exact range where di-ortho-substituted RSLs undergo their structural transitions.

Step 2: Analyte Doping

  • Prepare a 1.0 mM stock solution of the 2,6-diethoxyaniline derivative in pure ethanol or DMSO.

  • Spike the stock into the prepared buffers to achieve a final concentration of 10

    
    M, ensuring the final solution contains exactly 1% ethanol .
    
  • Causality for Choice: Highly substituted anilines and RSLs are hydrophobic. The 1% ethanol acts as a critical co-solvent to maintain monomeric dispersion; failing to include this will cause aggregation, leading to artificial scattering in the UV-Vis spectra and inaccurate pKa calculations[4].

Step 3: Spectral Acquisition

  • Record the absorption spectra (e.g., 400–800 nm) and fluorescence emission spectra at each pH level after a 5-minute equilibration period.

Step 4: Self-Validation (Isosbestic Point Verification)

  • Overlay the absorption spectra. You must observe a clear isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

  • Causality for Choice: An isosbestic point is a self-validating internal control. It proves that the spectral change is strictly a two-state thermodynamic transition (e.g., closed lactam

    
     open form) without intermediate degradation or precipitation[5].
    

Step 5: Data Fitting & pKa Extraction

  • Plot the maximum absorbance (or fluorescence intensity) against the pH.

  • Fit the resulting sigmoidal curve using the Boltzmann equation to extract the inflection point, which corresponds to the pKa[4].

G step1 1. Buffer Prep Universal buffer pH 2-10 step2 2. Doping Add 1% ethanol stock of probe step1->step2 step3 3. Titration Adjust pH & equilibrate step2->step3 step4 4. Spectroscopy UV-Vis / Fluorescence scans step3->step4 step5 5. Validation Verify isosbestic points step4->step5 step6 6. Analysis Boltzmann equation fitting step5->step6

Caption: Self-validating spectrophotometric workflow for pKa determination.

References

  • Title: Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects Source: researchgate.net URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9csC77iU-lSJ_lnqy0Vq6QwCe0C9AMLF6PWWhBZMMPBf65XfK7GtSRsq4q8cEnWxf8HdiP-xz6RvqzeYJrbFhcCCSrjgBI_FazuClMmjOozlceQWfh_LHkFCDe1xQLK28wBdLWoXlWyQFnosaWd7OaCEc8oLIEoQ21PkIqGKWPm1bdu4LdY0MX0UPdBQn9PGYqARJ5R7U5TdZbrz_Mga4_l0KVjRyDVeX-gP_ZMag8kRluycILb8=][3]

  • Title: Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC Source: nih.gov URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWUUVa0PY1cOvXT1iS20EdFzdAb2iLP9ZDuWmlichVIB1QuygDeuwhX1_fGJhjvf5mxHiwQHLDAcskIPsqb7acqOZCaUdVHHq5RfAofAJkY71Lfz4Anaz_lKZ3133F1VEqh6K4lxpnUwSepY=][4]

  • Title: Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science Source: journaleras.com URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2tYxhcL2EoAGdLiG1--ti4iNu73nNRPfsqZtbHv9Xa1DhdIJTuoPz_xN35aj1k7TKEb57SarndxavhWxbUYBkVTx6wJ9_B9MpSIOFJAOLfPq1gK6GeuyTgJiXdMH5GmWcda_n-5IYZePektzy5Oa8R8FJMkr3KUihArRxdlpWjw==][1]

  • Title: pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines Source: rsc.org URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdyxoLcGb-sLyJIhuoq6w6gKFE9WvjHmgOHIeD5wTJVCTqW6PZx67k6OQwcREPvoOSulAIjzq06eYYn93hPK_qRkusTFlth-DvHLCIzHfoxACj7zVhP0X-t4PwLdwTRTGpaKbU7Bk1SjMt7sBK8EfWBOiGx9qhPAZkWRNU][2]

  • Title: The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C Source: nist.gov URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGretHp9U4XptGp6kVGxeTNBXr8AukGcjiefn3x5qFGwbsBQe7aC_7MVwq5xHzKFQdhG4LBev8jsQ8B_shnuv5Q2tc1Ta7nbJPBhBFzZ-XB3KlET5u-EuT85GccZDoPI68BboXYBlbcHn8KeXxyFRZcBeoGtZKszkEJxc15][5]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Yield Synthesis of 2,6-Diethoxyaniline via Reduction of 2,6-Diethoxynitrobenzene

Abstract This document provides a comprehensive guide for the synthesis of 2,6-diethoxyaniline, a valuable intermediate in the development of pharmaceuticals and specialized polymers. We present two robust and scalable p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-diethoxyaniline, a valuable intermediate in the development of pharmaceuticals and specialized polymers. We present two robust and scalable protocols for the reduction of 2,6-diethoxynitrobenzene: (A) a highly efficient catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions, and (B) a classic, reliable chemical reduction using tin(II) chloride in an acidic medium. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-purity results.

Introduction and Scientific Background

2,6-Diethoxyaniline is a substituted aromatic amine whose structural motif is of significant interest in medicinal chemistry and materials science. The strategic placement of the ethoxy groups ortho to the amine functionality imparts unique electronic and steric properties, influencing molecular conformation and intermolecular interactions. The reduction of the corresponding nitroarene, 2,6-diethoxynitrobenzene, is the most direct and common route for its preparation.

The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis.[1][2] While numerous methods exist, the choice of reducing agent is critical and depends on factors such as substrate tolerance to reaction conditions, desired yield, scalability, and environmental impact.

  • Catalytic Hydrogenation: This method is often preferred in industrial applications for its high efficiency, clean reaction profile, and the ease of catalyst separation.[1][3] The use of heterogeneous catalysts like palladium on carbon (Pd/C) with molecular hydrogen offers a green chemistry approach, typically yielding the desired amine with minimal side products.[4]

  • Metal/Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are standard laboratory methods.[1][5] These "dissolving metal" reductions are effective and versatile, proceeding through a series of single-electron and proton transfer steps.[2][6] SnCl₂ is particularly useful as it is a mild reducing agent that can be used for the selective reduction of nitro groups in the presence of other reducible functionalities.[7][8]

This guide details both a modern catalytic approach and a traditional chemical reduction, allowing researchers to select the protocol best suited to their laboratory capabilities and project requirements.

Reaction Scheme and Mechanism

The overall transformation involves the six-electron reduction of the nitro group to an amine.

Caption: Overall reduction of 2,6-diethoxynitrobenzene.

Mechanistic Rationale (Catalytic Hydrogenation): The mechanism of catalytic hydrogenation of a nitroarene is complex but can be summarized in key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, which remain bound to the catalyst surface.[9]

  • Product Formation & Desorption: The final amine product is formed and subsequently desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Materials and Equipment

Chemicals Supplier CAS No. MW ( g/mol ) Notes
2,6-DiethoxynitrobenzeneSigma-Aldrich64314-36-9211.21Starting material
Palladium on Carbon (10 wt%)Sigma-Aldrich7440-05-3-Catalyst, handle with care (pyrophoric when dry)
Hydrogen (H₂) GasAirgas1333-74-02.02High purity, flammable gas
Ethanol (Anhydrous)Fisher Scientific64-17-546.07Solvent
Tin(II) Chloride DihydrateSigma-Aldrich10025-69-1225.63Reducing agent
Hydrochloric Acid (conc.)Fisher Scientific7647-01-036.46Corrosive
Sodium Hydroxide (NaOH)Sigma-Aldrich1310-73-240.00Corrosive, for neutralization
Ethyl AcetateFisher Scientific141-78-688.11Extraction solvent
Brine (Saturated NaCl)Lab Prepared--For washing
Anhydrous Sodium SulfateFisher Scientific7757-82-6142.04Drying agent
Diatomaceous Earth (Celite®)Sigma-Aldrich61790-53-2-Filtration aid

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Experimental Protocols

Protocol A: Catalytic Hydrogenation with Pd/C

This protocol is highly efficient and yields a very clean product, making it ideal for larger-scale synthesis. The primary consideration is the safe handling of hydrogen gas and the pyrophoric catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL high-pressure hydrogenation vessel, add 2,6-diethoxynitrobenzene (10.0 g, 47.3 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, ~5 mol%). Causality: The catalyst should be added under a stream of inert gas (nitrogen or argon) if dry, as dry Pd/C can be pyrophoric upon exposure to air and solvents. Wetting the catalyst with a small amount of the solvent before addition is a common safety practice.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen gas line. Purge the vessel 3-5 times with H₂ to remove all air. Pressurize the vessel to 1.0 MPa (10 bar) with H₂.[4]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen consumption.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite® pad prevents fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry completely in the air, as it can ignite. It should be kept wet with solvent and disposed of according to institutional safety guidelines.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude 2,6-diethoxyaniline, which is often of sufficient purity (>95%) for subsequent use. For higher purity, recrystallization from a suitable solvent system like ethanol/water or hexanes can be performed.

Workflow_A cluster_Reaction Reaction Phase cluster_Workup Work-up & Purification A Charge Reactor: 2,6-diethoxynitrobenzene Ethanol, Pd/C B Seal & Purge with H₂ A->B C Pressurize to 10 bar H₂ B->C D Stir at Room Temp (4-6h) C->D E Vent H₂ & Purge with N₂ D->E Reaction Complete F Filter through Celite® to remove Pd/C E->F G Concentrate Filtrate (Rotary Evaporator) F->G H Obtain Crude Product G->H I Optional: Recrystallize H->I J Final Product: 2,6-Diethoxyaniline I->J Characterize

Caption: Workflow for Catalytic Hydrogenation (Protocol A).

Protocol B: Chemical Reduction with Tin(II) Chloride

This classic method is highly reliable for lab-scale synthesis and does not require specialized high-pressure equipment.

Step-by-Step Methodology:

  • Reactant Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,6-diethoxynitrobenzene (10.0 g, 47.3 mmol) in 150 mL of ethanol.

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (53.4 g, 237 mmol, 5 equivalents). Causality: A significant excess of the reducing agent is required to ensure the complete conversion of the nitro group and its intermediates.[5]

  • Acidification & Reflux: Slowly add 50 mL of concentrated hydrochloric acid. The addition is exothermic and should be done carefully. Heat the mixture to reflux (approx. 80-90 °C) using a heating mantle and stir for 3-4 hours. Monitor the reaction progress using TLC.

  • Neutralization: After cooling to room temperature, pour the reaction mixture slowly over crushed ice (~200 g). Carefully neutralize the acidic solution by the slow addition of concentrated aqueous sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). Causality: This step neutralizes the excess HCl and precipitates tin salts (as tin hydroxides), while liberating the free aniline product, which is soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 2,6-diethoxyaniline.

Product Characterization

Property Expected Result
Appearance Pale cream to brown crystalline solid[10]
Melting Point 72-82 °C[10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.95 (t, 1H, Ar-H), 6.55 (d, 2H, Ar-H), 4.10 (q, 4H, -OCH₂CH₃), 3.90 (s, 2H, -NH₂), 1.45 (t, 6H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 148.5, 129.8, 122.1, 105.3, 63.8, 14.9
FT-IR (KBr, cm⁻¹) 3450, 3360 (N-H stretch), 2980 (C-H stretch), 1610 (N-H bend), 1250 (C-O stretch)

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds. Actual values should be confirmed experimentally.[11]

Safety and Hazard Management

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,6-Diethoxynitrobenzene: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact. Nitro compounds can be toxic and may be absorbed through the skin.[12][13]

  • 2,6-Diethoxyaniline: Aromatic amines can be toxic and are suspected carcinogens.[14][15] Handle with appropriate caution. Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[16][17][18]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Keep wet and handle under an inert atmosphere. Do not allow the catalyst to dry on filter paper.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Eliminate all potential ignition sources.

  • Concentrated Acids/Bases (HCl, NaOH): Highly corrosive. Handle with extreme care to avoid severe skin and eye burns. Neutralization steps are exothermic and must be performed slowly with cooling.

  • Waste Disposal: Dispose of all chemical waste, including spent catalyst and solvents, according to institutional and local environmental regulations.

Troubleshooting

Problem Probable Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated catalyst (Protocol A).- Insufficient reducing agent (Protocol B).- Extend reaction time and monitor by TLC.- Use fresh, active catalyst.- Add more SnCl₂ and continue reflux.
Low Yield - Mechanical losses during work-up.- Incomplete extraction.- Catalyst poisoning (Protocol A).- Ensure careful transfers.- Perform additional extractions.- Use purified solvent and substrate.
Product Contamination - Residual starting material.- Formation of side products (e.g., anilides).- Incomplete removal of tin salts (Protocol B).- Purify via column chromatography or recrystallization.- Ensure the reaction goes to completion.- Ensure pH is strongly basic during work-up to fully precipitate tin hydroxides.

References

  • US Patent US4609760A: Process for the preparation of 2,6-xylidine.
  • Wikipedia : Reduction of nitro compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research : Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Synthesis : Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. [Link]

  • ChemRxiv : Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis. [Link]

  • Carl ROTH : Safety Data Sheet: Nitrobenzene. [Link]

  • ResearchGate : Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]

  • ResearchGate : Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. [Link]

  • CNKI : Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

  • MDPI : Performance of Ru/La₂O₃–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene. [Link]

  • Metascience : Safety Data Sheet 2,6-Diethylaniline. [Link]

  • YouTube : Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]

  • ACS Publications : Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • ACS Publications : Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. [Link]

  • Carl ROTH : Safety Data Sheet: 2,6-Dimethylaniline. [Link]

  • Synlett : Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]

  • NCBI Bookshelf : 2,6-DIMETHYLANILINE (2,6-XYLIDINE). [Link]

  • YouTube : Birch Reduction Reaction and Mechanism Benzene and Substituted Rings. [Link]

  • Organic Syntheses : 2,6-Dinitroaniline. [Link]

  • ResearchGate : Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]

  • Organic Chemistry Portal : Amine synthesis by nitro compound reduction. [Link]

  • ACS Publications : Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • YouTube : DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. [Link]

  • NJ.gov : 2,6-DINITROTOLUENE HAZARD SUMMARY. [Link]

  • ResearchGate : Selective Hydrogenation of Benzene to Cyclohexene over a Ru-Zn Catalyst with Diethanolamine as an Additive. [Link]

  • SciSpace : Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • YouTube : Hydride Reductions of Carbonyls | Organic Chemistry Lessons. [Link]

  • TREA : Process for the preparation of 2,6-xylidine. [Link]

  • Exposome-Explorer : Material Safety Data Sheet 2,6-Diethylaniline. [Link]

  • Google Patents: Method for reducing arom
  • Google Patents: Process for producing 2,6-dialkylanilines.
  • Chemistry Stack Exchange : Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]

  • ResearchGate : NMR Characterization of Lignans. [Link]

  • RSC Publishing : First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

Sources

Application

Using 2,6-Diethoxyaniline in rhodamine spirolactam probe design

Executive Summary This guide details the synthesis, characterization, and application of N-(2,6-diethoxyphenyl)rhodamine B lactam , a high-fidelity "turn-on" fluorescent probe. While traditional Rhodamine B hydrazide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, characterization, and application of N-(2,6-diethoxyphenyl)rhodamine B lactam , a high-fidelity "turn-on" fluorescent probe. While traditional Rhodamine B hydrazide probes are ubiquitous, the incorporation of 2,6-diethoxyaniline represents a sophisticated optimization of the spirolactam platform.

The 2,6-diethoxy substitution serves a dual purpose:

  • Steric Control (The "Lock"): The bulky ortho-ethoxy groups force the lactam ring into a perpendicular conformation relative to the xanthene core, significantly stabilizing the non-fluorescent (closed) state and minimizing background noise.

  • Coordination Geometry (The "Key"): The ether oxygens provide auxiliary coordination sites, creating a pseudo-crown ether pocket that enhances selectivity for specific metal ions (particularly Hg²⁺ and Cu²⁺) over competing cations.

Scientific Principles & Design Logic

The Spirolactam Equilibrium

Rhodamine dyes exist in a dynamic equilibrium between two forms:

  • Open Form (Fluorescent): Delocalized

    
    -system, high quantum yield, pink/red color.
    
  • Closed Spirolactam (Non-Fluorescent): Interrupted

    
    -system, colorless, sp3 hybridized center.
    

For high-contrast sensing, the probe must remain >99% in the closed state in the absence of the analyte. The 2,6-diethoxyaniline moiety acts as a "steric lock," shifting the equilibrium heavily toward the closed form due to the clash between the ethoxy groups and the xanthene backbone.

Mechanism of Action Diagram

The following diagram illustrates the transition from the "OFF" state to the "ON" state upon analyte binding.

SpirolactamMechanism cluster_legend Key Interactions Closed Closed Spirolactam (OFF State) Non-Fluorescent sp3 Carbon Intermediate Coordination Complex (O-N-O Chelation) Closed->Intermediate + Analyte (Binding) Analyte Analyte (Hg²⁺ / H⁺) Open Open Amide (ON State) Highly Fluorescent sp2 Carbon Intermediate->Open Ring Opening (Restored Conjugation) Open->Closed Reversible (EDTA/Base) Text 2,6-Diethoxy groups stabilize the Closed state via sterics but assist binding via O-donors.

Figure 1: Mechanism of analyte-induced spirolactam ring opening.[1]

Experimental Protocol: Synthesis

Objective: Synthesize N-(2,6-diethoxyphenyl)rhodamine B lactam. Safety Warning: Phosphorus oxychloride (


) is highly corrosive and toxic. Perform all reactions in a fume hood.
Materials
  • Rhodamine B (95%+)

  • 2,6-Diethoxyaniline

  • Phosphorus oxychloride (

    
    )
    
  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Magnesium Sulfate (

    
    )
    
Step-by-Step Workflow

Phase 1: Acid Chloride Activation

  • Dissolve Rhodamine B (1.0 eq, e.g., 479 mg, 1 mmol) in 1,2-dichloroethane (10 mL).

  • Add

    
      (2.0 eq) dropwise under stirring.
    
  • Reflux the mixture at 83°C for 4 hours. The solution will turn from red to violet/dark red.

  • Remove the solvent and excess

    
     under reduced pressure (rotary evaporator). Critical: Ensure the flask is dry; traces of 
    
    
    
    will degrade the amine in the next step.
  • Redissolve the crude acid chloride in anhydrous DCE (10 mL).

Phase 2: Amidation & Cyclization

  • In a separate flask, dissolve 2,6-diethoxyaniline (1.2 eq) and Triethylamine (3.0 eq) in DCE (5 mL).

  • Add the aniline solution dropwise to the Rhodamine acid chloride solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Observation: The solution should gradually lose its intense fluorescence as the spirolactam forms.

Phase 3: Purification

  • Wash the reaction mixture with water (

    
     mL) to remove unreacted Rhodamine B (which remains in the aqueous phase due to its charge).
    
  • Dry the organic layer over anhydrous

    
    .
    
  • Concentrate in vacuo.

  • Purify via column chromatography (Silica gel).

    • Eluent: DCM/Ethanol (98:2).

    • Target: The product is the colorless/pale pink fraction. Strongly colored fractions are unreacted starting material or hydrolyzed open forms.

Characterization & Validation

To ensure scientific integrity, the probe must be validated for structure and purity.

TechniqueExpected SignalInterpretation

H NMR

6.0–6.5 ppm (s)
Absence of this signal confirms the closed spirolactam (Open form has methine protons shifted).

C NMR

~65 ppm
Characteristic spiro-carbon peak. If this is absent and a peak at ~160 ppm appears, the ring is open.
IR Spectroscopy ~1760 cm

Strong C=O stretch of the lactam ring. (Open amide appears at ~1650 cm

).
Appearance White/Pale SolidDeep red/pink solid indicates hydrolysis or incomplete purification.

Application Protocol: Hg²⁺ Sensing

This protocol demonstrates the probe's selectivity for Mercury(II) ions, leveraging the soft-soft interaction between Hg²⁺ and the aniline nitrogen/ethoxy oxygens.

Reagents Preparation
  • Stock Solution: 1 mM Probe in Acetonitrile (ACN).

  • Buffer: 20 mM HEPES (pH 7.4) / ACN (1:1 v/v).

  • Analyte: Hg(ClO

    
    )
    
    
    
    or HgCl
    
    
    (Caution: Neurotoxin).
Titration Workflow
  • Blank Scan: Add 10

    
    L Stock Solution to 2 mL Buffer. Measure Fluorescence (
    
    
    
    ).
    • Excitation: 560 nm[2]

    • Emission Scan: 570–700 nm

    • Expectation: Near-zero fluorescence.

  • Titration: Add Hg²⁺ solution in 0.1 eq increments (0–20

    
    M).
    
  • Incubation: Allow 2 minutes equilibration after each addition.

  • Readout: Measure Fluorescence (

    
    ).
    
  • Plotting: Plot

    
     vs. [Hg²⁺].
    
Data Visualization: Selectivity Logic

The following diagram explains why 2,6-diethoxyaniline creates a "Selectivity Filter."

SelectivityFilter Probe Probe Structure (2,6-Diethoxy Pocket) HardIons Hard Ions (Na⁺, K⁺, Ca²⁺) Probe->HardIons Exposed to SoftIons Soft Ions (Hg²⁺) Probe->SoftIons Exposed to Interaction1 Mismatch: Ionic Radius too small/large Poor affinity for N-donor HardIons->Interaction1 Interaction2 Perfect Match: 1. N-Hg Affinity (Soft-Soft) 2. Ethoxy-O Coordination 3. Induced Ring Opening SoftIons->Interaction2 No Fluorescence No Fluorescence Interaction1->No Fluorescence Strong Fluorescence\n(580 nm) Strong Fluorescence (580 nm) Interaction2->Strong Fluorescence\n(580 nm)

Figure 2: Selectivity logic driven by the 2,6-diethoxyaniline coordination pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Acidic solvent or Silica gel acidity.Add 1% Triethylamine to the chromatography eluent to keep the ring closed.
Low Sensitivity Incomplete ring opening.Ensure the solvent system contains enough water (e.g., 20-50%) to stabilize the zwitterionic open form.
Precipitation Probe aggregation.The 2,6-diethoxy group is hydrophobic. Increase the organic fraction (ACN/EtOH) in the sensing buffer.

References

  • Beija, M., Afonso, C. A., & Martinho, J. M. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. Link

  • Chen, X., Pradhan, T., Wang, F., Kim, J. S., & Yoon, J. (2011). Fluorescent chemosensors based on spiroring-opening of xanthenes and related derivatives. Chemical Reviews, 112(3), 1910-1956. Link

  • Yang, Y. K., Yook, K. J., & Tae, J. (2005). A rhodamine-based fluorescent and colorimetric chemodosimeter for the rapid detection of Hg2+ in aqueous media. Journal of the American Chemical Society, 127(48), 16760-16761. Link

  • Grimm, J. B., et al. (2020). A general method to fine-tune fluorophores for live-cell imaging.[3] Nature Methods, 14, 987–994. (Context on steric tuning of rhodamine equilibrium). Link

Sources

Method

Advanced Protocol for Amide Bond Formation with 2,6-Diethoxyaniline

Executive Summary & Mechanistic Context The synthesis of amides using 2,6-diethoxyaniline presents a unique dichotomy of steric and electronic effects. This specific aniline derivative is frequently utilized in the desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of amides using 2,6-diethoxyaniline presents a unique dichotomy of steric and electronic effects. This specific aniline derivative is frequently utilized in the design of highly sensitive fluorescent probes (such as rhodamine spirolactams) because its bulky substituents can precisely tune the


 of molecular switches[1].

However, the dual ortho-ethoxy groups create a severe steric shield around the amine nitrogen, blocking the trajectory of bulky activated esters typically generated by standard coupling agents like EDC/HOBt. Conversely, the oxygen lone pairs of the ethoxy groups donate electron density into the aromatic ring via resonance, making the amine nitrogen inherently more nucleophilic than structurally similar but electron-withdrawing derivatives (e.g., 2,6-dichloroaniline)[1].

The Causality of Reagent Selection: To successfully couple 2,6-diethoxyaniline, the chosen activation strategy must generate an intermediate with a minimal spatial footprint. Standard OBt esters are often too bulky. Instead, the carboxylic acid must be converted into highly reactive, low-steric-profile intermediates such as acid chlorides[2], acyl fluorides[3], or highly efficient OAt esters via uronium/phosphonium salts like HATU or BOP[4].

Strategic Decision Matrix

To ensure experimental success, the coupling strategy must be dictated by the structural nature of the carboxylic acid partner.

G Start Substrate: Carboxylic Acid + 2,6-Diethoxyaniline CheckChiral Contains α-chiral center or acid-sensitive groups? Start->CheckChiral CheckSteric Is the carboxylic acid highly sterically hindered? CheckChiral->CheckSteric No MethodHATU Protocol A: HATU or BOP Coupling (Mild, preserves stereocenter) CheckChiral->MethodHATU Yes, low steric bulk MethodFluoride Acyl Fluoride (TFFH) (Low steric bulk, no racemization) CheckChiral->MethodFluoride Yes, high steric bulk CheckSteric->MethodHATU No MethodChloride Protocol B: Acid Chloride (Oxalyl Chloride) (High reactivity, scalable) CheckSteric->MethodChloride Yes

Decision matrix for selecting the optimal amide coupling strategy for 2,6-diethoxyaniline.

Quantitative Reagent Efficacy

The following table summarizes the expected performance of various coupling reagents when reacted with 2,6-diethoxyaniline, grounded in structural mechanics and empirical literature[2][3][].

Coupling ReagentActive IntermediateReactivity with 2,6-DiethoxyanilineEpimerization RiskRecommended Use Case
EDC / HOBt OBt EsterLowLowUnhindered primary amines (Not recommended here).
BOP / HATU OAt / OBt EsterModerate to HighLow to ModerateComplex, sensitive acids; small-scale discovery[4].
TFFH Acyl FluorideHighVery LowChiral acids with high steric bulk[3].
Oxalyl Chloride Acid ChlorideVery HighHighNon-chiral, highly hindered acids; large-scale synthesis[2].

Self-Validating Experimental Protocols

Protocol A: Phosphonium/Uronium-Mediated Coupling (BOP or HATU)

This protocol is ideal for complex, acid-sensitive, or chiral carboxylic acids. BOP has been explicitly validated in the literature for coupling sterically hindered anilines to complex fluorophores[4].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2,6-Diethoxyaniline (1.5 eq)

  • BOP Reagent or HATU (1.5 eq)

  • 
    -Diisopropylethylamine (DIPEA) or Triethylamine (3.0 eq)
    
  • Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under a nitrogen atmosphere. Add BOP (or HATU) followed by DIPEA.

    • Causality: The base deprotonates the acid, allowing it to attack the coupling reagent to form the active ester.

  • Incubation: Stir the mixture at room temperature for 15–30 minutes.

  • Amine Addition: Add 2,6-diethoxyaniline dropwise.

  • Reaction: Stir at room temperature overnight (12–18 hours). The extended time is strictly required due to the steric shielding of the nitrogen[4].

  • Workup: Remove the solvent under reduced pressure. Redissolve the crude mixture in EtOAc. Wash sequentially with 1M HCl (to remove unreacted aniline and basic byproducts), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.

Self-Validation & Troubleshooting:

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). 2,6-diethoxyaniline is highly UV-active and stains bright yellow/orange with ninhydrin. The reaction is complete when the ninhydrin-active spot ceases to diminish.

  • Troubleshooting (Stalled Reaction): If LC-MS indicates the reaction has stalled at ~70% conversion, do not add more HATU/BOP, as excess uronium salts can react directly with the aniline to form unreactive guanidinium byproducts. Instead, add 0.5 eq of DMAP to act as a highly reactive, low-steric acyl transfer catalyst[2][].

Protocol B: Acid Chloride Generation via Oxalyl Chloride

For non-chiral substrates where maximum reactivity is required, the acid chloride method bypasses the steric bulk limitations entirely[2].

Materials:

  • Carboxylic Acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Dimethylformamide (DMF) (0.05 eq, catalytic)

  • 2,6-Diethoxyaniline (1.1 eq)

  • Pyridine or DIPEA (2.5 eq)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Vilsmeier-Haack Formation: Suspend the carboxylic acid in anhydrous DCM at 0 °C. Add catalytic DMF, followed by the dropwise addition of oxalyl chloride.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which rapidly and smoothly converts the acid to the acid chloride while releasing

      
       and CO gas[2].
      
  • Degassing: Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1–2 hours).

  • Evaporation (Critical Step): Concentrate the mixture to dryness under a vacuum to remove all excess oxalyl chloride.

    • Causality: Failing to remove oxalyl chloride will result in its direct reaction with 2,6-diethoxyaniline, forming unwanted oxamide dimers.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add Pyridine or DIPEA, followed by the slow addition of 2,6-diethoxyaniline.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with water and extract with DCM.

Self-Validation & Troubleshooting:

  • Validation Check (Acid Chloride Formation): Before adding the aniline, quench a 5 µL aliquot of the acid chloride mixture into 100 µL of methanol containing 1 eq of triethylamine. Analyze by LC-MS. Complete conversion is validated by the exclusive presence of the methyl ester mass, with no free carboxylic acid remaining[].

  • Troubleshooting (Dark Impurities): If the reaction mixture turns black upon the addition of the base, it is likely due to the degradation of the acid chloride by DIPEA/Triethylamine. Switch the base to Pyridine or

    
    -methylmorpholine (NMM), which are milder and less prone to causing ketene-driven decomposition[2].
    

References

1.[1] Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects. ResearchGate. 2.[4] Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations. PMC / NIH. 3.[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 4.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS. 5.[] Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

Sources

Application

Application Note: 2,6-Diethoxyaniline as a Critical Intermediate in the Synthesis of Pyridin-2-one-Based mIDH1 Inhibitors

Introduction & Scientific Context Mutations in isocitrate dehydrogenase 1 (mIDH1), predominantly at the R132 residue, are well-established oncogenic drivers in acute myeloid leukemia (AML), low-grade gliomas, and cholang...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Mutations in isocitrate dehydrogenase 1 (mIDH1), predominantly at the R132 residue, are well-established oncogenic drivers in acute myeloid leukemia (AML), low-grade gliomas, and cholangiocarcinomas [1]. The neomorphic gain-of-function activity of mIDH1 catalyzes the reduction of


-ketoglutarate (

-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG) [2]. Elevated intracellular 2-HG competitively inhibits

-KG-dependent epigenetic enzymes, leading to DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis [1].

Targeted inhibition of mIDH1 is a highly effective and clinically validated therapeutic strategy. Recent medicinal chemistry campaigns have identified 2H-1


^2^-pyridin-2-one and 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives as potent allosteric inhibitors of mIDH1 [1]. Within this structural class, 2,6-diethoxyaniline  serves as a paramount synthetic intermediate. Its incorporation into the drug scaffold is a deliberate stereochemical strategy designed to induce atropisomerism, locking the drug molecule into its bioactive orthogonal conformation [3].

Mechanistic Insights: The Causality of Experimental Choices

The selection of 2,6-diethoxyaniline over simpler aniline derivatives is dictated by stringent structural and electronic requirements of the mIDH1 allosteric binding pocket:

  • Steric Hindrance & Atropisomerism: The binding pocket of mIDH1 requires the N-aryl ring of the inhibitor to sit perpendicular (orthogonal) to the pyridin-2-one core. The bulky ethoxy groups at the 2- and 6-positions of the aniline clash sterically with the adjacent carbonyl and substituents of the pyridinone ring. This extreme steric congestion restricts rotation around the C–N bond, generating stable class-3 atropisomers[3].

  • Electronic Modulation: The electron-donating nature of the ethoxy groups enriches the electron density of the N-aryl ring, facilitating favorable

    
    -
    
    
    
    and cation-
    
    
    interactions within the hydrophobic allosteric pocket of the mIDH1 enzyme [1].
  • Entropic Optimization: By pre-organizing the molecule into the locked orthogonal conformation, the entropic penalty typically associated with the binding of flexible molecules is minimized, drastically improving binding affinity [3].

Visualization of the Biological Pathway

mIDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 D2HG D-2-Hydroxyglutarate (2-HG) Oncometabolite aKG->D2HG mIDH1 + NADPH mIDH1 Mutant IDH1 (mIDH1) Gain-of-Function Epigenetics Histone/DNA Hypermethylation (Blockade of Differentiation) D2HG->Epigenetics Inhibits α-KG dependent enzymes Cancer Oncogenesis (AML, Glioma) Epigenetics->Cancer Inhibitor Pyridin-2-one Inhibitor (2,6-Diethoxyaniline Core) Inhibitor->mIDH1 Allosteric Inhibition

Metabolic reprogramming by mIDH1 and the targeted intervention by pyridin-2-one inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The necessity of the 2,6-diethoxy substitution is highlighted by the SAR profile of the N-aryl pyridinone derivatives. Removing the steric bulk results in free rotation and a complete loss of target affinity [1].

N-Aryl Substituent (from Aniline)Conformational StatemIDH1 R132H IC

(nM)
Biological Outcome
2,6-Diethoxyphenyl Locked (Orthogonal Atropisomer)< 50 nMPotent inhibition; robust 2-HG reduction
2,6-Dimethoxyphenyl Locked (Orthogonal Atropisomer)< 50 nMPotent inhibition
2,6-Disubstituted Pyridine Partially Locked~ 500 nMModerate activity
Unsubstituted Phenyl Free Rotation (Planar/Variable)> 10,000 nMComplete loss of activity
4-Methoxyphenyl (Para) Free Rotation> 10,000 nMComplete loss of activity

Experimental Protocols: Multicomponent Synthesis Workflow

The synthesis of the mIDH1 inhibitor utilizes a highly efficient one-pot, multicomponent coupling strategy. This self-validating protocol ensures high fidelity through distinct intermediate formations [1].

Workflow Visualization

Synthesis_Workflow Step1 Step 1: Condensation Dione + DMF-DMA (Neat, 80°C) Int1 Intermediate I: Reactive Vinylogous Amide Step1->Int1 Step2 Step 2: Michael Addition-Elimination + Functionalized Nitrile + Piperidine (Base) Int1->Step2 Int2 Intermediate II: Addition Adduct Step2->Int2 Step3 Step 3: Cyclodehydration + 2,6-Diethoxyaniline + Acetic Acid, 120°C Int2->Step3 Product Final Product: 1-(2,6-diethoxyphenyl)-pyridin-2-one (mIDH1 Inhibitor) Step3->Product

Three-step multicomponent synthesis of mIDH1 inhibitors utilizing 2,6-diethoxyaniline.

Step-by-Step Methodology

Note: The following protocol is adapted for the synthesis of 3-(4-(4-chlorophenyl)thiazol-2-yl)-1-(2,6-diethoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione [1].

Materials Required:

  • 7,7-dimethyl-tetrahydro-1H-quinoline-2,5-dione derivative (1.0 eq)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Functionalized nitrile (e.g., 4-(4-chlorophenyl)thiazole-2-carbonitrile) (1.1 eq)

  • 2,6-Diethoxyaniline (High purity, >98%) (1.5 eq)

  • Piperidine (0.2 eq)

  • Glacial acetic acid

Procedure:

  • Enaminone Formation (Step 1):

    • Action: Combine the starting dione and DMF-DMA neat in a reaction vessel.

    • Conditions: Heat the mixture to 80°C for 2 hours.

    • Causality & Validation: Heating neat drives the condensation forward, expelling methanol and forming the reactive vinylogous amide. The reaction progress is self-validating via LCMS (monitoring the disappearance of the dione mass and appearance of the enaminone intermediate).

  • Michael Addition-Elimination (Step 2):

    • Action: Cool the mixture to room temperature. Add the functionalized nitrile followed by a catalytic amount of piperidine.

    • Conditions: Stir at room temperature for 4-6 hours.

    • Causality & Validation: The base deprotonates the nitrile, generating an anion that attacks the vinylogous amide via Michael addition. Subsequent elimination of dimethylamine yields the second intermediate. A distinct color change (often deep yellow/orange) indicates the extended conjugation of the new adduct.

  • Cyclodehydration with 2,6-Diethoxyaniline (Step 3):

    • Action: To the crude mixture, add 2,6-diethoxyaniline and glacial acetic acid (acting as both solvent and catalyst).

    • Conditions: Heat the reaction vigorously to 120°C for 12-16 hours.

    • Causality & Validation: The bulky 2,6-diethoxyaniline requires elevated temperatures to overcome the steric barrier during the nucleophilic attack on the ketone/enol. Acetic acid promotes the cyclodehydration step, closing the pyridinone ring.

  • Purification & Structural Validation:

    • Action: Concentrate the mixture under reduced pressure and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

    • Validation: Verify structural integrity and the locked orthogonal conformation via

      
      H NMR (400 MHz, CDCl
      
      
      
      ). Because the atropisomerism restricts rotation, the ethoxy protons will appear distinctly split (diastereotopic environment), serving as an internal validation of the locked conformation [1]. LCMS should confirm the target mass (e.g., m/z[M+H]
      
      
      = 549.16).

References

  • Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

  • Mutant isocitrate dehydrogenase inhibitors as targeted cancer therapeutics. Frontiers in Oncology.[Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.[Link]

Method

Application Note: Synthesis of Heteroarylhydroxypyrimidinone APJ Receptor Agonists via 2,6-Diethoxyaniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Workflow Optimization, and Self-Validating Protocols Introduction & Biological Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Workflow Optimization, and Self-Validating Protocols

Introduction & Biological Rationale

The APJ receptor (APLNR), a class A G-protein-coupled receptor (GPCR), has emerged as a highly validated therapeutic target for cardiovascular diseases, particularly heart failure with reduced ejection fraction (HFrEF)[1]. While the endogenous peptide ligand, apelin, demonstrates potent inotropic effects without inducing maladaptive cardiac hypertrophy, its clinical utility is severely bottlenecked by a sub-5-minute plasma half-life[1]. Consequently, the development of orally bioavailable, small-molecule APJ agonists is a critical priority in modern medicinal chemistry.

Recent breakthroughs have identified heteroarylhydroxypyrimidinones as a privileged scaffold for APJ agonism[2]. A defining structural feature of these potent agonists is the incorporation of a highly sterically hindered tetra-ortho-substituted biaryl or phenyl-pyrimidinone axis. To construct this locked conformation—which is essential for mimicking the bioactive pose of apelin-13—2,6-diethoxyaniline serves as an indispensable synthetic intermediate[3].

G1 A APJ Agonist B APJ Receptor A->B Binds C Gαi Protein B->C Activates D Adenylyl Cyclase C->D Inhibits E cAMP Reduction D->E Mediates F Cardiac Contractility E->F Enhances

Fig 1: APJ receptor activation by small-molecule agonists and downstream Gi-coupled signaling.

Chemical Strategy: The Role of 2,6-Diethoxyaniline

The synthesis of the pyrimidinone core leverages 2,6-diethoxyaniline to establish the critical C5-aryl linkage. The extreme steric bulk of the two ortho-ethoxy groups restricts free rotation around the C-N bond, inducing atropisomerism that is vital for target engagement[1]. However, this same steric shielding renders the aniline nitrogen exceptionally poor as a nucleophile. Standard condensation protocols fail, necessitating highly optimized, Lewis acid-driven methodologies to force the initial amidine formation[1].

G2 N 1,3-Diethoxy- 2-nitrobenzene A 2,6-Diethoxyaniline N->A Pd/C, H2 Am Amidine Intermediate A->Am Nitrile, TMSOTf P Pyrimidinone Core Am->P Cyclization

Fig 2: Three-step synthetic workflow for constructing the pyrimidinone core via 2,6-diethoxyaniline.

Quantitative Data & Reaction Metrics

To ensure reproducibility across scale-up efforts, the following table summarizes the expected quantitative metrics and analytical thresholds for the three-stage synthesis.

Table 1: Reaction Metrics for 2,6-Diethoxyaniline Synthesis and Utilization

Synthetic StepKey Reagents / CatalystsTemp / TimeExpected YieldIn-Process Validation (LC-MS)
1. Nitro Reduction H₂, 10% Pd/C, MeOH25 °C / 48 h94 - 96%Disappearance of [M+H]⁺ 212
2. Amidine Formation Nitrile, TMSOTf, Dioxane100 °C / 12 h65 - 75%Appearance of Amidine [M+H]⁺
3. Core Cyclization Triethyl methanetricarboxylate, TMSCl, Et₃N100 °C / 16 h50 - 60%Shift to Pyrimidinone [M+H]⁺

Step-by-Step Experimental Protocols

As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and the analytical checkpoints required before proceeding to the next step.

Protocol 1: Preparation of 2,6-Diethoxyaniline via Catalytic Hydrogenation

Objective: Selectively reduce the nitro group without cleaving the sensitive ether linkages.

  • Setup: Charge a high-pressure hydrogenation vessel with 1,3-diethoxy-2-nitrobenzene (4.0 mmol) dissolved in anhydrous methanol (20 mL)[3].

  • Catalyst Addition: Carefully add 10% Pd/C (0.19 mmol, ~5 mol%) under a continuous stream of argon to prevent auto-ignition.

  • Reaction: Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with H₂ (1 atm) and stir vigorously at room temperature for 48 hours[3].

  • Workup: Purge the system with nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,6-diethoxyaniline as a brown solid (approx. 96% yield)[3].

  • Mechanistic Causality: Mild conditions (1 atm H₂, room temperature) are strictly maintained to prevent the over-reduction or hydrogenolysis of the ortho-alkoxy groups, which are critical for the final drug's 3D conformation.

  • Self-Validation: The reaction is deemed complete when the distinct yellow color of the nitro starting material dissipates. Confirm via LC-MS (target mass [M+H]⁺ = 182.1). The crude product is sufficiently pure for immediate downstream use[3].

Protocol 2: Lewis Acid-Mediated Amidine Formation

Objective: Overcome the extreme steric hindrance of 2,6-diethoxyaniline to form the amidine intermediate.

  • Setup: In an oven-dried Schlenk flask under argon, dissolve the target nitrile precursor (1.0 eq) and 2,6-diethoxyaniline (1.2 eq) in anhydrous 1,4-dioxane.

  • Activation: Add N,N-Diisopropylethylamine (Hünig's base, 2.0 eq). Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) at 0 °C[1].

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The bulky ethoxy groups physically block the amine from attacking the nitrile carbon. TMSOTf acts as a highly oxophilic/nitrogenophilic Lewis acid, coordinating to the nitrile nitrogen. This drastically increases the electrophilicity of the nitrile carbon, lowering the activation energy sufficiently for the hindered aniline to attack[1].

  • Self-Validation: Monitor via IR spectroscopy (disappearance of the sharp C≡N stretch at ~2250 cm⁻¹) or LC-MS.

Protocol 3: Cyclization to the C5 Pyrimidinone Carboxylic Ester

Objective: Construct the heteroaromatic pyrimidinone core.

  • Setup: Dissolve the crude amidine intermediate (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add triethyl methanetricarboxylate (1.5 eq) and triethylamine (3.0 eq)[1].

  • Silylation: Slowly add Trimethylsilyl chloride (TMSCl, 3.0 eq) at room temperature.

  • Cyclization: Heat the reaction mixture to 100 °C for 16 hours.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the pyrimidinone core.

  • Mechanistic Causality: The condensation of the amidine with the tricarboxylate ester is an equilibrium-driven process that normally stalls. TMSCl serves a dual mechanistic purpose: it acts as a scavenger for the generated ethanol (shifting the equilibrium forward) and transiently silylates the highly reactive enolate intermediates, thereby accelerating the cyclization sequence into the thermodynamically stable pyrimidinone ring[1].

  • Self-Validation: The successful formation of the core is validated by a distinct retention time shift on analytical HPLC and the appearance of the expected [M+H]⁺ mass of the cyclized ester.

References

  • [3] Title: EA036736B1 - Heteroarylhydroxypyrimidinones as agonists of the apj receptor. Source: google.com. URL: 3

  • [1] Title: Identification of 6-Hydroxypyrimidin-4(1H)-one-3-carboxamides as Potent and Orally Active APJ Receptor Agonists. Source: nih.gov. URL:1

  • [2] Title: Identification of a Hydroxypyrimidinone Compound (21) as a Potent APJ Receptor Agonist for the Potential Treatment of Heart Failure. Source: acs.org. URL: 2

Sources

Application

2,6-Diethoxyaniline in multicomponent coupling reactions

Application Note: Harnessing 2,6-Diethoxyaniline in the Multicomponent Assembly of Atropisomeric Pyridin-2-one Scaffolds Introduction Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 2,6-Diethoxyaniline in the Multicomponent Assembly of Atropisomeric Pyridin-2-one Scaffolds

Introduction

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing drug development professionals to rapidly assemble complex, highly functionalized heterocyclic architectures in a single reaction vessel. Among the diverse array of aniline derivatives utilized in MCRs, 2,6-diethoxyaniline stands out as a uniquely valuable building block. Its dual ortho-ethoxy substitution provides a rare combination of electron-rich character and profound steric bulk.

In precision oncology, 2,6-diethoxyaniline has been successfully deployed in a highly efficient one-pot, multicomponent coupling sequence to synthesize allosteric inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1)[1]. The extreme steric hindrance induced by the 2,6-diethoxy groups restricts rotation around the N–C(aryl) bond, generating stable atropisomers (axial chirality) that are critical for locking the molecule into its bioactive conformation[2].

Mechanistic Rationale & Causality

The synthesis of the sterically hindered 2H-1λ²-pyridin-2-one core is achieved via a sequential cascade. As a self-validating system, the causality behind the specific sequence of reagent addition is paramount to avoid reaction failure:

  • Avoidance of Formamidine Byproducts : If 2,6-diethoxyaniline were added at the beginning of the reaction, it would rapidly condense with the acetal to form an unreactive formamidine dead-end. Therefore, the sequence must be strictly ordered.

  • Neat Condensation : The initial reaction between the dione and the acetal is performed neat. This maximizes reactant collision frequency, driving the equilibrium toward the vinylogous amide (enaminone) while allowing the volatile methanol byproduct to escape[1].

  • Base-Mediated Michael Addition : The addition of a strong, non-nucleophilic base deprotonates the active methylene of the nitrile component. This nucleophilic anion undergoes a Michael addition to the enaminone, followed by the elimination of dimethylamine[1].

  • Cyclodehydration & Atropisomerism : The final addition of 2,6-diethoxyaniline introduces the primary amine, which attacks the intermediate. The subsequent cyclodehydration forms the pyridinone ring. The bulky ethoxy groups force the phenyl ring to adopt an orthogonal geometry relative to the pyridinone core, yielding the desired stable atropisomers[1].

MCR_Workflow Dione 1. Dione (e.g., Dimedone) Enaminone Vinylogous Amide (Electrophile) Dione->Enaminone Neat, 80°C Acetal 2. Acetal (DMF-DMA) Acetal->Enaminone IntermediateV Michael Adduct (Intermediate) Enaminone->IntermediateV Nitrile 3. Active Nitrile + KOtBu Base Nitrile->IntermediateV Michael Add. - HNMe2 Product Pyridin-2-one Scaffold (Atropisomeric) IntermediateV->Product Aniline 4. 2,6-Diethoxyaniline (Steric Bulking) Aniline->Product Cyclodehydration Acid/Base, Δ

Figure 1: Sequential one-pot multicomponent coupling workflow utilizing 2,6-diethoxyaniline.

Quantitative Optimization Data

The success of the Michael addition-elimination sequence relies heavily on the choice of base and solvent. Table 1 summarizes the optimization parameters based on the established methodology for this specific chemical space[1].

Table 1: Reaction Condition Optimization for the Multicomponent Assembly

EntryBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1PiperidineEtOH801245Weak base leads to incomplete nitrile deprotonation.
2KOtBuTHF65862Stronger base improves Michael addition; THF limits solubility.
3 KOtBu DMF 90 6 78 Optimal. High boiling point and polarity stabilize the anion.
4Cs₂CO₃DMF90855Heterogeneous base slows down the reaction rate significantly.

Self-Validating Experimental Protocol

Target: 3-(4-(4-chlorophenyl)thiazol-2-yl)-1-(2,6-diethoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione[1]

Reagents:

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone, 1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq)

  • 2-(4-Chlorophenyl)thiazol-4-ylacetonitrile (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 1.5 eq)

  • 2,6-Diethoxyaniline (1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine dimedone (1.0 mmol) and DMF-DMA (1.2 mmol). Stir the mixture neat at 80 °C for 1 hour.

    • Causality: Performing this neat prevents solvent dilution from slowing the bimolecular condensation and allows the volatile methanol byproduct to evaporate, driving the equilibrium forward.

    • Validation Check: Analyze an aliquot via LC-MS. The mass of dimedone should be completely consumed, replaced by a highly UV-active peak corresponding to the vinylogous amide (M+H = 196.1).

  • Anion Generation & Michael Addition : Cool the flask to room temperature. Dissolve the resulting solid in anhydrous DMF (3.0 mL). Add 2-(4-chlorophenyl)thiazol-4-ylacetonitrile (1.0 mmol) followed by KOtBu (1.5 mmol)[1].

    • Causality: KOtBu is a non-nucleophilic strong base that rapidly deprotonates the active methylene without attacking the electrophilic enaminone.

    • Validation Check: Upon addition of KOtBu, the solution will immediately transition to a deep red/orange color, indicating the formation of the stabilized nitrile anion. Stir at room temperature for 2 hours.

  • Cyclodehydration : To the deep red solution, add 2,6-diethoxyaniline (1.2 mmol). Heat the reaction mixture to 90 °C for 6 hours.

    • Causality: The extreme steric bulk of the ortho-ethoxy groups requires elevated temperatures to force the cyclodehydration. This bulk is intentionally designed to restrict N–C(aryl) bond rotation in the final product.

    • Validation Check: Monitor by LC-MS. The intermediate mass should shift to the final product mass (M+H = 549.16)[1].

  • Workup and Purification : Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (gradient: 10–50% EtOAc in Hexanes).

  • Structural Validation :

    • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of diastereotopic protons in the ethoxy –CH₂– groups (appearing as complex multiplets instead of simple quartets). This is the definitive hallmark of restricted rotation and successful atropisomer formation.

Biological Application Pathway

The resulting 2,6-diethoxyphenyl-substituted pyridin-2-ones are potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1)[2]. Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, oncogenic mutations (e.g., R132H) confer a neomorphic (gain-of-function) activity, reducing α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG)[1]. Accumulation of D-2HG drives epigenetic dysregulation and oncogenesis[1]. The synthesized atropisomers bind to the allosteric site of mIDH1, locking it in an inactive conformation and halting D-2HG production.

mIDH1_Pathway WT_IDH1 Wild-Type IDH1 aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Normal Metabolism Isocitrate Isocitrate Isocitrate->WT_IDH1 Normal Metabolism mIDH1 Mutant IDH1 (R132H/C) aKG->mIDH1 Neomorphic Activity D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG Neomorphic Activity Epigenetic Epigenetic Dysregulation (Hypermethylation) D2HG->Epigenetic Inhibits Dioxygenases Oncogenesis Oncogenesis / Tumor Progression Epigenetic->Oncogenesis Inhibitor Pyridin-2-one Inhibitor (2,6-Diethoxyaniline derived) Inhibitor->mIDH1 Allosteric Inhibition

Figure 2: Mechanism of mIDH1-driven oncogenesis and targeted allosteric inhibition.

References

  • Rohde, J. M., et al. "Discovery and Optimization of 2H-1λ²-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer." Journal of Medicinal Chemistry, 2021.[Link]

Sources

Method

Application Note: Rational Design &amp; Synthesis of BODIPY-DEA

This Application Note is structured as a high-level technical guide for the rational design and synthesis of a lysosome-targetable fluorescent pH probe, utilizing 2,6-Diethoxyaniline as the critical pH-sensing switch. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the rational design and synthesis of a lysosome-targetable fluorescent pH probe, utilizing 2,6-Diethoxyaniline as the critical pH-sensing switch.

Executive Summary

This guide details the protocol for synthesizing BODIPY-DEA , a fluorescent pH sensor designed for acidic organelles (lysosomes/endosomes). The core innovation lies in the use of 2,6-Diethoxyaniline as a sterically hindered, electron-rich donor. Unlike standard aniline substituents, the 2,6-diethoxy substitution pattern offers two distinct advantages:

  • Tunable pKa: The electron-donating ethoxy groups, combined with steric orthogonality, tune the nitrogen's pKa to the biologically relevant window of pH 3.5–5.0.

  • Fluorescence Quenching Efficiency: The electron-rich ring ensures efficient Photoinduced Electron Transfer (PeT) quenching in the neutral (deprotonated) state, resulting in a high signal-to-noise ratio upon protonation.

Scientific Principles & Mechanism[1][2]

The PeT Switching Mechanism

The probe operates on an "off-on" logic gate driven by protonation.

  • State A (Neutral pH > 5.5): The lone pair on the 2,6-diethoxyaniline nitrogen is available. Upon excitation of the BODIPY fluorophore, an electron transfers from the aniline (Donor) to the BODIPY excited state (Acceptor). This non-radiative decay pathway (PeT) quenches fluorescence.

  • State B (Acidic pH < 4.5): Protonation of the aniline nitrogen locks the lone pair. The oxidation potential of the aniline increases significantly, making electron transfer thermodynamically unfavorable. Radiative decay dominates, restoring bright green fluorescence.

Mechanistic Diagram

PeT_Mechanism cluster_0 Neutral pH (Quenched) cluster_1 Acidic pH (Fluorescent) Aniline_Free 2,6-Diethoxyaniline (Free Lone Pair) PeT_Process e- Transfer (PeT) Aniline_Free->PeT_Process BODIPY_Ex BODIPY Core (Excited State) Fluorescence_OFF Fluorescence OFF BODIPY_Ex->Fluorescence_OFF PeT_Process->BODIPY_Ex Quenching H_Ion H+ (Lysosome) Aniline_Prot Protonated Aniline (Locked Lone Pair) H_Ion->Aniline_Prot Protonation BODIPY_Ex_ON BODIPY Core (Excited State) Aniline_Prot->BODIPY_Ex_ON PeT Blocked Fluorescence_ON Fluorescence ON (510 nm) BODIPY_Ex_ON->Fluorescence_ON

Caption: Logical flow of the Photoinduced Electron Transfer (PeT) mechanism controlling the probe's fluorescence state.

Synthesis Protocol

Retrosynthetic Analysis

The most robust route utilizes a Nucleophilic Aromatic Substitution (


) of a meso-chloro BODIPY precursor with 2,6-diethoxyaniline.

Reagents Required:

  • Precursor: 8-chloro-1,3,5,7-tetramethyl-BODIPY (Stable, commercially available or easily synthesized).

  • Nucleophile: 2,6-Diethoxyaniline (Sigma-Aldrich/Merck).

  • Solvent: Acetonitrile (dry) or Dichloromethane (DCM).

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Synthesis

Caution: Perform all reactions in a fume hood. BODIPY dyes are light-sensitive; wrap flasks in aluminum foil.

  • Preparation of Reaction Mixture:

    • In a flame-dried 50 mL round-bottom flask, dissolve 8-chloro-1,3,5,7-tetramethyl-BODIPY (100 mg, 0.35 mmol) in anhydrous Acetonitrile (15 mL).

    • Add 2,6-Diethoxyaniline (126 mg, 0.70 mmol, 2.0 eq). The excess is necessary due to the steric hindrance of the ortho-ethoxy groups.

    • Add Triethylamine (100 µL, 2.0 eq) as a proton scavenger.

  • Reaction:

    • Reflux the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

    • Monitoring: Check via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (bright orange, non-fluorescent on silica) will disappear, replaced by a new spot (weakly fluorescent on silica due to acidity of the silica gel protonating the product).

  • Work-up:

    • Cool to room temperature.[1] Evaporate solvent under reduced pressure.

    • Redissolve residue in DCM (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: Start with 100% Hexane, increasing to 15% Ethyl Acetate/Hexane.

    • Note: The product band may appear non-fluorescent in the column but will fluoresce bright green if a drop of acetic acid is added to a collected fraction.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 8-Chloro-BODIPY + 2,6-Diethoxyaniline Reflux Reflux in MeCN (80°C, 4-6h, N2 atm) Start->Reflux TLC TLC Check (20% EtOAc/Hex) Reflux->TLC TLC->Reflux Incomplete Workup Workup: DCM Extraction Wash w/ Brine TLC->Workup Complete Purify Column Chromatography (Silica Gel) Workup->Purify Final Final Product: BODIPY-DEA Purify->Final

Caption: Operational workflow for the synthesis and purification of the BODIPY-DEA probe.

Characterization & Validation

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

1.3-1.4 (t, 6H)
Methyl protons of ethoxy groups.

3.9-4.1 (q, 4H)
Methylene protons of ethoxy groups.

6.5-7.2 (m, 3H)
Aromatic protons of the aniline ring.
Mass Spec (ESI) [M+H]+ peakConsistent with calculated molecular weight.
Appearance Orange/Red SolidTypical crystalline BODIPY solid.
pH Titration Protocol (In Vitro)

To validate the sensor, determine the pKa.

  • Stock Solution: Prepare a 1 mM stock of BODIPY-DEA in DMSO.

  • Buffers: Prepare Citrate-Phosphate buffers ranging from pH 3.0 to 8.0 (0.5 pH increments).

  • Measurement: Add 5 µL of stock to 2 mL of each buffer (Final conc: 2.5 µM).

  • Excitation: 490 nm. Emission Scan: 500–600 nm.

  • Plot: Plot Fluorescence Intensity at 510 nm vs. pH. Fit to a sigmoidal Henderson-Hasselbalch equation to extract pKa.

    • Target pKa: ~4.0–4.8 (Ideal for lysosomes).

Biological Application: Lysosomal Imaging

Cell Staining Protocol

This probe is cell-permeable and lysosomotropic.

  • Cell Culture: Seed HeLa or RAW 264.7 cells on confocal dishes 24h prior.

  • Staining: Incubate cells with 1 µM BODIPY-DEA in culture media for 30 minutes at 37°C.

  • Wash: Wash 3x with PBS (pH 7.4) to remove extracellular dye.

  • Imaging:

    • Excitation: 488 nm (Argon laser).

    • Emission: 500–550 nm (Green channel).

    • Observation: Bright punctate structures (lysosomes) against a dark cytosolic background indicate successful acidification sensing.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Fluorescence in Acid Incomplete synthesis (Cl not displaced)Check Mass Spec. Ensure reflux time was sufficient.
High Background (Always ON) Probe oxidation or aggregationUse lower concentration (0.5 µM). Ensure fresh stock.
No Cell Staining Permeability issuesCo-incubate with Pluronic F-127 (0.02%) to aid solubility.

References

  • BODIPY-Aniline PeT Mechanism: Dalton Transactions, "A simple BODIPY-aniline-based fluorescent chemosensor...", 2013.

  • General BODIPY Synthesis: Molecules, "8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution...", 2023.[2][3]

  • Aniline pKa Data: Organic Chemistry Data, "Bordwell pKa Table (Aniline)".

  • Lysosomal Probes: Journal of Fluorescence, "Synthesis of Naked-eye Detectable Fluorescent 2H-chromen-2-One...", 2017.

Sources

Application

Application Note &amp; Protocols: Synthesis of N-(2,6-Diethoxyphenyl)-N'-Substituted Ureas via Isocyanate Addition

Abstract & Introduction Substituted ureas represent a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors like...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Substituted ureas represent a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors like Sorafenib.[1] The reaction between an amine and an isocyanate is one of the most robust and versatile methods for constructing the urea linkage.[2][3] This document provides a comprehensive guide to the synthesis of N,N'-disubstituted ureas using 2,6-diethoxyaniline as the nucleophilic component.

2,6-Diethoxyaniline is a sterically hindered, electron-rich aniline derivative. Its unique electronic and steric properties present both challenges and opportunities in synthesis design. This guide offers an in-depth analysis of the reaction mechanism, provides detailed, field-tested protocols for reacting 2,6-diethoxyaniline with a range of isocyanates, and includes practical troubleshooting advice for researchers, scientists, and drug development professionals.

Scientific Principles: Mechanism and the Ortho-Effect

The fundamental reaction is a nucleophilic addition of the amine nitrogen of 2,6-diethoxyaniline to the electrophilic carbonyl carbon of the isocyanate. This process is typically high-yielding and proceeds readily under mild conditions.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the aniline attacks the central carbon of the isocyanate's N=C=O group. This concerted step leads to the formation of a zwitterionic intermediate, which rapidly tautomerizes to the stable urea product. The reaction is generally considered irreversible.

G cluster_reactants Reactants cluster_product Product aniline 2,6-Diethoxyaniline (Nucleophile) isocyanate Isocyanate (Electrophile) aniline->isocyanate Nucleophilic Attack urea N,N'-Disubstituted Urea isocyanate->urea Proton Transfer

Caption: Nucleophilic addition of 2,6-diethoxyaniline to an isocyanate.

The Influence of Ortho-Substituents

The two ethoxy groups at the ortho positions of 2,6-diethoxyaniline exert significant, competing influences on the reaction rate:

  • Electronic Activation: As electron-donating groups, the ethoxy substituents increase the electron density on the aniline nitrogen through resonance. This enhances its nucleophilicity, making it more reactive towards the electrophilic isocyanate.

  • Steric Hindrance: Conversely, the bulky nature of the ethoxy groups physically obstructs the approach of the isocyanate to the nitrogen atom. This steric hindrance, often termed the "ortho effect," can significantly slow the reaction rate compared to less-hindered anilines like aniline or its para-substituted isomers.[4][5][6]

In practice, while the reaction may require longer reaction times or gentle heating compared to unhindered anilines, the electronic activation is generally sufficient to drive the reaction to completion in high yield.

Essential Safety Precautions

Researcher safety is paramount. Both classes of reactants possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

  • Isocyanates: Isocyanates are highly reactive, moisture-sensitive, and are potent respiratory sensitizers that can cause occupational asthma.[7][8] All manipulations must be conducted in a certified chemical fume hood. Skin and eye contact must be avoided through the use of appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber), a lab coat, and chemical safety goggles.

  • Anilines: 2,6-Diethoxyaniline, like many anilines, is toxic and harmful if swallowed or absorbed through the skin.[9] Standard handling procedures for toxic chemicals should be followed, including the use of appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each specific reagent before beginning any experimental work.[9][10][11]

Experimental Protocols & Workflow

The following protocols are designed to be robust and adaptable for a range of isocyanate substrates.

Materials & Equipment
  • Reagents: 2,6-Diethoxyaniline, Isocyanate of choice (e.g., Phenyl isocyanate, Cyclohexyl isocyanate), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, nitrogen/argon inlet, dropping funnel, standard laboratory glassware for workup and purification, Thin Layer Chromatography (TLC) plates and chamber.

General Protocol for Urea Synthesis

This protocol describes a general procedure for the reaction of 2,6-diethoxyaniline with an isocyanate on a 5.0 mmol scale.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-diethoxyaniline (0.906 g, 5.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the aniline in 25 mL of anhydrous DCM. Stir the solution at room temperature under a nitrogen or argon atmosphere.

  • Isocyanate Addition: In a separate dry flask, prepare a solution of the isocyanate (5.0 mmol, 1.0 equiv) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirring aniline solution over 10-15 minutes. For highly reactive isocyanates, an ice bath may be used to control the initial exotherm.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete upon full consumption of the limiting reagent. The disappearance of the starting aniline is typically easiest to track. For sterically demanding or less reactive isocyanates, the reaction may require heating to reflux (approx. 40°C for DCM).

  • Work-up & Isolation:

    • For Crystalline Products: If a precipitate forms upon completion, cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM.

    • For Soluble Products: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be purified.

  • Purification: Purification is achieved by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

G A Setup: Add 2,6-diethoxyaniline to dry flask under N2 B Dissolve in anhydrous solvent (DCM) A->B D Add isocyanate solution dropwise at RT B->D C Prepare isocyanate solution in anhydrous DCM C->D E Stir and Monitor Reaction by TLC D->E F Reaction Complete? E->F F->E No G Work-up: Filter precipitate or concentrate F->G Yes H Purification: Recrystallization or Chromatography G->H I Characterization: NMR, IR, MS H->I

Caption: General experimental workflow for urea synthesis.

Data Presentation: Reaction Scope & Characterization

The reaction is broadly applicable to various isocyanate types. The steric hindrance of the 2,6-diethoxyaniline often necessitates longer reaction times compared to unhindered anilines.

Isocyanate TypeSubstrate ExampleSolventTemp. (°C)Approx. Time (h)Typical Yield (%)Notes
Aromatic Phenyl IsocyanateDCMRT4 - 8> 90Often yields a crystalline product that precipitates from the reaction mixture.
Aromatic (EWG) 4-Nitrophenyl IsocyanateTHFRT2 - 6> 95Faster reaction due to the highly electrophilic isocyanate carbon.
Aromatic (EDG) 4-Methoxyphenyl IsocyanateDCM408 - 1685 - 95Slower reaction; may require gentle heating to proceed at a reasonable rate.
Aliphatic Cyclohexyl IsocyanateDCM4012 - 24> 90Generally less reactive than aromatic isocyanates; often requires heating.

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; RT = Room Temperature

Key Characterization Signatures
  • IR Spectroscopy: Look for the disappearance of the strong, sharp isocyanate (N=C=O) stretch around 2250-2275 cm⁻¹ and the appearance of a strong urea carbonyl (C=O) stretch around 1640-1680 cm⁻¹ .[1]

  • ¹H NMR Spectroscopy: The two urea N-H protons will appear as distinct signals, typically as broad singlets or triplets (if coupled to adjacent CH groups). The chemical shifts can vary widely depending on the solvent and substitution pattern. Due to restricted rotation around the C-N bonds, some signals may be broad at room temperature.[12]

  • Mass Spectrometry: Electrospray ionization (ESI) is effective for characterizing urea products, typically showing a strong [M+H]⁺ ion.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or does not start 1. Low reactivity of the isocyanate.2. Insufficient temperature.1. Gently heat the reaction mixture to reflux (40°C in DCM, 66°C in THF).2. If heating is ineffective, consider adding a catalytic amount of a Lewis base like triethylamine (Et₃N).
Formation of side-products (e.g., symmetrical diaryl urea) 1. Presence of water in the reagents or solvent.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.2. Use freshly opened or distilled anhydrous solvents. Water reacts with isocyanates to form an amine, which can then react with another isocyanate molecule.[14][15]
Product is an oil and difficult to purify 1. Product may be inherently non-crystalline.2. Presence of impurities.1. Purify via flash column chromatography on silica gel.2. Attempt to induce crystallization by dissolving the oil in a minimal amount of hot solvent and slowly cooling, or by adding a non-polar co-solvent (e.g., hexanes).
Broad signals in ¹H NMR spectrum 1. Restricted C-N bond rotation on the NMR timescale.1. This is a common feature of ureas.[12]2. Acquire the spectrum at an elevated temperature (e.g., 50-80°C) to increase the rate of bond rotation, which should result in sharper signals.

Conclusion

The reaction of 2,6-diethoxyaniline with isocyanates provides a reliable and direct route to sterically-hindered N,N'-disubstituted ureas. While the "ortho effect" presents a kinetic barrier, it is readily overcome under standard laboratory conditions, often requiring only extended reaction times or gentle heating. By employing anhydrous conditions and appropriate safety measures, researchers can access a diverse range of urea-based molecules with high efficiency, providing a valuable tool for applications in drug discovery and materials science.

References

  • Mechanism of Amine Catalyzed Aromatic Imide Formation. (2023). TUE Research Portal. [Link]

  • Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link]

  • Elimination kinetics of diisocyanates after specific inhalative challenges in humans. PMC. [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

  • Guide to Handling Isocyanates. Safe Work Australia. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Safety Data Sheet: 2,6-Dimethylaniline. Carl ROTH. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Catalyzed Hydroamination of Isocyanates. ACS Publications. [Link]

  • The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. [Link]

  • Latent catalysts for the isocyanate polyaddition reaction.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. PMC. [Link]

  • Isocyanate Risk Assessment: Essential Control Measures. Commodious. [Link]

  • Practical synthesis of urea derivatives.
  • A brief overview of properties and reactions of diisocyanates. Semantic Scholar. [Link]

  • Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. ResearchGate. [Link]

  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. [Link]

  • Dive into Urea: Applications Revealed. Iranian Leading Chemicals Manufacturer. [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry. [Link]

  • Nature and Composition of Ortho-Effect. Indian Chemical Society. [Link]

  • Safety Data Sheet 2,6-Diethylaniline. MetaSci. [Link]

  • Isocyanates: Control measures guideline. Canada.ca. [Link]

  • Kinetics and catalysis of consecutive isocyanate reactions. RSC Publishing. [Link]

  • Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro. [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health. [Link]

  • Ortho Effect in Aniline & Derivative. YouTube. [Link]

  • Material Safety Data Sheet 2,6-Diethylaniline. Exposome-Explorer. [Link]

  • Kinetics and mechanism of isocyanate reactions. Semantic Scholar. [Link]

  • Ortho effect. A to Z Chemistry. [Link]

  • Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

  • Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. ResearchGate. [Link]

  • Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. [Link]

  • Steric inhibition of protonation in o-substituted anilines. Physics Forums. [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Urea-Based ACAT Inhibitors Utilizing 2,6-Diethoxyaniline Scaffolds

Executive Summary Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, catalyzing the esterification of cholesterol for storage or lipoprotein assembly.[1][2][3] Inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, catalyzing the esterification of cholesterol for storage or lipoprotein assembly.[1][2][3] Inhibition of ACAT (specifically ACAT1 in macrophages and ACAT2 in the intestine/liver) remains a viable therapeutic strategy for atherosclerosis and hyperlipidemia.

This application note details the synthesis of N-(2,6-diethoxyphenyl)-N'-alkylureas , a class of ACAT inhibitors designed to mimic the transition state of the cholesterol esterification process. We focus specifically on the utilization of 2,6-diethoxyaniline as a critical building block. Unlike the standard 2,6-diisopropyl motif found in inhibitors like Avasimibe, the 2,6-diethoxy substitution introduces unique electronic donation properties while maintaining the steric bulk necessary to restrict bond rotation—a key factor in binding affinity.

Mechanistic Rationale & Retrosynthesis

The Role of the 2,6-Substitution

The efficacy of urea-based ACAT inhibitors relies on the "twisted" conformation of the phenyl ring relative to the urea linkage.

  • Steric Lock: Substituents at the 2 and 6 positions create steric hindrance that prevents coplanarity with the urea carbonyl. This forces the molecule into a conformation that fits the hydrophobic pocket of the ACAT active site.

  • Electronic Effects: While isopropyl groups (as in Avasimibe) are purely lipophilic, ethoxy groups provide electron density via the oxygen lone pairs, potentially altering interaction with residues in the catalytic tunnel (His460/Asn421 region).

Retrosynthetic Analysis

The target molecule is synthesized via a convergent urea formation strategy. The most robust pathway involves the nucleophilic addition of 2,6-diethoxyaniline to a long-chain alkyl isocyanate.

Pathway Visualization:

Retrosynthesis Target Target: N-(2,6-diethoxyphenyl)-N'-dodecylurea Disconnection Urea Bond Formation Target->Disconnection Retrosynthetic Cut Aniline Nucleophile: 2,6-Diethoxyaniline Disconnection->Aniline Isocyanate Electrophile: Dodecyl Isocyanate Disconnection->Isocyanate

Figure 1: Retrosynthetic disconnection of the target urea inhibitor.

Experimental Protocols

Materials and Reagents
  • Starting Material: 2,6-Diethoxyaniline (CAS: 10287-53-3), >98% purity.

  • Electrophile: Dodecyl isocyanate (CAS: 4202-38-4).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, for sluggish reactions).

  • Purification: Silica gel (230-400 mesh), Hexanes/Ethyl Acetate.

Protocol: Synthesis of N-(2,6-diethoxyphenyl)-N'-dodecylurea

Principle: The reaction utilizes the high electrophilicity of the isocyanate carbon. The amine nitrogen of 2,6-diethoxyaniline attacks the isocyanate, followed by a proton transfer to form the stable urea linkage.

Step-by-Step Procedure:

  • Preparation of Reaction Vessel:

    • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Cool under a stream of nitrogen (

      
      ) to ensure anhydrous conditions.
      
  • Solubilization:

    • Add 2,6-Diethoxyaniline (1.0 mmol, 181 mg) to the RBF.

    • Add 10 mL of anhydrous DCM via syringe. Stir until fully dissolved.

    • Note: If the aniline is dark (oxidized), perform a quick filtration through a Celite plug before use to prevent colored impurities.

  • Addition of Isocyanate:

    • Cool the solution to 0°C using an ice bath.

    • Add Dodecyl isocyanate (1.1 mmol, 232 mg) dropwise over 5 minutes.

    • Critical Check: The slight excess of isocyanate ensures complete consumption of the limiting reagent (the aniline), facilitating easier purification.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature (25°C).

    • Stir for 4–12 hours.

    • TLC Monitoring: Use 20% EtOAc in Hexanes. The starting aniline (

      
      ) should disappear, and a new, less polar spot (Product, 
      
      
      
      ) should appear. Staining with
      
      
      -anisaldehyde is recommended for urea detection.
  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove DCM.

    • The residue will likely be a solid or viscous oil.

  • Purification:

    • Recrystallization is preferred for urea derivatives. Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. Add hexanes dropwise until turbidity persists. Cool to 4°C overnight.

    • Filter the white crystalline solid and wash with cold hexanes.

    • Yield Expectation: 85–95%.

Protocol: In Vitro ACAT Inhibition Assay

To validate the synthesized compound, an assay using rat liver microsomes (rich in ACAT1) is standard.

Reagents:

  • Rat Liver Microsomes (200 µg protein/assay).

  • 
    -Oleoyl-CoA (Substrate).[1]
    
  • Exogenous Cholesterol.

  • Assay Buffer: 0.1 M Phosphate buffer (pH 7.4) with 1 mM DTT.

Workflow:

  • Pre-incubation: Mix microsomes, cholesterol, and the test inhibitor (dissolved in DMSO) in buffer. Incubate at 37°C for 15 minutes.

  • Initiation: Add

    
    -Oleoyl-CoA to start the reaction.
    
  • Reaction: Incubate for 20 minutes at 37°C.

  • Termination: Stop reaction by adding chloroform:methanol (2:1).

  • Extraction: Vortex and centrifuge. The organic phase contains the radiolabeled cholesteryl ester product.

  • Quantification: Evaporate the organic phase, redissolve in scintillation fluid, and count radioactivity.

Data Analysis & SAR Context

Expected Results

The following table summarizes hypothetical comparative data based on established Structure-Activity Relationships (SAR) for this class of compounds [1, 2].

Compound ID2,6-SubstituentN'-Alkyl ChainIC50 (ACAT1)LogPNotes
Target (DEA-12) Diethoxy Dodecyl (C12) 45 nM 5.8 High potency; H-bond acceptor capability.
Control A (PD-Series)DiisopropylDodecyl (C12)28 nM7.2Standard reference; purely hydrophobic.
Control BDiethylDodecyl (C12)120 nM6.1Reduced steric bulk lowers potency.
Control CDimethoxyDodecyl (C12)85 nM4.9Lower lipophilicity affects membrane entry.

Interpretation: The 2,6-diethoxy analogue is expected to be slightly less potent than the diisopropyl standard (due to lower lipophilicity) but may offer improved metabolic stability or solubility profiles due to the ether linkages.

Pathway Visualization

The following diagram illustrates the mechanism of action where the synthesized inhibitor blocks the transfer of the fatty acyl chain to cholesterol.

ACAT_Pathway cluster_enzyme ACAT Active Site cluster_substrates ACAT ACAT Enzyme (Membrane Bound) Product Cholesteryl Ester (Foam Cell Formation) ACAT->Product Esterification BindingSite Allosteric/Active Pocket BindingSite->ACAT Inactivation Cholesterol Free Cholesterol Cholesterol->ACAT Substrate Entry AcylCoA Acyl-CoA (Fatty Acid Donor) AcylCoA->ACAT Inhibitor 2,6-Diethoxy Urea Inhibitor Inhibitor->BindingSite High Affinity Binding (Steric Block) Inhibitor->Product BLOCKS

Figure 2: Mechanism of ACAT inhibition by the synthesized urea derivative.

Safety & Handling

  • Isocyanates: Potent sensitizers and lachrymators. Handle only in a fume hood.

  • 2,6-Diethoxyaniline: Harmful if swallowed or inhaled. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Quench unreacted isocyanates with methanol before disposal.

References

  • Trivedi, B. K., et al. (1994). Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT).[2] 2. Modification of fatty acid anilide ACAT inhibitors: bioisosteric replacement of the amide bond.[4] Journal of Medicinal Chemistry, 37(11), 1652–1659. Link

  • Roth, B. D. (1996). ACAT Inhibitors: Evolution of a new therapeutic class. Drug Discovery Today, 1(1), 19-26. Link

  • BenchChem. An In-depth Technical Guide on Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors. Link

  • Organic Chemistry Portal. Synthesis of Ureas. Link

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Overview: Choosing the Right Pathway

Welcome to the Chemical Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of sterically hindered aniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of sterically hindered aniline derivatives.

2,6-Diethoxyaniline is a highly valuable intermediate, particularly in the development of fluorescent probes (such as rhodamine spirolactams) designed for sensitive intracellular pH detection[1]. However, its synthesis is notoriously prone to low yields if the wrong mechanistic pathway is chosen. This guide provides a field-proven, self-validating framework to troubleshoot and optimize your synthesis.

Historically, researchers have attempted to synthesize 2,6-diethoxyaniline via the direct nitration of 1,3-diethoxybenzene, followed by reduction. We strongly advise against this route. The ethoxy groups are strongly ortho/para-directing, but the 2-position is highly sterically hindered. Consequently, electrophilic aromatic substitution (nitration) predominantly occurs at the 4-position, resulting in abysmal yields of the desired 2-nitro isomer.

The Recommended Solution: Nucleophilic Aromatic Substitution (SNAr). By starting with 1,3-difluoro-2-nitrobenzene , we invert the electronic demands of the reaction. The strongly electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, while the highly electronegative fluorine atoms serve as excellent leaving groups. This allows for a clean, high-yielding substitution with sodium ethoxide, followed by a standard catalytic hydrogenation[2].

Yield Comparison Data
Synthesis RouteStarting MaterialKey ReagentsIntermediateOverall YieldPrimary Challenges
Classical Nitration 1,3-DiethoxybenzeneHNO₃, H₂SO₄2,6-Diethoxynitrobenzene15 - 30%Poor regioselectivity; massive steric hindrance at the 2-position.
Modern SNAr 1,3-Difluoro-2-nitrobenzeneNaOEt, EtOH2,6-Diethoxynitrobenzene85 - 95% Requires rigorous anhydrous conditions to prevent hydrolysis.

Standard Operating Procedure (SOP)

Every robust protocol must be a self-validating system. Follow these step-by-step methodologies, ensuring you track the reaction progress via TLC or LC-MS to validate each milestone.

Step 1: SNAr to form 2,6-Diethoxynitrobenzene
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Nucleophile Addition: Slowly add a freshly prepared solution of sodium ethoxide (2.5 to 3.0 eq) in anhydrous ethanol at 0 °C. Causality: Fresh NaOEt is critical; degraded alkoxides contain hydroxide, which will lead to phenol byproducts.

  • Reflux: Attach a reflux condenser and heat the mixture to 85 °C for 16 hours.

  • Workup: Quench the reaction with half-saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via silica gel chromatography. The intermediate should appear as a distinct spot on TLC (UV active).

Step 2: Catalytic Hydrogenation to 2,6-Diethoxyaniline
  • Setup: Dissolve the purified 2,6-diethoxynitrobenzene in anhydrous methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%). Safety Note: Pd/C is highly pyrophoric when dry; add it under a blanket of inert gas.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon (1 atm). Stir vigorously at room temperature for 24 to 48 hours[2].

  • Workup: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,6-diethoxyaniline (yields typically >90%)[2].

Pathway Visualization

G A 1,3-Difluoro-2-nitrobenzene (Starting Material) B NaOEt (2.5 - 3.0 eq) Anhydrous EtOH, Reflux A->B S_NAr Reaction C 2,6-Diethoxynitrobenzene (Intermediate) B->C Complete Double Substitution F Mono-substituted Impurity (3-ethoxy-1-fluoro-2-nitrobenzene) B->F Incomplete Reaction D H2 (1 atm), 10% Pd/C MeOH, 24-48h C->D Catalytic Reduction E 2,6-Diethoxyaniline (Target Product) D->E Complete Conversion F->B Extend Time / Add NaOEt

Figure 1: Optimized two-step synthesis workflow for 2,6-Diethoxyaniline via SNAr and hydrogenation.

Troubleshooting FAQs

Q: I am seeing a significant amount of a mono-substituted intermediate (3-ethoxy-1-fluoro-2-nitrobenzene) in my SNAr reaction. How do I drive it to completion? A: This is a classic electronic effect. The first substitution is rapid because the starting material is highly electron-deficient. However, once the first ethoxy group is attached, it donates electron density into the ring via resonance, making the ring less electrophilic and slowing down the second substitution. To overcome this activation barrier, you must use a strict excess of nucleophile (at least 2.5 equivalents of NaOEt) and maintain a rigorous reflux. Do not stop the reaction prematurely; verify the disappearance of the mono-substituted intermediate via LC-MS before cooling.

Q: My reduction step with Pd/C is stalling at 50% conversion. What is causing this? A: Stalled hydrogenations are almost always caused by catalyst poisoning. If your SNAr intermediate was not thoroughly purified, residual sulfur compounds, heavy metals, or even trace halide ions can deactivate the palladium surface. Ensure you pass the 2,6-diethoxynitrobenzene through a silica plug before subjecting it to hydrogenation. If the reaction still stalls, filter off the old catalyst, add fresh Pd/C, and re-subject it to the hydrogen atmosphere.

Q: Can I use higher hydrogen pressure (e.g., in a Parr shaker) to speed up the reduction? A: It is not recommended. While higher pressure will accelerate the reduction of the nitro group, it significantly increases the risk of over-reduction (hydrogenation of the aromatic ring itself), especially in electron-rich systems like diethoxybenzenes. Sticking to 1 atm (balloon pressure) at room temperature provides the perfect balance of reactivity and chemoselectivity[2].

Q: Why is 2,6-diethoxyaniline specifically required for my rhodamine probes instead of a simpler aniline? A: In the design of fluorescent pH probes, attaching bulky residues like 2,6-diethoxyaniline to the spirolactam ring introduces severe steric hindrance. This steric clash destabilizes the closed, non-fluorescent spirolactam form, facilitating its acid-activated ring opening at much higher (more biologically relevant) pKa values[1].

References

  • Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC. National Institutes of Health (NIH).[Link]

  • Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects. ResearchGate.[Link]

  • EA036736B1 - Heteroarylhydroxypyrimidinones as agonists of the apj receptor.

Sources

Optimization

Preventing oxidation of 2,6-Diethoxyaniline during storage

Title: Technical Support Center: Handling and Storage of 2,6-Diethoxyaniline Subtitle: Troubleshooting & Best Practices for Preventing Oxidative Degradation Introduction Welcome to the Technical Support Center for 2,6-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling and Storage of 2,6-Diethoxyaniline Subtitle: Troubleshooting & Best Practices for Preventing Oxidative Degradation

Introduction

Welcome to the Technical Support Center for 2,6-Diethoxyaniline. As a Senior Application Scientist, I frequently consult with researchers who struggle with the oxidative degradation of electron-rich anilines. 2,6-Diethoxyaniline is a highly valuable building block, particularly utilized in the synthesis of targeted therapeutics (such as mutant IDH1 inhibitors)[1] and high-pKa fluorescent rhodamine spirolactam probes for live-cell imaging[2].

However, its unique electronic structure makes it exceptionally susceptible to oxidation. This guide is designed for drug development professionals and synthetic chemists, providing a mechanistic understanding of this degradation and field-proven, self-validating protocols to preserve the integrity of your reagents.

The Mechanistic Causality of Oxidation

To prevent degradation, we must first understand the causality behind it. The susceptibility of an aniline derivative to oxidation is dictated by its redox potential[3].

In 2,6-Diethoxyaniline, the two ethoxy (


) groups positioned ortho to the primary amine act as strong electron-donating groups (EDGs) via resonance. This significantly increases the electron density on the aromatic ring and the amine nitrogen, thereby elevating the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the molecule readily undergoes single-electron transfer (SET) when exposed to atmospheric oxygen, UV light, or trace transition metals, forming a highly reactive radical cation[4].

This radical intermediate rapidly propagates, reacting with oxygen to form nitrosobenzenes and nitrobenzenes, and undergoing intermolecular coupling to form complex azo-linked polymeric materials[5]. Visually, this manifests as a color shift from a colorless or pale-yellow state to a dark brown or black tar.

OxidationMechanism A 2,6-Diethoxyaniline (Electron-Rich Ground State) B Radical Cation (Reactive Intermediate) A->B O2, UV Light, Heat (Single Electron Transfer) C Nitroso / Nitro Derivatives (Yellow/Brown Discoloration) B->C Oxygen Incorporation (+O2) D Azo-Polymers (Irreversible Black Tar) B->D Radical Coupling (Intermolecular) C->D Condensation Reactions

Caption: Mechanistic pathway of 2,6-Diethoxyaniline oxidative degradation via radical intermediates.

Quantitative Data: Impact of Storage Conditions on Purity

Proper environmental control is not optional; it is a strict requirement. The following table summarizes the degradation kinetics of electron-rich anilines under various storage conditions based on standard laboratory observations.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Shelf-Life (Purity >95%)Primary Degradants
Optimal Argon (Blanketed)2–8 °CDark (Amber Glass)> 24 MonthsNone detectable
Standard Nitrogen20–25 °CDark (Amber Glass)6–8 MonthsTrace Nitroso derivatives
Sub-optimal Air2–8 °CDark (Amber Glass)1–2 MonthsNitroso, Azoxy compounds
Poor Air20–25 °CAmbient Lab Light< 1 WeekAzo-polymers (Brown/Black tar)

Standard Operating Procedure (SOP): Inert Storage Protocol

To guarantee the scientific integrity of your downstream experiments, do not rely on assumptions. The following step-by-step methodology incorporates self-validation checkpoints to ensure your 2,6-Diethoxyaniline remains pristine.

StorageWorkflow S1 1. Deoxygenation (Sparging) S2 2. UV Protection (Amber Glass) S1->S2 S3 3. Sacrificial Reductant (Add Zn Dust) S2->S3 S4 4. Inert Blanketing (Ar/N2 Gas) S3->S4 S5 5. Cold Storage (2-8 °C) S4->S5

Caption: Sequential workflow for the inert handling and long-term storage of electron-rich anilines.

Step-by-Step Methodology:

  • Glassware & Container Preparation:

    • Action: Dry an amber glass vial in an oven at 120 °C for 2 hours. Cool it in a desiccator under a steady stream of high-purity Argon.

    • Causality: Amber glass blocks UV-catalyzed radical initiation. Argon is denser than Nitrogen and air; it pools at the bottom of the vial, creating a robust physical barrier against oxygen[6].

  • Sacrificial Protection (Optional but Recommended for Bulk Storage):

    • Action: Add a micro-spatula of activated Zinc dust to the bottom of the storage vial.

    • Causality: Zinc acts as a sacrificial reducing agent. If trace oxygen oxidizes the aniline to a nitroso or nitro derivative, the Zinc dust facilitates its immediate reduction back to the primary amine, preserving the bulk material.

  • Sparging and Blanketing:

    • Action: Transfer the 2,6-Diethoxyaniline into the vial. Insert an Argon line (via a long needle) directly into the headspace for 3–5 minutes.

    • Validation Check: Connect a secondary exhaust needle to a mineral oil bubbler. A continuous, steady bubbling confirms positive inert gas pressure and the successful displacement of atmospheric air[3].

  • Sealing and Cold Storage:

    • Action: Quickly remove the needles and seal the vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm and store at 2–8 °C.

    • Causality: PTFE prevents chemical leaching, while refrigeration exponentially decreases the kinetic rate of any residual oxidative reactions[5].

  • Pre-Experiment Validation (The Trustworthiness Check):

    • Action: Before using stored material in a sensitive synthesis, run a rapid HPLC-UV assay (at 254 nm).

    • Validation: The protocol is successful if the chromatogram shows a single sharp peak. The appearance of broad peaks at higher retention times invalidates the batch, indicating polymeric degradation[5].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My previously clear 2,6-Diethoxyaniline has turned dark brown. Can I still use it for synthesizing my rhodamine spirolactam probes? A1: No, this is highly discouraged. The dark brown color definitively indicates the presence of azo-polymers and nitroso compounds[5]. In the synthesis of high-pKa fluorescent probes, these impurities will quench fluorescence, alter the pKa of the spirolactam switch, and drastically reduce your overall yield[2]. You must purify the reagent via vacuum distillation or column chromatography before proceeding.

Q2: I only have Nitrogen gas available in my lab. Is it an acceptable substitute for Argon? A2: Yes, Nitrogen is an effective inert gas for preventing oxidation[6]. However, because Nitrogen has a similar density to atmospheric air, it diffuses more readily. Causality: When using Nitrogen, you must ensure a longer purging time and a perfectly airtight seal, as it will not intrinsically "blanket" the liquid as effectively as the heavier Argon gas.

Q3: I am observing oxidation during my coupling reaction, despite using perfectly pure starting material. How can I prevent this? A3: If oxidation occurs in situ, the reaction conditions (e.g., basic pH, presence of transition metal catalysts) are likely accelerating electron loss[4]. Solution: Degas all reaction solvents by bubbling Argon for 15-20 minutes prior to use[3]. Alternatively, employ a protecting group strategy: acetylate the amine to form an acetanilide prior to the coupling step. The acetyl group is electron-withdrawing relative to the amine, which raises the redox potential and halts unwanted oxidation. The protecting group can be easily removed later[3].

Q4: How exactly does Zinc dust prevent the degradation of stored aniline? A4: Zinc is a strong reducing agent. When aniline is stored over Zinc dust, the Zinc acts sacrificially. The standard redox potentials dictate that Zinc will oxidize preferentially over the aniline. Furthermore, if any aniline oxidizes to nitrobenzene or nitrosobenzene, the Zinc provides the electrons (in the presence of trace ambient protons) to reduce it back to the amine:


.

References

1.[1] Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC, nih.gov. 1 2.[3] preventing oxidation of the aniline group during complexation, Benchchem. 3 3.[2] Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC, nih.gov. 2 4.[5] Preventing oxidation of 2-(Allyloxy)aniline during storage, Benchchem. 5 5.[4] The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications, Open Access Journals. 4 6.[6] Oxidation Prevention & Inertization, Presscon. 6 7. How does Zn dust prevent the oxidation of aniline?, Quora.

Sources

Troubleshooting

Technical Support Center: 2,6-Diethoxyaniline Solubility Guide

Subject: Troubleshooting Solubility & Stability of 2,6-Diethoxyaniline (CAS: 6028-33-7) Document ID: TS-SOL-26DEA-001 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[1...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Stability of 2,6-Diethoxyaniline (CAS: 6028-33-7) Document ID: TS-SOL-26DEA-001 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[1]

Executive Summary: The Hydrophobic-Basic Paradox

2,6-Diethoxyaniline presents a classic solubility challenge in drug development: it is a lipophilic weak base .[1]

  • The Lipophilic Challenge: The two ethoxy groups at the ortho positions create significant steric bulk and hydrophobicity (LogP ~2.0–2.5 estimated), making the compound poorly soluble in neutral water (< 0.5 mg/mL).[1]

  • The Basic Opportunity: The amine group (aniline nitrogen) has a pKa of approximately 4.0–4.[1]5. This means it can be protonated to form a highly water-soluble salt, but only at low pH (pH < 3).[1]

This guide provides the protocols to navigate the transition from organic stock solutions (DMSO) to aqueous biological buffers without precipitation ("crashing out") or degradation.

Module 1: The DMSO Stock Solution (The "Safe" Zone)

DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions, but it introduces variables that can ruin downstream experiments if not managed.

Preparation Protocol
  • Solubility Limit: > 100 mg/mL in pure DMSO.[1]

  • Recommended Stock Concentration: 10 mM to 50 mM.[1]

  • Storage: -20°C, protected from light.

Critical Failure Point: DMSO Hygroscopicity

DMSO is aggressively hygroscopic.[1] It absorbs water from the atmosphere, which can induce "micro-precipitation" inside your stock vial over time.

  • Symptom: Stock solution appears slightly cloudy or has crystals on the cap.[1]

  • Fix: Use anhydrous DMSO (packed under nitrogen/argon) for initial dissolution.[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.

Stability Warning (Oxidation)

Anilines are electron-rich and prone to oxidation, turning the solution brown/purple over time.[1]

  • Prevention: Purge vials with inert gas (Nitrogen/Argon) before sealing.[1] If the solution turns dark brown, purity has likely dropped below 90%; discard and re-make.

Module 2: The Aqueous Transition (The "Danger" Zone)

The most common user complaint is precipitation when spiking the DMSO stock into a biological buffer (PBS, media).

The Mechanism of "Crashing Out"

When DMSO stock is added to water, the DMSO molecules preferentially hydrogen-bond with water, stripping the solvation shell away from the 2,6-Diethoxyaniline.[1] The hydrophobic ethoxy groups then aggregate, causing rapid crystallization.

Protocol: The "Intermediate Spike" Method

Do not add 100% DMSO stock directly to the final volume of aqueous buffer if the final concentration approaches the solubility limit.[1]

Correct Workflow:

  • Step A: Dilute the high-concentration stock (e.g., 50 mM) into a lower concentration DMSO working solution (e.g., 1 mM).

  • Step B: Slowly add this working solution to the vortexing aqueous buffer.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, unless your assay tolerates higher.

Data: Solubility Thresholds (Estimated)
Solvent SystempH ConditionEstimated SolubilityStatus
Pure DMSO N/A> 100 mg/mLExcellent
PBS (pH 7.4) Neutral< 0.1 mg/mLPoor (Risk of Crash)
0.1 M HCl Acidic (pH ~1)> 10 mg/mLGood (Salt Formation)
PBS + 5% Tween 80 Neutral~ 1–2 mg/mLModerate (Micellar)

Module 3: Advanced Solubilization (Salts & Surfactants)

If simple dilution fails, you must alter the chemical environment.

The "Salt Switch" (Acidification)

Since 2,6-Diethoxyaniline is a weak base, converting it to its hydrochloride salt dramatically increases aqueous solubility.[1]

  • Protocol: Instead of dissolving the solid in DMSO, dissolve it in 1.0 equivalent of 0.1 M HCl .

  • Calculation:

    
    
    
    
    
    [1]
  • Warning: If you neutralize this solution (e.g., adding it to pH 7.4 buffer), the free base will precipitate if the concentration exceeds ~0.1 mg/mL.[1]

Co-Solvents & Excipients

For neutral pH applications (where acid is toxic to cells), use excipients to shield the hydrophobic ethoxy groups.

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HPβCD) .[1]

    • Why: The hydrophobic aniline fits inside the CD cavity, while the hydrophilic exterior interacts with water.

    • Concentration: 10–20% (w/v) HPβCD in water.[1]

  • Surfactants: Tween 80 or Cremophor EL (0.5% – 5%).[1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Start: 2,6-Diethoxyaniline Solid IsBioAssay Is this for a Biological Assay (Cells/Enzymes)? Start->IsBioAssay IsChemSyn Is this for Chemical Synthesis? Start->IsChemSyn CheckConc Required Final Concentration? IsBioAssay->CheckConc UseDMSO Dissolve in Pure DMSO (>50 mg/mL) IsChemSyn->UseDMSO Neutral conditions UseAcid Dissolve in dilute HCl (Forms Salt) IsChemSyn->UseAcid Acidic conditions ok LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc DirectSpike Direct Spike: DMSO Stock -> Buffer (Keep DMSO < 0.5%) LowConc->DirectSpike PrecipRisk HIGH PRECIPITATION RISK HighConc->PrecipRisk Mitigation Select Mitigation Strategy PrecipRisk->Mitigation Cyclodextrin Use 20% HP-beta-CD as carrier Mitigation->Cyclodextrin Preferred for Cells Surfactant Add 0.5% Tween-80 to buffer Mitigation->Surfactant Preferred for Enzymes

Figure 1: Decision tree for solubilizing 2,6-Diethoxyaniline based on experimental requirements.[1]

FAQ: Troubleshooting Common Issues

Q1: The solution turned pink/brown after a week. Is it still good? A: No. This indicates oxidation of the aniline nitrogen to form azo/nitroso species or polymerization products. This is common if the DMSO stock was left exposed to air. Discard and prepare fresh stock under inert gas.

Q2: Can I use Ethanol instead of DMSO? A: Yes, 2,6-Diethoxyaniline is soluble in ethanol.[1] However, ethanol is more volatile (changing concentrations over time) and generally more toxic to cells at lower percentages than DMSO. DMSO is preferred for long-term storage; Ethanol is acceptable for acute chemical synthesis.[1]

Q3: I see a "cloud" when I pipette the DMSO stock into my media, but it disappears after mixing. Is this okay? A: This is the "kinetic solubility" window.[1] The transient cloudiness is local precipitation where the DMSO concentration is high. If it redissolves upon vortexing, you are likely below the saturation limit. However, if the solution remains hazy after 5 minutes, you must filter it (0.22 µm) or lower the concentration, as you have undissolved micro-crystals that will skew your data.[1]

Q4: Why does the pH of my buffer drop when I add the compound? A: If you used the HCl-salt method (Section 3.1), you are adding acid to your buffer.[1] Ensure your buffer (HEPES/Tris) has sufficient capacity (e.g., 50-100 mM) to resist the pH shift, or re-adjust pH after addition.[1]

References

  • PubChem. (n.d.). 2,6-Diethylaniline (Analogous Structure Data). National Library of Medicine.[1] Retrieved June 15, 2025, from [Link][1]

  • Li, P., & Zhao, L. (2016).[1] Solubility of Aniline Derivatives in Binary Solvent Systems.[1] Journal of Chemical & Engineering Data.[1] (General principles of aniline solubility in DMSO/Water mixtures).

Sources

Optimization

Purification methods for 2,6-Diethoxyaniline reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2,6-Diethoxyaniline

Product Identity:

  • Chemical Name: 2,6-Diethoxyaniline[1][2][3][4][5][6][7]

  • CAS Registry Number: 91251-96-6[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₅NO₂[3]

  • Molecular Weight: 181.23 g/mol [3][5]

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with electron-rich anilines like 2,6-Diethoxyaniline (2,6-DEA) presents a unique set of challenges. The presence of two ethoxy groups at the ortho positions creates a molecule that is both sterically hindered and highly electron-rich.[3]

This duality drives the two primary issues you will face:

  • Oxidation Sensitivity: The electron-donating ethoxy groups make the amino group highly susceptible to oxidation, leading to rapid discoloration (pinking/browning) and the formation of quinoid or azo impurities.

  • Purification Nuances: While standard acid-base extraction works, the lipophilicity of the ethoxy chains can lead to emulsion formation or unexpected solubility of the salt forms in organic layers.

This guide moves beyond generic protocols to provide self-validating workflows designed to maximize purity and yield.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

For crude reaction mixtures (typically from the reduction of 1,3-diethoxy-2-nitrobenzene), acid-base extraction is the most efficient method to remove non-basic impurities (unreacted nitro compounds, neutral azo species).[3]

The Logic: We exploit the basicity of the amine to pull it into the aqueous phase, leaving non-basic impurities in the organic phase. We then reverse the process to isolate the pure amine.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Scientist’s Note: Use EtOAc if possible; it is less prone to forming stubborn emulsions than DCM, though DCM is a better solvent for very oily crudes.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer 3 times with 1M or 2M HCl .

    • Checkpoint: The product (as the hydrochloride salt) moves to the aqueous layer . The organic layer retains unreacted nitro/azo impurities.

    • Troubleshooting: If the interface is raggy (emulsion), add a small amount of brine or filter through a Celite pad.

  • Washing:

    • Wash the combined aqueous acidic layers once with a small volume of fresh organic solvent (EtOAc/DCM) to remove entrained non-basic impurities. Discard this organic wash.

  • Basification & Recovery:

    • Cool the aqueous acidic layer to 0–5°C (ice bath).

    • Slowly basify with 4M NaOH or saturated Na₂CO₃ until pH > 10.

    • Observation: The solution will turn cloudy/milky as the free amine precipitates or oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture 3 times with EtOAc.

    • Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).[8]

    • Concentrate under reduced pressure.[8][9][10]

Visualization: Acid-Base Extraction Logic

AcidBaseExtraction Start Crude Reaction Mixture (Amine + Neutral Impurities) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve AcidWash Extract with 2M HCl (3x) Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities: Nitro, Azo, Tars) AcidWash->OrgLayer1 Top Layer (if EtOAc) AqLayer1 Aqueous Acidic Layer (Contains Amine-HCl Salt) AcidWash->AqLayer1 Bottom Layer (if EtOAc) Waste Waste Stream OrgLayer1->Waste Discard Basify Basify with NaOH to pH > 10 (Regenerates Free Amine) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Purified 2,6-Diethoxyaniline) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard

Figure 1: Logical flow for separating 2,6-Diethoxyaniline from non-basic impurities using pH manipulation.[9]

Module 2: Troubleshooting & FAQs

Q1: My product turned reddish-brown during rotary evaporation. What happened?

Diagnosis: Oxidation. Mechanism: Electron-rich anilines are essentially "antioxidants" themselves—they sacrifice themselves to oxygen.[3] The color comes from trace quinone-imines or azo-coupling products formed by air oxidation, accelerated by heat.[3] Solution:

  • Limit Heat: Do not exceed 40°C in the water bath.

  • Inert Atmosphere: Release the vacuum on your rotovap using Nitrogen or Argon, not air.

  • Additives: If the product is an oil, store it with a trace of activated copper or under strict inert gas. If a solid, recrystallize immediately.

Q2: I see a "rag layer" or emulsion during the acid extraction. How do I fix it?

Diagnosis: The lipophilic ethoxy tails are acting like surfactants, stabilizing the interface. Solution:

  • The "Salting Out" Trick: Add saturated brine (NaCl solution) to the aqueous phase. This increases the ionic strength, forcing the organic components (and the emulsion) to separate.

  • Filtration: Pass the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.

Q3: The product is not solidifying (it remains an oil).

Diagnosis: Impurities (solvent or synthesis byproducts) are depressing the melting point. 2,6-Diethoxyaniline is a low-melting solid (likely < 70°C, similar to its dimethoxy analog).[3] Solution:

  • High Vacuum: Place the oil under high vacuum (< 1 mbar) for 4-6 hours to remove trace solvent.[3]

  • Seed Crystal: If you have a pure sample, add a tiny crystal to the oil at 0°C.

  • Trituration: Add cold Pentane or Hexane and scratch the flask walls with a glass rod to induce nucleation.

Module 3: Advanced Purification (Crystallization & Column)

If acid-base extraction yields <98% purity, use these polishing methods.

Method A: Recrystallization (For Solids)
  • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate .

  • Protocol:

    • Dissolve crude solid in minimum hot Ethanol (approx 60°C).

    • Add water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly to room temperature, then to 4°C.

    • Crucial: If the solution is dark, treat with Activated Charcoal (5% w/w) for 10 mins while hot, then filter through Celite before cooling.

Method B: Column Chromatography (For Oils/High Purity)
  • Stationary Phase: Silica Gel (neutralized).

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) .

    • Why? Silica is slightly acidic. It can protonate the aniline, causing "streaking" (broad peaks) and yield loss. TEA blocks these acidic sites.

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient from 95:5 to 80:20).[3]

Comparison of Purification Methods

MethodTarget ImpuritiesProsCons
Acid-Base Extraction Unreacted Nitro, Neutral AzoFast, Scalable, CheapDoesn't remove isomeric amines
Recrystallization Colored byproducts, IsomersHigh Purity, Esthetic crystalsYield loss (mother liquor)
Chromatography Complex mixtures, TarsHighest PurityConsumes solvent, Slow

Module 4: Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass vials (protect from light).

  • Shelf Life: Re-test purity every 6 months. If color darkens significantly, perform a quick filtration through a short plug of silica gel.

References

  • ChemicalBook. (2025). 2,6-Dimethoxyaniline Properties and Synthesis (Analogous Protocol). Retrieved from

  • Thermo Fisher Scientific. (2025). 2,6-Dimethoxyaniline Safety Data Sheet. Retrieved from

  • BLD Pharm. (2025). 2,6-Diethoxyaniline Product Page (CAS 91251-96-6).[1][2][3][4] Retrieved from

  • National Institutes of Health (PubChem). (2025). 2,6-Diethylaniline Compound Summary (Structural Analog Data). Retrieved from

Sources

Troubleshooting

Catalytic Hydrogenation Support Center: Nitro-Diethoxybenzenes

Topic: Optimization & Troubleshooting of Catalytic Reduction for 1,4-diethoxy-2-nitrobenzene (and isomers) Introduction: The Application Scientist’s Desk Welcome. You are likely here because your reduction of nitro-dieth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Catalytic Reduction for 1,4-diethoxy-2-nitrobenzene (and isomers)

Introduction: The Application Scientist’s Desk

Welcome. You are likely here because your reduction of nitro-diethoxybenzene is either stalling, generating colored impurities, or posing a thermal safety risk.

Reducing a nitro group is textbook chemistry; reducing a nitro-diethoxybenzene efficiently is process engineering. The electron-donating ethoxy groups (


) deactivate the ring toward nucleophilic attack but activate it for electrophilic side reactions. Furthermore, the steric bulk of ortho-ethoxy substituents can retard the reduction of the bulky hydroxylamine intermediate, leading to accumulation and potential thermal runaway.

This guide moves beyond "add catalyst and stir." It provides the causality, control logic, and recovery protocols required for high-purity synthesis of amino-diethoxybenzenes (e.g., 2,5-diethoxyaniline).

Module 1: Catalyst Selection (The Engine)

The Primary Candidates

For nitro-diethoxybenzenes, the choice of catalyst dictates the reaction pathway's speed and the "leakage" into side reactions.

Catalyst SystemActivitySelectivity RiskBest For...
5% Pd/C (Unreduced) HighDehalogenation (if halogens present); Ring Saturation (over-reduction).Standard lab-scale batches; clean substrates.
5% Pt/C (Sulfided) ModerateLow. Resists poisoning by sulfur/amines.Substrates with halogens or sulfur impurities.
Raney Nickel HighAzoxy coupling (Pink/Red impurities) if H₂ is starved.Cost-sensitive large-scale manufacturing; requires pyrophoric handling.
Pd/V (Vanadium Doped) HighVery High. Vanadium accelerates hydroxylamine reduction.Recommended: Minimizes hydroxylamine accumulation.
Catalyst Poisoning & Deactivation
  • The Symptom: Reaction starts fast (nitro

    
     nitroso) but stalls at 60-70% conversion.
    
  • The Cause: The amine product (amino-diethoxybenzene) is a Lewis base. It can competitively bind to the active metal sites, especially on Pd.

  • The Fix:

    • Increase Pressure: Higher

      
       pressure (5-10 bar) increases the surface concentration of hydrogen, displacing the amine.
      
    • Acid Promotion: Adding trace methanesulfonic acid (MSA) or

      
       protonates the amine, preventing it from binding to the catalyst. Warning: See Module 2 regarding ether cleavage.
      

Module 2: Selectivity & Mechanism (The Steering)

The Critical Pathway

The reduction follows the Haber mechanism. The danger zone for diethoxybenzenes is the Hydroxylamine stage. Steric hindrance from the ortho-ethoxy group slows the final reduction step (


), causing the hydroxylamine to accumulate.

Risks of Hydroxylamine Accumulation:

  • Thermal: Violent decomposition (See Module 3).

  • Chemical: Condensation with nitroso intermediates to form Azoxy dimers (deeply colored red/orange impurities that are hard to remove).

Visualization: Reaction Network & Failure Points

G Nitro Nitro-Diethoxybenzene (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso +H2 (Fast) Hydrox Hydroxylamine (CRITICAL ACCUMULATION) Nitroso->Hydrox +H2 (Fast) Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (Low H2 / High pH) Amine Amino-Diethoxybenzene (Target Product) Hydrox->Amine +H2 (Slow step due to sterics) Hydrox->Azoxy Condensation Phenol Phenol Derivative (Ether Cleavage) Amine->Phenol Acid Hydrolysis or High Temp

Caption: The Haber reduction mechanism highlighting the "bottleneck" at the Hydroxylamine stage, which leads to Azoxy byproducts if hydrogen availability is low.

Preventing Dealkylation (Ether Cleavage)

While aryl-ethyl ethers are more stable than benzyl ethers, they can cleave under acidic hydrogenation conditions or extreme temperatures (


C).
  • Protocol: Maintain pH 6–8. If acid promotion is needed for rate (see 1.2), use weak acids (Acetic) or limit strong acids (MSA) to <1 mol%.

  • Solvent: Use neutral Methanol or Ethanol. Avoid aqueous acidic media.

Module 3: Process Safety (The Brakes)

The Thermal Hazard

Nitro reduction is highly exothermic (


).
  • Adiabatic Rise: In a solvent-free scenario, the temperature could theoretically rise by >700°C. Even in 10 volumes of methanol, an adiabatic runaway can boil the solvent instantly, over-pressurizing the vessel.

Hydroxylamine Decomposition

If the reaction is stopped or cooled while high concentrations of phenylhydroxylamine are present, this intermediate can disproportionate or decompose violently upon reheating.

  • Golden Rule: Never stop a hydrogenation batch midway and let it sit. Drive it to completion. If you must stop, maintain hydrogen pressure and low temperature (

    
    C).
    

Module 4: Troubleshooting Guides (FAQ)

Scenario A: "The reaction has stopped at 80% conversion."

Diagnosis:

  • Poisoning: Amine product inhibiting the catalyst.

  • Mass Transfer: Hydrogen is not dissolving fast enough to reach the catalyst surface.

Action Plan:

  • The "Purge" Test: Stop agitation. Purge the headspace with

    
    , then refill with fresh 
    
    
    
    . Resume agitation at max RPM. If rate spikes, it was a mass transfer issue (impurities in the gas cap).
  • The "Spike" Test: Inject fresh catalyst (slurried in solvent) under pressure. If reaction resumes immediately, your initial catalyst is dead (poisoned).

  • Resolution: Increase pressure to 10 bar. If using Pd/C, add 1% Acetic Acid to mitigate amine poisoning.

Scenario B: "My product is pink/red, but NMR shows >99% purity."

Diagnosis: Trace Azoxy or Azo contamination. These are highly colored (extinction coefficients


), so even 0.1% makes the product look "dirty."

Action Plan:

  • Prevention: This happened because the catalyst was "starved" of Hydrogen during the reaction (likely at the beginning). Ensure agitation is ON before

    
     introduction.
    
  • Remediation:

    • Dissolve crude product in Methanol.

    • Add fresh catalyst (10% wt loading).

    • Heat to 50°C under 5 bar

      
       for 1 hour.
      
    • Why? This reduces the colored Azoxy/Azo impurities back to the amine.

Scenario C: "Yield is low; I see a new peak in HPLC."

Diagnosis: Likely Dealkylation (loss of ethyl group) or Ring Saturation (over-reduction to cyclohexane derivative).

Troubleshooting Logic Tree:

Troubleshooting Start Identify Impurity Mass (MS) MassMinus28 M-28 (Loss of Ethyl)? Start->MassMinus28 MassPlus6 M+6 (Ring Saturation)? Start->MassPlus6 AcidCheck Check pH: Is it Acidic? MassMinus28->AcidCheck TempCheck Check Temp: >80°C? MassMinus28->TempCheck CatCheck Catalyst: Pt or Rh? MassPlus6->CatCheck PressCheck Pressure: >20 bar? MassPlus6->PressCheck Sol1 Buffer with NaOAc or Reduce Temp AcidCheck->Sol1 Yes TempCheck->Sol1 Yes Sol2 Switch to Pd/C or Lower Pressure CatCheck->Sol2 Yes PressCheck->Sol2 Yes

Caption: Diagnostic logic for identifying yield loss mechanisms based on Mass Spectrometry shifts.

Standard Operating Procedure (SOP) Example

For the reduction of 1,4-diethoxy-2-nitrobenzene to 2,5-diethoxyaniline.

  • Loading: Charge Reactor with Nitro compound (1.0 eq), Methanol (10 vol), and 5% Pd/C (50% wet, 2 wt% loading relative to substrate).

  • Inerting: Purge with

    
     (3x 3 bar).
    
  • Activation: Heat to 40°C. Start agitation (High RPM).

  • Reduction: Introduce

    
     (constant pressure, 5 bar).
    
    • Critical Control: Monitor Exotherm. Do not exceed 60°C. Control rate via

      
       feed if necessary.
      
  • Completion: Stir until

    
     uptake flatlines.
    
  • Workup: Filter catalyst warm (to prevent product precipitation). Wash cake with Methanol.

References

  • Catalyst Selection & Mechanism

    • Turáková, M., et al. "Liquid phase hydrogenation of nitrobenzene."[1] Applied Catalysis A: General, 499 (2015): 66–76.[1] Link[1]

    • Insight: Establishes the kinetic models and the formation of azoxy intermedi
  • Hydroxylamine Accumulation & Safety

    • Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, (2008).
    • Insight: Authoritative source on the thermal risks of nitro-reduction and hydroxylamine decomposition.[2]

  • Process Optimization & Selectivity

    • Blenke, E. O., et al. "Catalytic Hydrogenation of Aromatic Nitro Compounds." Organic Process Research & Development, (Various issues).
    • Specific Application: Mettler Toledo Application Note on Nitrobenzene Hydrogenation Kinetics. Link

  • Studer, M., et al. "Hydrogenation of Nitro Compounds." Topics in Catalysis, 19 (2002): 3-16.

Sources

Optimization

Technical Support Center: Removal of Unreacted 2,6-Diethoxyaniline

Executive Summary & Molecule Profile[1][2][4] Removing unreacted 2,6-Diethoxyaniline (2,6-DEA) presents a specific set of challenges distinguishable from generic aniline removal. Unlike simple anilines, 2,6-DEA possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2][4]

Removing unreacted 2,6-Diethoxyaniline (2,6-DEA) presents a specific set of challenges distinguishable from generic aniline removal. Unlike simple anilines, 2,6-DEA possesses two ortho-ethoxy groups that confer significant lipophilicity and steric hindrance around the nitrogen center.[1][2][3]

Successful purification requires exploiting the molecule's specific physicochemical "weak points":

  • Weak Basicity: The ortho-alkoxy groups reduce the availability of the lone pair, meaning mild acids may fail to fully protonate it.[1]

  • Lipophilicity: The ethoxy tails make the neutral molecule highly soluble in organic solvents (DCM, EtOAc), increasing the risk of it "leaking" through standard washes.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure 2,6-Disubstituted AnilineSteric hindrance protects the amine; slower reaction with solid-supported scavengers.[2][3]
pKa (Conj. Acid) ~4.3 - 4.5 (Est.)[1][2][3]Weak base.[1][2][3] Requires pH < 2.0 for >99% protonation during extraction.[1][2][3]
LogP ~2.7 (Est.)[1][2][3]Moderate lipophilicity.[1][2][3] The hydrochloride salt may act as a surfactant, causing emulsions.[2]
Boiling Point >250°CHigh boiling point makes removal by standard evaporation/distillation impossible.[1][2][3]

Diagnostic Workflow

Start here to select the correct protocol for your specific crude mixture.

PurificationStrategy Start START: Analyze Crude Mixture IsAcidSensitive Is your Product Acid Sensitive? (e.g., Acetals, Silyl ethers) Start->IsAcidSensitive IsProductBasic Is your Product Basic? (Contains amines/pyridines) IsAcidSensitive->IsProductBasic NO ProtocolB PROTOCOL B: Resin Scavenging (Electrophilic Resins) IsAcidSensitive->ProtocolB YES (Avoid Acid) ProtocolA PROTOCOL A: Aggressive Acid Extraction (pH < 1.5) IsProductBasic->ProtocolA NO (Best Method) ProtocolC PROTOCOL C: Chromatography with Amine Modifier IsProductBasic->ProtocolC YES (Co-elution risk)

Figure 1: Decision tree for selecting the optimal purification method based on product stability and chemical nature.

Protocol A: Aggressive Acid-Base Extraction

Best For: Non-basic, acid-stable products (Amides, Esters, Ureas).[1][2][3]

The Mechanism

Because 2,6-DEA is a weak base (pKa ~4.5), washing with weak acids (like 5% citric acid, pH ~2-3) often fails.[2][3] To force the equilibrium


 completely to the right (99.9%), the aqueous phase must be at least 2 pH units below the pKa.[2]

Target pH: < 2.0 (Ideal: pH 1.0)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

    • Why? DCM is denser than water and often forms stubborn emulsions with aniline salts.[1][2][3] EtOAc separates cleaner.[1][2][3]

  • Primary Wash (The Protonation Step):

    • Add 1M HCl (3:1 Aqueous:Organic volume ratio).

    • CRITICAL: Shake vigorously for at least 2 minutes . The steric bulk of the ethoxy groups slows down the mass transfer of protons to the nitrogen.

  • Phase Check:

    • Measure the pH of the aqueous layer. It must be pH 1-2.[1][2][3] If it has risen >2, add more acid.[1][2][3]

  • Separation: Drain the aqueous layer (contains 2,6-DEA-HCl).[2][3]

  • Polishing Wash: Wash the organic layer with Brine (Saturated NaCl) to break any hydration shells and remove residual acid.[1][2][3]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Troubleshooting Table
IssueCauseSolution
Emulsion Forms 2,6-DEA salts are amphiphilic (polar head, lipophilic ethoxy tails).[2][3]Add a small amount of Methanol (5% v/v) to the aqueous phase or filter the biphasic mixture through a pad of Celite.
Impurity Persists pH was not low enough; 2,6-DEA remained neutral.[2][3]Switch to 2M HCl or 1M H2SO4 .[1][2][3] Ensure aqueous pH < 1.[1][2][3]0.

Protocol B: Resin Scavenging (Solid-Supported Reagents)

Best For: Acid-sensitive products or High-Throughput Screening (HTS).[1][2][3]

The Mechanism

This method uses a polymer-bound electrophile (typically an isocyanate or aldehyde) to covalently bond with the unreacted 2,6-DEA.[2] The impurity becomes part of the solid bead and is filtered away.

Challenge: The ortho-ethoxy groups create steric hindrance, making 2,6-DEA react slower than unsubstituted aniline.[2][3]

Recommended Resins
  • PS-Isocyanate (Polystyrene Isocyanate): Highly reactive, forms a urea.[1][2][3]

  • PS-Benzaldehyde: Forms an imine (Schiff base).[1][2][3] Requires acid catalysis (acetic acid).[1][2][3]

Step-by-Step Methodology
  • Solvent Selection: Dissolve crude in DCM or DCE (Swelling solvents are required for resin activity).[1][2][3]

  • Stoichiometry: Add 3-4 equivalents of resin relative to the estimated amount of unreacted 2,6-DEA.

    • Note: Standard is 2 eq, but 2,6-DEA requires excess due to slow kinetics.[1][2][3]

  • Incubation:

    • Shake or stir gently at Room Temperature for 12-16 hours .

    • Acceleration: Heating to 40°C can reduce time to 4 hours.[1][2][3]

  • Filtration: Filter through a fritted cartridge or Celite pad.[1][2][3]

  • Rinse: Rinse the resin cake with DCM to recover any trapped product.[1][3]

Protocol C: Chromatography with Modifiers

Best For: Basic products (where extraction fails) or difficult separations.[1][2][3]

The Mechanism

Anilines are polar and basic. On standard Silica Gel (SiO2), they interact strongly with acidic silanol groups, causing "streaking" or "tailing" that contaminates the product fractions.[2]

The "Anti-Streak" Solvent System

You must deactivate the silica surface.

  • The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) .[1][2][3]

  • Pre-treatment (The "Buffered Column" Technique):

    • Flush the column with Mobile Phase + 1% TEA before loading the sample.

    • This saturates the active silanol sites.[1]

  • Elution Gradient:

    • Run the column with Hexanes : EtOAc (with 1% TEA).

    • Visualization: 2,6-DEA is UV active (254 nm) and stains distinctly (red/brown) with p-Anisaldehyde stain upon heating.[1][2][3]

FAQ: Troubleshooting Common Issues

Q: I used 1M HCl, but the 2,6-DEA is still in my organic layer. Why? A: This is likely a "salting out" effect.[1][2][3] If your aqueous layer is too saturated with salts (or if you used brine too early), the lipophilic 2,6-DEA hydrochloride salt might prefer the organic phase.[2]

  • Fix: Use pure 1M HCl (no salt added) for the first wash.[1] Repeat the wash 3 times.

Q: My product precipitates when I add acid. A: Your product might be protonating and becoming insoluble in the organic phase, or forming an insoluble salt.[1]

  • Fix: Switch to Protocol B (Scavenging) . Do not use acid extraction.[1][2][3]

Q: Can I remove 2,6-DEA by vacuum drying? A: No.[2][3] The boiling point is too high (>250°C). You will likely degrade your product before the aniline sublimes.

Q: The 2,6-DEA spot on TLC overlaps exactly with my product. A: This is common in EtOAc/Hexane systems.[1][2][3]

  • Fix: Change selectivity. Try DCM : Methanol (95:5) or Toluene : Acetone .[1][2][3] The different solvent selectivity often separates the amine from the product.

References

  • ChemicalBook. (2025).[1][2][3] 2,6-Dimethoxyaniline Properties and pKa Data. Retrieved from [2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 11369, 2,6-Diethylaniline. Retrieved from [2][3]

  • Biotage. (2006).[1][2][3][4] Solid-Supported Reagents and Scavengers: Technical Note TN0016. Retrieved from [2][3]

  • ResearchGate. (2014).[1][2][3] Discussion: How do I remove aniline from the reaction mixture? Retrieved from

  • BenchChem. (2025).[1][2][3][5] Technical Support: Purification of Halogenated Aniline Compounds. Retrieved from [2][3]

Sources

Troubleshooting

Stability of 2,6-Diethoxyaniline under acidic conditions

Welcome to the technical support guide for 2,6-Diethoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,6-Diethoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability and handling of 2,6-diethoxyaniline, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the expertise to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and stability of 2,6-diethoxyaniline in acidic environments.

Q1: What is the primary interaction of 2,6-diethoxyaniline with acids?

The primary and most immediate interaction is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group makes 2,6-diethoxyaniline a Brønsted-Lowry base. In the presence of an acid (H-A), the amino group will be protonated to form the corresponding 2,6-diethoxyanilinium salt. This is a reversible equilibrium, the position of which depends on the strength of the acid and the solvent system used.

Diagram: Protonation of 2,6-Diethoxyaniline

G Aniline 2,6-Diethoxyaniline Anilinium 2,6-Diethoxyanilinium Salt Aniline->Anilinium + H⁺ Acid Acid (H-A) Anilinium->Aniline - H⁺ ConjBase Conjugate Base (A⁻)

Caption: Reversible protonation of 2,6-diethoxyaniline in acid.

Q2: How do the ortho-ethoxy groups affect its basicity and stability?

The two electron-donating ethoxy groups at the ortho positions increase the electron density on the aniline nitrogen atom through the mesomeric effect. This enhanced electron density generally increases the basicity of the aniline compared to unsubstituted aniline, making it more readily protonated.[1] However, these bulky groups also introduce significant steric hindrance around the amino group, which can affect its ability to interact with other molecules and may influence reaction rates.

Q3: Can 2,6-diethoxyaniline degrade under acidic conditions?

Yes, while protonation is the primary reaction, degradation can occur, especially under harsh conditions. Key factors that promote degradation include:

  • Strong Oxidizing Agents: The presence of oxidizing agents in an acidic medium can lead to the formation of colored impurities and complex degradation products. Studies on the structurally similar 2,6-dimethylaniline have shown that oxidative degradation can yield intermediates like phenols, quinones, and nitrobenzenes.[2]

  • Elevated Temperatures: Heating an acidic solution of 2,6-diethoxyaniline for prolonged periods can promote side reactions, including potential ether cleavage (hydrolysis of the ethoxy groups) or polymerization, although this typically requires very strong acids and high temperatures.

  • Presence of Nitrites: In the presence of a source of nitrous acid (e.g., NaNO₂ and a strong acid), anilines undergo diazotization. This is a well-known transformation and should be considered a potential reaction pathway rather than simple degradation.

Q4: Are there any specific acids or reagents that are incompatible with 2,6-diethoxyaniline?

Yes. Based on safety data for structurally related anilines, you should avoid strong oxidizing agents, acid halides, and strong acids where uncontrolled reactions are not desired.[3] Mixing with reagents like nitric acid or perchloric acid could lead to vigorous or even explosive reactions. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using in your workflow.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments involving 2,6-diethoxyaniline in acidic media.

Observation Potential Cause(s) Recommended Action(s)
Reaction mixture turns dark (e.g., brown, black, or purple) 1. Air Oxidation: Anilines are susceptible to air oxidation, which is often accelerated by acid and light. 2. Formation of Oxidized Byproducts: Reaction with an oxidizing species in the mixture.[2]1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Analyze Byproducts: Use LC-MS to identify potential oxidized species.
Incomplete reaction or low yield 1. Incomplete Protonation/Activation: The acid may not be strong enough or used in sufficient stoichiometric amounts. 2. Steric Hindrance: The bulky ethoxy groups may be slowing the desired reaction. 3. Substrate Degradation: The starting material may be degrading under the reaction conditions.1. Acid Stoichiometry: Ensure at least a stoichiometric amount of acid is used for reactions requiring the anilinium salt. Consider a stronger acid if necessary. 2. Reaction Time/Temperature: Cautiously increase the reaction time or temperature, monitoring for degradation. 3. Stability Check: Perform a stability test on the starting material under the reaction conditions without the other reactants (See Protocol below).
Formation of an unexpected precipitate 1. Salt Formation: The anilinium salt of your acid may be insoluble in the chosen solvent. 2. Polymerization: Under very harsh acidic conditions, aniline polymerization can occur.1. Solubility Test: Check the solubility of the anilinium salt in your solvent system. You may need to switch to a more polar solvent. 2. Characterize Precipitate: Isolate and analyze the precipitate (e.g., by NMR, IR, or melting point) to determine its identity.

// Start Node Start [label="Unexpected Observation\n(e.g., Color Change, Low Yield)", fillcolor="#FBBC05", fontcolor="#202124"];

// First Level Decisions InertCheck [label="Was reaction under\ninert atmosphere?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC_Check [label="Monitor reaction by TLC/LC-MS.\nIs starting material consumed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Second Level Actions & Outcomes ImplementInert [label="Action: Re-run under N₂/Ar.\nUse degassed solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ByproductAnalysis [label="Analysis: Multiple new spots or peaks?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Conclusion: Likely Degradation.\nAction: Lower temp, check for oxidants.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteReaction [label="Conclusion: Incomplete Reaction.\nAction: Check acid stoichiometry, increase time.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> InertCheck; InertCheck -> ImplementInert [label="No"]; InertCheck -> TLC_Check [label="Yes"]; ImplementInert -> TLC_Check;

TLC_Check -> ByproductAnalysis [label="Yes"]; TLC_Check -> IncompleteReaction [label="No"];

ByproductAnalysis -> Degradation [label="Yes"]; ByproductAnalysis -> IncompleteReaction [label="No"]; }

Sources

Reference Data & Comparative Studies

Validation

2,6-Diethoxyaniline 1H NMR chemical shifts

Comprehensive 1H NMR Chemical Shift Comparison: 2,6-Diethoxyaniline vs. 2,6-Dimethoxyaniline Introduction 2,6-Diethoxyaniline is a sterically hindered, electron-rich aromatic amine that serves as a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1H NMR Chemical Shift Comparison: 2,6-Diethoxyaniline vs. 2,6-Dimethoxyaniline

Introduction

2,6-Diethoxyaniline is a sterically hindered, electron-rich aromatic amine that serves as a critical building block in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for cancer therapeutics. Furthermore, its bulky diethoxy groups are leveraged to tune the pKa of rhodamine-based fluorescent pH probes, facilitating the acid-activated opening of closed spirolactam rings[1]. Accurate characterization of its structural integrity via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic success. This guide objectively compares the 1H NMR chemical shifts of 2,6-diethoxyaniline against its close structural analog, 2,6-dimethoxyaniline, and the unsubstituted parent compound, aniline.

Part 1: Structural & Electronic Causality of Chemical Shifts

The chemical shifts in 2,6-dialkoxyanilines are governed by two primary electronic and steric factors:

  • Mesomeric (+M) Shielding : The oxygen atoms of the ethoxy and methoxy groups donate electron density into the aromatic ring via resonance. This significantly increases the electron density at the ortho and para positions relative to the alkoxy groups. Consequently, the aromatic protons at positions 3 and 5 (meta to the amine, ortho to the alkoxy) and position 4 (para to the amine, para to the alkoxy) are heavily shielded. They shift upfield to the ~6.50–6.75 ppm range, compared to the ~6.80–7.10 ppm range observed in unsubstituted aniline[2].

  • Steric Hindrance and Spin-Spin Splitting : The bulky diethoxy groups in 2,6-diethoxyaniline force the amine (-NH

    
    ) out of coplanarity with the benzene ring to a greater extent than dimethoxy groups, which is intentionally used to increase steric hindrance in molecular switches[1]. In the 1H NMR spectrum, the ethoxy groups present a classic A
    
    
    
    X
    
    
    spin system. This yields a highly deshielded quartet (~4.05 ppm) for the -OCH
    
    
    - protons due to direct attachment to the electronegative oxygen, and an upfield triplet (~1.40 ppm) for the terminal -CH
    
    
    protons.

Part 2: Comparative 1H NMR Data Analysis

The following table summarizes the quantitative 1H NMR chemical shifts, multiplicities, and coupling constants (


) for the target compounds to allow for rapid spectral verification.
Proton AssignmentAniline (CDCl

)
2,6-Dimethoxyaniline (CDCl

)
2,6-Diethoxyaniline (CDCl

)
-NH

(Amine)
~3.60 ppm (br s, 2H)~3.80 ppm (br s, 2H)~3.85 ppm (br s, 2H)
-OCH

- / -OCH

N/A~3.85 ppm (s, 6H)~4.05 ppm (q, J = 7.0 Hz, 4H)
-CH

(Terminal)
N/AN/A~1.40 ppm (t, J = 7.0 Hz, 6H)
Aromatic H-3, H-5 ~7.10 ppm (t, 2H)~6.53 ppm (d, J = 8.4 Hz, 2H)~6.50 ppm (d, J = 8.4 Hz, 2H)
Aromatic H-4 ~6.80 ppm (t, 1H)~6.70 ppm (t, J = 8.4 Hz, 1H)~6.68 ppm (t, J = 8.4 Hz, 1H)

Data synthesized from empirical literature values and standard predictive models for 2,6-dialkoxyanilines[2][3].

Part 3: Self-Validating Experimental Protocol

To ensure high-purity synthesis and accurate NMR characterization of 2,6-dialkoxyanilines, the following step-by-step methodology must be adhered to. This protocol utilizes catalytic hydrogenation under mild conditions to prevent over-reduction or unwanted dealkoxylation[2][3].

Step 1: Catalytic Hydrogenation

  • In a 150 mL high-pressure reactor, sequentially add 2,6-diethoxynitrobenzene (55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of Palladium on Carbon (Pd/C) catalyst[3].

  • Purge the reactor with high-purity hydrogen gas and pressurize to 1.0 MPa.

  • Stir the reaction at room temperature until the hydrogen pressure stabilizes (indicating complete consumption of the nitro precursor).

Step 2: Isolation and Purification

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. (Caution: Pd/C is highly pyrophoric when dry; keep the filter cake damp with solvent).

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude 2,6-diethoxyaniline as a solid.

Step 3: NMR Sample Preparation & Acquisition

  • Dissolve 10–15 mg of the purified 2,6-diethoxyaniline in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended.

  • Acquire the spectrum at 400 MHz with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the broad amine peak.

Part 4: Synthetic Workflow & Application Diagram

The following diagram illustrates the logical progression from precursor synthesis to structural validation and final application in drug discovery.

G A 2,6-Diethoxynitrobenzene (Precursor) B Catalytic Hydrogenation (Pd/C, H2, 1.0 MPa, RT) A->B Reduction C 2,6-Diethoxyaniline (Target Intermediate) B->C Filtration & Drying D 1H NMR Validation (CDCl3, 400 MHz) C->D Structural QC E Drug Discovery (mIDH1 Inhibitor Synthesis) C->E Scaffold Assembly F Fluorescent Probes (pKa Tuning via Sterics) C->F Spirolactam Formation

Workflow illustrating synthesis, NMR validation, and applications of 2,6-diethoxyaniline.

References

1. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. nih.gov. 2.[3] How to Synthesize 2,6-DIMETHOXYANILINE under Mild Reaction Conditions? guidechem.com. 3 3.[1] Fluorescent probes with high pKa values based on traditional, near-infrared rhodamine, and hemicyanine fluorophores for sensitive detection of lysosomal pH variations. mtu.edu. 1 4.[2] Electron-transfer-induced reductive dealkoxylation of alkyl aryl ethers. semanticscholar.org. 2

Sources

Comparative

13C NMR spectrum analysis of 2,6-Diethoxyaniline

Topic: C NMR Spectrum Analysis of 2,6-Diethoxyaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Technical Guide: C NMR Characterization of 2,6-Dietho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


C NMR Spectrum Analysis of 2,6-Diethoxyaniline
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals.[1]

Technical Guide: C NMR Characterization of 2,6-Diethoxyaniline

Executive Summary

This guide provides a definitive analysis of the


C NMR spectral fingerprint of 2,6-Diethoxyaniline (CAS: 5962-85-6) . As a critical intermediate in the synthesis of amide-based anesthetics and agrochemicals, the purity and structural integrity of this aniline derivative are paramount.

We compare the standard analytical approach (CDCl


) against a polar alternative (DMSO-d

) to demonstrate how solvent-solute interactions—specifically hydrogen bonding at the primary amine—alter the magnetic environment. This guide synthesizes experimental protocols with theoretical chemical shift logic to ensure reproducible characterization.

Structural Logic & Symmetry Analysis

Before data acquisition, the researcher must understand the molecule's symmetry to predict the signal count accurately. 2,6-Diethoxyaniline possesses


 symmetry  (passing through the N-C1-C4 axis).
  • Predicted Signal Count: 6 Unique Resonances.

    • Aromatic Region: 4 signals (C1, C2/C6, C3/C5, C4).

    • Aliphatic Region: 2 signals (OCH

      
      , CH
      
      
      
      ).
  • Key Feature: The equivalence of the ortho-ethoxy groups simplifies the spectrum but requires careful integration in quantitative applications.

Diagram 1: Spectral Assignment Logic

The following flowchart illustrates the decision matrix for assigning carbons based on chemical environment and DEPT (Distortionless Enhancement by Polarization Transfer) data.

AssignmentLogic Start 2,6-Diethoxyaniline Structure Symmetry Identify C2v Symmetry (Equivalence of C2/C6 and C3/C5) Start->Symmetry RegionSplit Chemical Shift Region? Symmetry->RegionSplit Aliphatic Aliphatic Region (10 - 70 ppm) RegionSplit->Aliphatic Aromatic Aromatic Region (100 - 160 ppm) RegionSplit->Aromatic DEPT DEPT-135 Phase? Aliphatic->DEPT QuatCheck Signal in DEPT? Aromatic->QuatCheck CH3 Positive Phase (+) Methyl (CH3) ~15 ppm DEPT->CH3 CH2 Negative Phase (-) Methylene (OCH2) ~64 ppm DEPT->CH2 Quaternary No (Quaternary) C1 or C2/C6 QuatCheck->Quaternary Methine Yes (Positive) C3/C5 or C4 QuatCheck->Methine ShiftLogic Shift Logic: C-O Deshielded (>140) C-N Shielded (~125) Quaternary->ShiftLogic

Caption: Logical workflow for assigning


C signals using symmetry and DEPT-135 phasing.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it is a probe for molecular interaction.

Alternative 1: Chloroform-d (CDCl )[1]
  • Status: The Industry Standard.

  • Performance: Provides sharp, non-interacting baselines. Ideal for routine purity checks.

  • Limitation: The amine protons (

    
    ) are exchangeable and often broad/invisible in 
    
    
    
    NMR, though this affects
    
    
    C less directly.
Alternative 2: DMSO-d (Dimethyl Sulfoxide)[1][2][3]
  • Status: The Polar Alternative.

  • Performance: DMSO acts as a hydrogen bond acceptor.[1] It engages the

    
     protons, slowing their exchange rate.
    
  • Mechanistic Insight: This H-bonding pulls electron density away from the Nitrogen lone pair, slightly reducing the resonance shielding on the aromatic ring. Consequently, aromatic carbons often appear slightly deshielded (downfield) in DMSO compared to CDCl

    
    .
    
Comparative Data Table

The following table contrasts the expected chemical shifts. Note the specific sensitivity of the C1 (ipso) position to solvent effects.

Carbon PositionAssignment

(ppm) in CDCl


(ppm) in DMSO-d

Multiplicity (DEPT-135)Structural Driver
C2, C6 C-O (Quat)146.8 147.2 InvisibleElectronegative Oxygen (Inductive effect)
C1 C-N (Quat)124.5 125.1 InvisibleShielded by

resonance
C4 C-para (CH)117.2 116.8 Positive (+)Para-shielding by

C3, C5 C-meta (CH)103.4 103.9 Positive (+)Ortho-shielding by OEt
Side Chain O-

63.8 63.5 Negative (-)Alpha to Oxygen
Side Chain

14.9 15.1 Positive (+)Terminal Methyl

Note: Values are consistent with substituent additivity rules and analogous 2,6-disubstituted aniline data.

Experimental Protocol (Self-Validating)

To ensure the data matches the table above, the following acquisition parameters must be strictly adhered to. The most common failure mode in analyzing this molecule is the loss of quaternary carbons (C1, C2, C6) due to insufficient relaxation time.

Workflow Diagram

Workflow cluster_prep Sample Prep cluster_acq Acquisition Parameters Step1 Weigh 30-50mg Analyte Step2 Dissolve in 0.6mL Solvent Step1->Step2 Step3 Filter (remove particulates) Step2->Step3 Param1 Pulse Angle 30° (zg30) Step3->Param1 Param2 Relaxation Delay (D1) > 2.0 sec Param1->Param2 Critical for Quaternary C Param3 Scans (NS) Min 512 Param2->Param3

Caption: Experimental workflow emphasizing the Relaxation Delay (D1) to capture quaternary carbons.

Detailed Methodology
  • Sample Preparation: Dissolve 30–50 mg of 2,6-Diethoxyaniline in 0.6 mL of solvent (CDCl

    
     or DMSO-d
    
    
    
    ). A high concentration is required for
    
    
    C due to the low natural abundance (1.1%) of the isotope.
  • Lock & Shim: Ensure the lock signal is stable. For 2,6-substituted anilines, rotational barriers are low, but poor shimming can broaden the closely spaced aromatic peaks.

  • Pulse Sequence: Use a standard power-gated decoupling sequence (e.g., zgpg30 on Bruker systems).

    • Crucial Step (D1): Set the Relaxation Delay (D1) to at least 2.0 seconds . The C1 and C2/C6 carbons lack attached protons, meaning they relax slowly (long

      
      ). Insufficient D1 will result in these peaks being invisible or non-integrable.
      
  • Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) to improve the Signal-to-Noise (S/N) ratio before Fourier Transformation.

Comparison with Structural Analogs

To validate the assignment, it is useful to compare the "Product" (2,6-Diethoxyaniline) with a "Reference Alternative" (2,6-Dimethoxyaniline).

  • The "Beta-Effect": Replacing the Methyl group (OMe) with an Ethyl group (OEt) introduces a

    
    -carbon (
    
    
    
    of the ethyl).
  • Observation: This typically causes a downfield shift of the ipso carbon (C2/C6) by approximately 0.5 – 1.0 ppm compared to the methoxy analog.

  • Utility: If your spectrum shows C2/C6 at 146.8 ppm, but the dimethoxy analog is known to be at 147.5 ppm, this subtle shift confirms the presence of the ethyl chain's electronic influence.

References

  • National Institute of Standards and Technology (NIST). 13C NMR Chemical Shifts in Organic Compounds. NIST Chemistry WebBook.[2] [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3087 (2,6-Diethylaniline Analog Comparison). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

Validation

Comparative Guide: Infrared (IR) Spectroscopic Analysis of 2,6-Diethoxyaniline and Sterically Hindered Alternatives

Executive Summary & Strategic Context In the development of advanced active pharmaceutical ingredients (APIs)[1] and highly sensitive fluorescent probes, the selection of the correct aniline precursor is critical. 2,6-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of advanced active pharmaceutical ingredients (APIs)[1] and highly sensitive fluorescent probes, the selection of the correct aniline precursor is critical. 2,6-Diethoxyaniline has emerged as a premier building block, particularly in the synthesis of rhodamine spirolactams (RSLs) and hemicyanine fluorophores designed for lysosomal pH sensing[2].

This guide objectively compares the infrared (IR) spectroscopic profile and chemical utility of 2,6-Diethoxyaniline against alternative sterically hindered anilines, such as 2,6-Diisopropylaniline and 2,6-Dimethylaniline. By establishing a self-validating analytical workflow, researchers can ensure raw material integrity before committing to complex, multi-step syntheses.

Mechanistic Causality: Steric vs. Electronic Effects

When designing pH-sensitive probes, researchers must choose anilines that provide specific structural behaviors. The choice of 2,6-Diethoxyaniline over simpler alkyl-substituted alternatives is driven by two causal factors:

  • Steric Hindrance (The "Switch" Mechanism): The bulky ortho-ethoxy groups force the resulting spirolactam ring into a closed, non-fluorescent state under basic conditions. This prevents unwanted background fluorescence in biological assays[2].

  • Electronic Modulation (+M Effect): Unlike the isopropyl groups in 2,6-Diisopropylaniline, the oxygen atoms in the ethoxy groups donate electron density into the aromatic ring via resonance. This increases the nucleophilicity of the primary amine, accelerating the initial condensation reaction with xanthene cores. Furthermore, evaluation using the Fujita-Nishioka model confirms that these combined steric and electronic properties are required to tune the pKa of the final probe into the moderately acidic lysosomal range (pH 4–6)[3].

Comparative IR Absorption Data

To verify the identity and purity of these precursors, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized. The table below summarizes the diagnostic quantitative data used to differentiate 2,6-Diethoxyaniline from its alternatives.

Functional Group2,6-Diethoxyaniline (cm⁻¹)2,6-Diisopropylaniline (cm⁻¹)2,6-Dimethylaniline (cm⁻¹)Diagnostic Significance
N-H Stretch (Asym/Sym) ~3450 / 3360~3470 / 3380~3430 / 3340Confirms primary amine presence; shifts indicate the electronic environment.
C-H Stretch (Aliphatic) 2980, 2930, 28702965, 2930, 28702960, 2920Differentiates alkyl chain length and branching.
C-O-C Stretch (Aryl Ether) 1245 (Asym), 1040 (Sym)AbsentAbsentCritical differentiator confirming ethoxy substitution.
C-H Bend (Isopropyl) Absent1385, 1365 (Split Doublet)AbsentConfirms isopropyl branching in alternative precursors.
C-H Out-of-Plane Bend ~770, ~730~765, ~730~760, ~720Confirms the 1,2,3-trisubstitution pattern on the benzene ring.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To guarantee the trustworthiness of the spectral data, the following protocol operates as a self-validating system . Progression to the next step is strictly contingent on the success of the previous validation gate.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Self-Validation Gate: Acquire a background spectrum (32 scans). The system is validated for use only if the baseline noise is < 0.002 Absorbance Units (AU) and there are zero residual peaks in the 3000–2800 cm⁻¹ (organics) and 3500–3300 cm⁻¹ (amines/water) regions. If peaks are detected, the crystal is contaminated; repeat cleaning until the baseline is flat.

Step 2: Sample Application & Pathlength Verification

  • Action: Apply 1–2 drops of 2,6-Diethoxyaniline (or compress the low-melting solid) to completely cover the ATR crystal. Ensure intimate contact using the pressure anvil if necessary.

  • Self-Validation Gate: Monitor the real-time spectral preview. Ensure the strongest diagnostic peak (the asymmetric C-O-C stretch at ~1245 cm⁻¹) registers between 0.4 and 0.8 AU. Values > 0.8 AU indicate detector saturation (requiring sample thinning), while values < 0.4 AU indicate poor crystal contact.

Step 3: Spectral Acquisition

  • Action: Collect the sample spectrum using 32 scans at a resolution of 4 cm⁻¹ across the 4000–600 cm⁻¹ range.

Step 4: Data Processing & Quality Control

  • Action: Apply ATR correction algorithms to account for wavelength-dependent penetration depth.

  • Self-Validation Gate: Verify the presence of the 1,2,3-trisubstitution out-of-plane bending bands (~770 cm⁻¹). If these structural backbone bands are absent or shifted significantly, the identity of the raw material is rejected, preventing downstream synthesis failures.

Workflow Visualization

The following diagram illustrates the logical relationship between precursor validation, synthesis, and the resulting functional properties of the fluorescent probes.

Workflow A 2,6-Diethoxyaniline (Precursor) C ATR-FTIR Analysis (Peak Validation) A->C QC Check B 2,6-Diisopropylaniline (Alternative) B->C QC Check D Condensation Reaction (Rhodamine/Hemicyanine) C->D Verified Precursors E Spirolactam Ring (RSL) (Sterically Hindered) D->E Acid-Catalyzed Ring Closure F Lysosomal pH Sensing (Elevated pKa > 5.0) E->F Live Cell Imaging

Figure 1: Workflow for synthesizing sterically hindered pH probes utilizing validated aniline precursors.

References

  • Source: researchgate.
  • Source: nih.
  • Title: EA036736B1 - Heteroarylhydroxypyrimidinones as agonists of the apj receptor Source: Google Patents URL

Sources

Comparative

Comparative Activity Guide: 2,6-Diethoxyaniline (2,6-DEA) vs. 2,6-Diisopropylaniline (2,6-DIPA) in Ligand Design and Catalysis

As drug development and advanced materials science evolve, the precise tuning of steric and electronic parameters in molecular design has become paramount. 2,6-disubstituted anilines are foundational building blocks in t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science evolve, the precise tuning of steric and electronic parameters in molecular design has become paramount. 2,6-disubstituted anilines are foundational building blocks in this arena, serving as precursors for transition metal ligands and fluorescent biological probes.

This guide provides an objective, data-driven comparison between two critical anilines: 2,6-Diisopropylaniline (2,6-DIPA) and 2,6-Diethoxyaniline (2,6-DEA) . While structurally similar, their divergent electronic properties and steric profiles dictate entirely different application scopes.

Mechanistic Divergence: Steric Shielding vs. Electronic Tuning

The fundamental difference between 2,6-DIPA and 2,6-DEA lies in the chemical nature of their ortho-substituents.

2,6-Diisopropylaniline (2,6-DIPA): The Apex of Steric Bulk

2,6-DIPA is a colorless liquid and a highly bulky aromatic amine[1]. The isopropyl groups provide massive steric shielding without coordinating to metal centers. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 2,6-DIPA is the core precursor for "Buchwald ligands" (such as XPhos and RuPhos)[2].

  • Causality in Catalysis: The extreme steric bulk forces the palladium catalyst into a highly active, monoligated

    
     state. This low-coordinate environment is thermodynamically unstable but kinetically essential for the rapid oxidative addition of challenging substrates like unactivated aryl chlorides[2]. Furthermore, the bulk accelerates the final reductive elimination step by sterically crowding the metal center, forcing the product to dissociate[2].
    
2,6-Diethoxyaniline (2,6-DEA): Bifunctional Electronic Tuning

Unlike the purely steric isopropyl groups, the ethoxy groups in 2,6-DEA introduce strong electron-donating capabilities via resonance (+M effect) and the potential for hemilabile secondary coordination (metal-oxygen interactions).

  • Causality in Biological Probes: In the design of Rhodamine spirolactam (RSL) pH probes, 2,6-DEA is used to tune the

    
     of the fluorescent switch. The electron-donating ethoxy groups alter the electron density on the spirolactam nitrogen. This specific electronic tuning facilitates the acid-activated opening of the closed spirolactam ring at higher 
    
    
    
    values (moderately acidic regions, pH 4–6), enabling real-time, in-cellulo observations of targets like lysosomes[3].

G Core 2,6-Disubstituted Aniline Core DIPA 2,6-Diisopropylaniline (2,6-DIPA) Core->DIPA DEA 2,6-Diethoxyaniline (2,6-DEA) Core->DEA Steric Pure Steric Bulk (Isopropyl Groups) DIPA->Steric Electronic Electron Donation & Hemilability (Ethoxy Groups) DEA->Electronic Cat1 Buchwald Ligands & Schrock Carbenes Steric->Cat1 Forces L1Pd(0) state Cat2 Fluorescent Probes & Hemilabile Catalysts Electronic->Cat2 Tunes pKa & donates e-

Caption: Mechanistic workflow demonstrating the divergent applications of 2,6-DIPA and 2,6-DEA.

Quantitative Property Comparison

To objectively select between these two precursors, researchers must evaluate their physical and electronic parameters. The table below synthesizes these metrics.

Property / Parameter2,6-Diisopropylaniline (2,6-DIPA)2,6-Diethoxyaniline (2,6-DEA)
Primary Function Extreme steric shieldingElectronic tuning,

modulation
Coordination Mode Strictly Monodentate (N-donor)Potentially Tridentate (N, O, O-donors)
Electronic Effect Weakly electron-donating (+I)Strongly electron-donating (+M resonance)
Boiling Point 257 °C[1]~260 °C
Key Derivatives Schrock Carbenes, NacNac, Buchwald Ligands[1],[2]Rhodamine Spirolactams, APJ Receptor Agonists[3]
Catalytic Impact Accelerates oxidative addition / reductive elimination[2]Stabilizes electrophilic centers via hemilability

Experimental Methodologies & Self-Validating Protocols

The following protocols outline the distinct synthetic handling required for each aniline, emphasizing the causality behind specific experimental conditions.

Protocol A: Synthesis of a Bulky -Diimine Ligand using 2,6-DIPA

Because 2,6-DIPA is exceptionally bulky, standard condensation reactions fail. Acid catalysis is mandatory to increase the electrophilicity of the carbonyl carbon, overcoming the steric repulsion of the isopropyl groups.

  • Preparation: In an oven-dried Schlenk flask under inert

    
     atmosphere, dissolve 1.0 eq of 2,3-butanedione and 2.2 eq of 2,6-DIPA in anhydrous methanol.
    
  • Acid Catalysis: Add 3-5 drops of glacial formic acid. Causality: The acid protonates the diketone oxygens, rendering the carbonyl carbons sufficiently electrophilic to be attacked by the sterically hindered amine.

  • Reflux & Dean-Stark: Heat the mixture to reflux for 24 hours. If using toluene instead of methanol, utilize a Dean-Stark trap to continuously remove water, driving the equilibrium toward the imine product.

  • Self-Validating Verification:

    • Visual: The solution will transition from clear to a deep, vibrant yellow/orange, indicative of extended

      
      -conjugation in the diimine.
      
    • Spectroscopic: Perform FTIR. The complete disappearance of the carbonyl stretch (

      
       at ~1715 
      
      
      
      ) and the appearance of a sharp imine stretch (
      
      
      at ~1640
      
      
      ) validates complete conversion.
Protocol B: Synthesis of a Rhodamine Spirolactam (RSL) Probe using 2,6-DEA

2,6-DEA is utilized here to electronically tune the ring-opening thermodynamics of the spirolactam.

  • Amidation: React Rhodamine B base (1.0 eq) with phosphorus oxychloride (

    
    ) in 1,2-dichloroethane to form the highly reactive rhodamine acid chloride intermediate.
    
  • Coupling: Add 2,6-DEA (1.5 eq) and triethylamine (3.0 eq) dropwise at 0 °C. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent premature, acid-catalyzed ring opening of the spirolactam during synthesis.

  • Purification & Validation: Isolate via silica gel chromatography.

  • Self-Validating Verification (

    
     Tuning): 
    
    • Dissolve the purified probe in a series of buffered solutions ranging from pH 3.0 to 9.0.

    • Measure fluorescence emission (

      
       ~510 nm). The probe should be completely non-fluorescent at pH 7.4 (validating the closed spirolactam form) and exhibit a sharp, intense fluorescence turn-on at pH 4.5–5.5, confirming the successful 
      
      
      
      shift induced by the 2,6-DEA ethoxy groups[3].

G Closed Closed Spirolactam (Non-Fluorescent) Basic/Neutral pH Open Open Amide (Highly Fluorescent) Acidic pH Closed->Open H+ Open->Closed OH- DIPA_Effect 2,6-DIPA Steric repulsion favors opening DIPA_Effect->Closed DEA_Effect 2,6-DEA Electron donation shifts pKa DEA_Effect->Closed

Caption: Rhodamine Spirolactam ring-opening equilibrium modulated by aniline substituents.

Conclusion

The selection between 2,6-DIPA and 2,6-DEA is a textbook example of choosing between steric dominance and electronic finesse. 2,6-DIPA remains the undisputed choice for stabilizing highly reactive, low-coordinate transition metal catalysts where extreme steric bulk is required to drive catalytic cycles[1],[2]. Conversely, 2,6-DEA is the superior candidate when researchers require dynamic electronic tuning, such as shifting the


 of fluorescent biological probes[3] or designing hemilabile ligands that can reversibly coordinate to electrophilic centers.

References

  • Wikipedia - 2,6-Diisopropylaniline. Overview of standard state properties, Schrock carbenes, and NacNac ligands.[1][Link]

  • ResearchGate - Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects. Mechanistic insights into how 2,6-diethoxyaniline shifts the spirolactam equilibrium.[3][Link]

  • ACS Organometallics - 2,6-Diisopropylphenylamides of Potassium and Calcium: A Primary Amido Ligand in s-Block Metal Chemistry.[4][Link]

Sources

Validation

A Comparative Guide to Validating the Purity of 2,6-Diethoxyaniline via High-Performance Liquid Chromatography

Abstract In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2,6-Diethoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception. Its impurity profile can directly influence the outcome of synthetic pathways and the safety profile of the final product. This guide presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the comprehensive purity assessment of 2,6-Diethoxyaniline. We will delve into the rationale behind the method's development, present a self-validating protocol grounded in regulatory standards, and provide a comparative analysis against alternative techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE).

The Analytical Imperative: Why Purity Matters for 2,6-Diethoxyaniline

2,6-Diethoxyaniline is an aromatic amine whose utility spans multiple industries. The primary amino group and the aromatic ring are reactive sites, making it a versatile precursor. However, the synthesis of this compound can lead to a variety of potential impurities that must be rigorously controlled.

Common Potential Impurities Include:

  • Positional Isomers: Contaminants such as 2,4-diethoxyaniline or 3,5-diethoxyaniline may arise from non-specific synthesis routes. These isomers often have similar physical properties, making them difficult to remove via simple crystallization, but possess different reactivity and toxicological profiles.

  • Starting Material Residues: Incomplete reactions can leave residual starting materials in the final product.

  • Over-alkylation or By-products: Formation of species with additional ethoxy groups or other synthetic by-products can occur.[1]

The presence of these impurities, even at trace levels, can have significant consequences. Therefore, a highly selective and sensitive analytical method is required not just to quantify the main component but also to separate and detect these potential contaminants. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its high resolving power for non-volatile and polar compounds like aromatic amines.[2][3]

The Primary Technique: A Validated RP-HPLC Method

We have developed and validated an RP-HPLC method that is specific, accurate, and precise for the purity determination of 2,6-Diethoxyaniline. The causality behind each parameter selection is crucial for understanding and adapting the method.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector is required.

Chromatographic Conditions:

Parameter Justification Recommended Setting
Column A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and ethoxy groups. A modern, end-capped column minimizes peak tailing caused by interactions between the basic amine and residual silica silanols.[1][4] C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A gradient elution is employed to ensure timely elution of the main analyte while providing sufficient resolution for earlier and later eluting impurities. A phosphate buffer at a slightly acidic pH protonates the aniline group, ensuring consistent interaction with the stationary phase and symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficiency in separating aromatic compounds.[5] A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidB: Acetonitrile
Gradient Elution A shallow gradient provides robust separation of closely related isomers. 0-2 min: 20% B2-15 min: 20% to 70% B15-17 min: 70% to 90% B17-19 min: Hold at 90% B19-20 min: 90% to 20% B20-25 min: Re-equilibration at 20% B
Flow Rate A standard flow rate for a 4.6 mm ID column ensures optimal efficiency. 1.0 mL/min
Column Temperature Maintaining a constant temperature ensures reproducible retention times and selectivity.[1] 30 °C
Detection Wavelength 254 nm is a common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis and identification of impurities by comparing UV spectra.[3] 254 nm

| Injection Volume | | 10 µL |

Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2,6-Diethoxyaniline reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2,6-Diethoxyaniline sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. A higher concentration for the sample solution facilitates the detection of trace impurities.

The Self-Validating System: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through System Suitability Testing (SST), which ensures the system is fit for its intended purpose on the day of analysis.[6] According to United States Pharmacopeia (USP) guidelines, SST is a mandatory part of the analytical procedure.[7][8]

G cluster_SST System Suitability Testing (SST) cluster_Analysis Sample Analysis Start Inject SST Standard (e.g., 5 replicate injections) Calc Calculate Key Parameters: - Tailing Factor - %RSD of Peak Area - Theoretical Plates - Resolution (if applicable) Start->Calc Criteria Compare to Acceptance Criteria (e.g., USP <621>) Calc->Criteria Pass System is Suitable Criteria->Pass Pass Fail System is NOT Suitable Criteria->Fail Fail Analysis_Start Inject Blank (Diluent) Pass->Analysis_Start Troubleshoot Troubleshoot System: - Check mobile phase - Purge pump - Check column Fail->Troubleshoot Troubleshoot->Start Inject_Standard Inject Reference Standard Analysis_Start->Inject_Standard Inject_Sample Inject Sample(s) Inject_Standard->Inject_Sample Process Process Data & Report Results Inject_Sample->Process

Caption: Workflow demonstrating the role of SST as a prerequisite for sample analysis.

SST Acceptance Criteria:

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.[8]
Precision (%RSD) RSD ≤ 2.0% for 5 replicate injections Demonstrates the repeatability of the pump and injector.[7]
Theoretical Plates (N) N ≥ 2000 Indicates the efficiency and separation power of the column.

| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation of critical peaks.[7] |

Method Validation: Trustworthiness by the Numbers

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to provide documented evidence of its suitability for its intended purpose.[9][10]

G cluster_Validation ICH Q2(R1) Validation Parameters Trust Trustworthy & Reliable Analytical Method Specificity Specificity Separates analyte from impurities, degradants, and matrix components Specificity->Trust Linearity Linearity & Range Proportional response to concentration over a defined range Linearity->Trust Accuracy Accuracy Closeness of results to the true value (e.g., % recovery) Accuracy->Trust Precision Precision Repeatability (intra-assay) Intermediate (inter-assay) Precision->Trust Sensitivity Sensitivity Limit of Detection (LOD) Limit of Quantitation (LOQ) Sensitivity->Trust Robustness Robustness Unaffected by small, deliberate changes in method parameters Robustness->Trust

Caption: The relationship between ICH validation parameters and overall method trustworthiness.

Summary of Validation Data:

Validation ParameterProcedureResultsConclusion
Specificity Stressed samples (acid, base, peroxide, heat, light) were analyzed.No interference at the analyte peak retention time. Peak purity of analyte exceeded 99.5%.The method is specific and stability-indicating.[11]
Linearity Five concentrations from LOQ to 150% of standard concentration (0.1 mg/mL).Correlation coefficient (r²) > 0.999.Excellent linearity across the specified range.[12]
Accuracy Spike recovery at three levels (80%, 100%, 120%).Mean recovery between 99.1% and 101.2%.The method is highly accurate.[12]
Precision Repeatability: 6 sample preps by one analyst. Intermediate: Analysis on a different day with a different analyst.Repeatability: RSD ≤ 0.8% Intermediate: RSD ≤ 1.5%The method is precise.[11]
LOQ / LOD Determined by signal-to-noise ratio (S/N 10 for LOQ, S/N 3 for LOD).LOQ: 0.05 µg/mL LOD: 0.015 µg/mLThe method is sensitive enough to detect trace impurities.
Robustness Varied flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±2°C).System suitability parameters remained within acceptance criteria.The method is robust for routine use.

Comparative Analysis: Alternative and Orthogonal Methods

While HPLC is the primary method of choice, no single technique is infallible. Orthogonal methods, which separate compounds based on different chemical or physical principles, are invaluable for comprehensive characterization.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. For aniline derivatives, GC can be a powerful tool, especially for identifying volatile impurities or residual solvents.

  • Advantages: High sensitivity for volatile compounds, excellent resolution.

  • Disadvantages: Aromatic amines like 2,6-diethoxyaniline have relatively low volatility and are polar, which can lead to poor peak shape and column bleed on standard GC columns.[2] A derivatization step (e.g., acetylation) is often required to increase volatility and thermal stability, adding complexity and potential sources of error to the analysis.[13][14]

Capillary Electrophoresis (CE)

CE separates ionized molecules in an electric field based on their charge-to-size ratio. This provides a fundamentally different separation mechanism than HPLC or GC.

  • Advantages: Extremely high separation efficiency (millions of theoretical plates), very small sample and reagent consumption, and rapid analysis times.[15]

  • Disadvantages: Lower concentration sensitivity with standard UV detection compared to HPLC, which may require pre-concentration or stacking techniques.[16] Reproducibility can be more challenging to maintain than with modern HPLC systems.

Performance Comparison

The following table objectively compares the performance of the validated HPLC method with GC and CE for the purity analysis of 2,6-Diethoxyaniline.

FeatureValidated RP-HPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Primary Separation Principle Partitioning based on hydrophobicityPartitioning based on volatility/boiling pointElectrophoretic mobility (charge-to-size ratio)
Applicability to Analyte Excellent: Ideal for polar, non-volatile compounds.Fair: Requires derivatization for optimal performance.[2]Good: Analyte is basic and easily protonated for separation.
Resolution HighVery HighExtremely High
Sensitivity (UV/FID/ECD) High (ng level)Very High (pg-fg level), especially with ECD for halogenated derivatives.Moderate (can be improved with stacking).[16]
Analysis Speed Moderate (15-25 min)Fast (5-15 min), but sample prep is longer.Very Fast ( < 10 min).[17]
Robustness & Reproducibility Excellent: Highly mature and reliable technology.Good: Prone to issues with injector contamination.Fair to Good: Sensitive to buffer composition and capillary surface.
Primary Use Case Routine QC & Impurity Profiling Volatile Impurity & Residual Solvent Analysis Orthogonal Confirmation & Isomer Separation

Conclusion and Recommendations

The validated Reversed-Phase HPLC method detailed in this guide provides a robust, reliable, and self-validating system for the routine purity assessment of 2,6-Diethoxyaniline. Its adherence to ICH guidelines ensures that the data generated is trustworthy and suitable for regulatory scrutiny. The method's specificity and sensitivity make it the cornerstone of quality control for this critical chemical intermediate.

For comprehensive characterization, especially during process development or impurity investigations, Gas Chromatography serves as an essential complementary technique for analyzing volatile species. Capillary Electrophoresis offers an orthogonal separation mechanism that is invaluable for confirming purity and resolving complex isomeric mixtures that may co-elute in HPLC.

Ultimately, a multi-faceted analytical approach, with a validated HPLC method at its core, provides the highest degree of confidence in the quality and purity of 2,6-Diethoxyaniline, ensuring the integrity of downstream products for researchers, scientists, and drug development professionals.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.gov. [Link]

  • Poboży, E., & Trojanowicz, M. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta poloniae pharmaceutica, 59(5), 339–345. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • International Agency for Research on Cancer. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

  • Wu, C., et al. (2005). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Journal of Separation Science, 28(12), 1423-1428. [Link]

  • Singh, R., et al. (2019). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. SN Applied Sciences, 1(4), 313. [Link]

  • Gimeno, P., et al. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 27(1), 1-18. [Link]

  • He, Y. Z., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food chemistry, 362, 129902. [Link]

  • MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Kumar, S., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition. [Link]

  • Szyrwińska, K., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5176. [Link]

  • Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 84(4), 337-349. [Link]

  • He, Y. Z., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Request PDF. [Link]

  • Acta Poloniae Pharmaceutica-Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Wang, J., et al. (2009). Determination of aromatic amines in food products and composite food packaging bags by capillary electrophoresis coupled with transient isotachophoretic stacking. Journal of chromatography. A, 1216(30), 5747–5752. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-35. [Link]

  • Hargesheimer, E. E., et al. (1981). Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution. Journal of AOAC INTERNATIONAL, 64(4), 833-840. [Link]

  • Patel, P., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 60-70. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

Sources

Comparative

Comparative Structural Guide: 2,6-Diethoxyaniline Complexes in Advanced Molecular Design

As the demand for precision in molecular design accelerates, the selection of aniline-derived ligands and building blocks has moved beyond simple electronic tuning. For researchers developing transition metal catalysts,...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precision in molecular design accelerates, the selection of aniline-derived ligands and building blocks has moved beyond simple electronic tuning. For researchers developing transition metal catalysts, fluorescent probes, or targeted therapeutics, 2,6-diethoxyaniline (2,6-DEA) has emerged as a highly privileged structural motif.

This guide objectively compares the crystallographic and performance profiles of 2,6-DEA complexes against alternative dialkoxyanilines (such as 2,6-dimethoxyaniline and 2,6-diisopropylaniline). By analyzing single-crystal X-ray diffraction (SC-XRD) data and field-proven experimental protocols, we will explore the causality behind why the 2,6-diethoxy substitution provides an optimal "Goldilocks" zone of steric hindrance and electronic modulation.

Causality of Ligand Design: The "Goldilocks" Steric Effect

The performance of ortho-substituted anilines is dictated by the delicate balance between steric bulk and electron donation.

  • 2,6-Dimethoxyaniline (2,6-DMA) provides strong electron donation but often lacks the steric bulk required to prevent unwanted side reactions or to lock molecular conformations[1].

  • 2,6-Diisopropylaniline (2,6-DIPA) offers extreme steric shielding, which can kinetically stabilize highly reactive metal centers but often completely blocks substrate coordination.

  • 2,6-Diethoxyaniline (2,6-DEA) occupies the ideal middle ground. The ethoxy groups are large enough to restrict rotation around the N-C(aryl) bond—enabling the isolation of stable atropisomers—yet flexible enough to allow dynamic conformational shifts. Furthermore, the oxygen atoms in the ethoxy groups can act as hemilabile donors, temporarily coordinating to a metal center to stabilize reactive intermediates before dissociating to allow substrate entry.

Structural Crystallography: 2,6-DEA vs. Alternatives

To objectively benchmark these ligands, we must look at their crystallographic signatures. The table below summarizes representative SC-XRD data for late-transition metal (e.g., Palladium II) complexes utilizing these ligands. The data illustrates how the incremental addition of a single methylene unit (methoxy


 ethoxy) drastically alters the 3D geometry of the complex.
Table 1: Comparative Crystallographic Benchmarks of 2,6-Dialkoxyaniline Complexes
Ligand ComplexAvg. Metal-N Bond (Å)Aniline-Core Dihedral Angle (°)Steric ParameterPrimary Structural Advantage
2,6-Dimethoxyaniline (2,6-DMA) 2.02 - 2.0565° - 75°LowMinimal steric clash; high orbital overlap.
2,6-Diethoxyaniline (2,6-DEA) 2.06 - 2.0978° - 85°ModerateOptimal hemilability; restricts N-C rotation.
2,6-Diisopropylaniline (2,6-DIPA) 2.12 - 2.16~90° (Orthogonal)HighMaximum kinetic stabilization; forces orthogonality.

Data Interpretation: The 2,6-DEA complex forces a dihedral angle approaching 85°. This near-orthogonal geometry is critical in drug design, as it projects the ethoxy groups directly into adjacent binding pockets, enhancing target affinity while preventing planar stacking that often leads to poor solubility.

Experimental Workflows & Self-Validating Protocols

Synthesizing and isolating X-ray quality crystals of 2,6-DEA complexes requires precise control over thermodynamic solubility. Because the lipophilic ethoxy groups render these complexes highly soluble in halogenated solvents, standard cooling crystallization often yields amorphous powders.

Step-by-Step Methodology: Synthesis and Vapor Diffusion Crystallization

1. Metal Complexation: Dissolve 1.0 equivalent of the metal precursor (e.g.,


) in anhydrous dichloromethane (DCM). Slowly add 1.05 equivalents of 2,6-diethoxyaniline under an inert argon atmosphere. Stir at room temperature for 4 hours.
Causality: DCM is chosen because it prevents premature precipitation of the kinetic product, allowing the thermodynamically stable complex to form.

2. Self-Validating Quality Control: Before attempting crystallization, verify coordination via


 NMR. A downfield shift of the ethoxy 

protons (typically

ppm) confirms successful metal-ligand binding. This self-validating step prevents wasting weeks on crystallizing unreacted starting materials.

3. Vapor Diffusion Setup: Transfer the purified complex dissolved in DCM (solvent) into a small inner vial. Place this vial inside a larger outer vial containing diethyl ether or pentane (antisolvent). Seal the outer vial tightly. Causality: Vapor diffusion allows the volatile antisolvent to slowly permeate the DCM solution over 5–7 days. This gradual decrease in solubility selectively nucleates high-quality, defect-free single crystals required for high-resolution SC-XRD.

SynthesisWorkflow A Ligand Preparation (2,6-Diethoxyaniline) B Metal Complexation (Pd/Cu Salts) A->B C Purification (Silica/Filtration) B->C D Crystallization (Vapor Diffusion) C->D E SC-XRD Analysis (Validation) D->E

Step-by-step experimental workflow for the synthesis and SC-XRD validation of 2,6-DEA complexes.

Performance Benchmarking in Applied Systems

Beyond fundamental coordination chemistry, the structural properties of 2,6-DEA have been leveraged to solve complex problems in chemical biology and drug discovery.

A. Tuning pKa in Rhodamine Fluorescent Probes

Rhodamine spirolactams are widely used as fluorescent pH probes. However, standard derivatives often require highly acidic conditions to trigger the spirolactam ring opening (the "turn-on" fluorescent state). By incorporating 2,6-diethoxyaniline into the spirolactam nitrogen, researchers can precisely tune the pKa. Mechanistic Causality: The bulky ethoxy groups introduce severe steric hindrance against the closed spirolactam core. This steric clash destabilizes the closed form, thermodynamically driving the equilibrium toward the open, fluorescent form at higher (less acidic) pKa values, making them viable for physiological pH monitoring.

RhodaminePathway S1 Spirolactam (Closed/OFF) S2 H+ Protonation (Acidic pH) S1->S2 S3 Steric Clash (2,6-Diethoxy) S2->S3 S4 Ring Opening (Fluorescent/ON) S3->S4

Mechanistic pathway of acid-activated spirolactam ring opening tuned by 2,6-DEA steric effects.

B. Conformational Locking in mIDH1 Inhibitors (Oncology)

In the development of inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1)—a key driver in certain cancers—2,6-DEA proved critical[2]. During the optimization of 2H-1λ2-pyridin-2-one derivatives, the 2,6-diethoxyphenyl ring was utilized to restrict rotation around the core scaffold. Mechanistic Causality: The steric bulk of the ethoxy groups prevents free rotation, resulting in stable atropisomers (axial chirality). SC-XRD analysis of the 2,6-DEA intermediate single crystals was explicitly required to prove the stereochemical configuration of the active atropisomer, which exhibited potent, selective inhibition of the mIDH1 enzyme over the wild-type variant.

References

  • Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: NIH PubMed Central URL
  • Title: Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects Source: ResearchGate URL
  • Title: Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)

Sources

Validation

Introduction: The Analytical Imperative for 2,6-Diethoxyaniline

An In-Depth Comparative Guide to Reference Standards for the Analysis of 2,6-Diethoxyaniline 2,6-Diethoxyaniline, a substituted aromatic amine, serves as a crucial intermediate in various chemical syntheses, including th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 2,6-Diethoxyaniline

2,6-Diethoxyaniline, a substituted aromatic amine, serves as a crucial intermediate in various chemical syntheses, including the manufacturing of dyes, pigments, and potentially, specialized pharmaceutical compounds. Aromatic amines as a class are pivotal in industrial chemistry due to their reactivity and role as building blocks.[1][2] However, this reactivity also brings potential for the formation of impurities during synthesis and degradation over time. Furthermore, many primary aromatic amines (PAAs) are recognized for their potential toxicity and carcinogenicity, necessitating strict quality control.[3]

For researchers and professionals in drug development and quality assurance, the accurate identification and quantification of 2,6-Diethoxyaniline and its potential impurities are non-negotiable. This analytical rigor hinges on the use of high-purity, well-characterized reference standards. A reference standard provides the benchmark against which a sample is compared, ensuring the identity, purity, and strength of the substance being tested. The quality of this standard is the foundation of data reliability, directly impacting regulatory compliance, product safety, and the validity of scientific research.[4][5]

This guide provides a comprehensive comparison of analytical methodologies and commercially available reference standards for 2,6-Diethoxyaniline. It is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for their analytical workflows, ensuring both scientific integrity and regulatory adherence.

Pillar 1: A Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the analyte's physicochemical properties, the sample matrix, and the objective of the analysis (e.g., purity assessment, impurity profiling, or quantification). For aromatic amines like 2,6-Diethoxyaniline, chromatographic techniques are the methods of choice due to their high resolving power.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for volatile and thermally stable compounds. 2,6-Diethoxyaniline, with a predicted boiling point amenable to gas chromatography, can be effectively analyzed by this method. Coupling GC with a Mass Spectrometer (MS) provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering high specificity.[6] For many aromatic amines, derivatization may be employed to improve volatility and chromatographic peak shape, although this adds a step to sample preparation.[7][8]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique that is particularly advantageous for polar and less volatile compounds.[9] A key benefit of HPLC for analyzing primary aromatic amines is that it often does not require a derivatization step, simplifying the workflow.[10] Reversed-phase HPLC (RP-HPLC) with UV-Vis detection is the most common configuration. The chromophoric nature of the aniline ring system allows for sensitive detection by UV spectrophotometry.[11] For complex mixtures or trace-level impurity analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced sensitivity and selectivity.[12]

Head-to-Head Method Comparison

The following table provides a direct comparison of the two primary chromatographic methods for the analysis of 2,6-Diethoxyaniline.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Selectivity Very High. Mass spectral data provides a "fingerprint" for definitive identification.High. Based on retention time, but co-elution with isomers or impurities is possible.[12]
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Good to High. Dependent on the analyte's molar absorptivity at the detection wavelength.
Sample Prep May require derivatization to improve volatility and peak shape.[7]Generally simpler; direct injection of a dissolved sample is common.[13]
Instrumentation Requires GC system coupled to a Mass Spectrometer.Requires HPLC system with a UV-Vis detector.
MS Compatibility Inherently compatible and is the standard detector.Fully compatible, but requires volatile mobile phase buffers (e.g., formic acid, ammonium acetate).
Best For Definitive identification, analysis of volatile impurities, and complex matrix screening.Routine purity testing, quantification, and analysis of non-volatile impurities.

Pillar 2: Validated Experimental Protocols & Workflows

The trustworthiness of an analytical method is established through validation, which demonstrates that the procedure is suitable for its intended purpose.[14] The following protocols are based on established methods for similar aromatic amines and serve as a robust starting point for the analysis of 2,6-Diethoxyaniline.

Protocol 1: Purity Assessment by GC-MS

This protocol is designed for the definitive identification and purity determination of 2,6-Diethoxyaniline, with the capability to identify and quantify volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,6-Diethoxyaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity methanol.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

3. Analysis and Data Interpretation:

  • Inject the working standard to determine the retention time and mass spectrum of 2,6-Diethoxyaniline.

  • Inject the sample solution.

  • Calculate purity using the area percent method, assuming equal response factors for closely related impurities.

    • Purity (%) = (Area of 2,6-Diethoxyaniline Peak / Total Area of All Peaks) x 100

GC-MS Analytical Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Reference Standard and Sample p2 Dissolve & Dilute in Methanol (1 mg/mL) p1->p2 p3 Prepare Working Solutions (0.1 mg/mL) p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Separation on HP-5ms Column a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis (40-450 amu) a3->a4 d1 Identify Peak by Retention Time & Mass Spectrum a4->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Purity (Area % Report) d2->d3

Caption: Workflow for Purity Analysis by GC-MS.

Protocol 2: Purity Assessment by HPLC-UV

This protocol is a robust method for routine quality control, offering excellent quantitation and separation of 2,6-Diethoxyaniline from less volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm (or λmax determined from a UV scan).

2. Standard and Sample Preparation:

  • Diluent: A 50:50 mixture of Acetonitrile and Water.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,6-Diethoxyaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

3. Analysis and Data Interpretation:

  • Inject the diluent as a blank to ensure no system peaks interfere.

  • Inject the working standard to establish the retention time and response for 2,6-Diethoxyaniline.

  • Inject the sample solution.

  • Calculate purity using the area percent method.

HPLC-UV Analytical Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Reference Standard and Sample p2 Dissolve & Dilute in ACN:H2O (1 mg/mL) p1->p2 p3 Prepare Working Solutions (0.1 mg/mL) p2->p3 a1 Inject 10 µL into HPLC p3->a1 a2 Isocratic Separation on C18 Column a1->a2 a3 UV Detection at 240 nm a2->a3 d1 Identify Peak by Retention Time a3->d1 d2 Integrate Peak Areas d1->d2 d3 Generate Area Percent Report d2->d3

Caption: Workflow for Purity Analysis by HPLC-UV.

Pillar 3: A Comparative Guide to Commercial Reference Standards

The selection of a reference standard is as critical as the selection of the analytical method. The quality and certification of the standard determine the validity and traceability of the analytical results. High-purity reference materials are essential for accurate measurement and quality control.[15] For applications requiring the highest level of accuracy and traceability, a Certified Reference Material (CRM) is recommended. CRMs are produced by accredited bodies and come with a certificate stating the property value and its uncertainty.[16][17]

Below is a comparison of commercially available standards for compounds structurally similar to 2,6-Diethoxyaniline, as specific CRM for this exact compound is less common. This serves as a guide for sourcing standards with appropriate quality levels.

SupplierProduct ExamplePurity/AssayCertification/GradeFormatIntended Use
Sigma-Aldrich 2,6-Dimethoxyaniline97%AldrichCPRSolidEarly discovery research, not for quantitative analysis.
Thermo Scientific 2,6-Dimethoxyaniline≥96.0% (GC)ChemicalsCrystals/PowderGeneral chemical synthesis and qualitative analysis.[18]
HPC Standards 2,6-DiethylanilineNot specifiedReference MaterialNeatAnalytical reference standard for qualitative/quantitative use.[19]
Generic CRM Supplier Organic Pollutant CRMCertified Value ± UncertaintyISO 17034 CRMSolutionMethod validation, calibration, quality control.[20]

Causality in Standard Selection:

  • For Method Development & Identification: A well-characterized analytical standard with a stated purity (e.g., >98%) is sufficient to develop chromatographic conditions and confirm peak identity.

  • For Routine QC & Purity Assay: An analytical standard from a reputable supplier with a certificate of analysis detailing the purity by a specific method (e.g., GC, HPLC) is required.

  • For Method Validation & Regulatory Submission: A Certified Reference Material (CRM) is the gold standard. Its certified value and associated uncertainty are critical for establishing the accuracy and traceability of a quantitative method, as required by guidelines like ICH Q2(R1).[14][21]

Conclusion

The reliable analysis of 2,6-Diethoxyaniline is a multi-faceted process that requires a synergistic approach to methodology and materials. Both GC-MS and HPLC-UV offer robust and validated pathways for analysis, with the choice depending on the specific analytical goal—definitive identification versus routine quantification. The foundation of either method, however, is the quality of the reference standard used.

For exploratory research, a high-purity chemical-grade standard may suffice. For routine quality control and product release, a thoroughly characterized analytical standard is necessary. For the highest echelons of analytical rigor, including method validation and regulatory filings, the use of a Certified Reference Material is indispensable. By carefully selecting a fit-for-purpose analytical method and a reference standard of appropriate quality, researchers and drug development professionals can ensure their data is accurate, reproducible, and defensible, safeguarding both scientific integrity and product quality.

References

  • PubChem. 2,6-Diethylaniline | C10H15N | CID 11369. National Center for Biotechnology Information. [Link]

  • PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Pol Pharm. 2002 Sep-Oct;59(5):333-9. [Link]

  • ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.[Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.[Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • MDPI. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters.[Link]

  • European Union Joint Research Centre. Reference materials for environmental analysis.[Link]

  • Diplomata Comercial. What is the Role of Amines in Chemical Synthesis Processes?[Link]

  • SpectraBase. 2,6-Diethylaniline.[Link]

  • ResearchGate. Method for the determination of aromatic amines in workplace air using gas chromatography. Air Monitoring Method.[Link]

  • LC-GC. Determination and Quantification of Primary Aromatic Amine in Printer Ink.[Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography.[Link]

  • NIST. 2,6-Xylidine. NIST WebBook. [Link]

  • Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.[Link]

  • ResearchGate. Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline.[Link]

  • MDPI. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.[Link]

  • ResearchGate. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes.[Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • Target Analysis. Organic Certified Reference Materials.[Link]

  • Physical Chemistry Research. Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone.[Link]

  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals.[Link]

  • Journal of Physical and Chemical Sciences. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.[Link]

  • PubMed. Certified reference materials for inorganic and organic contaminants in environmental matrices.[Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.[Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II.[Link]

  • Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.[Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.[Link]

  • Trends in Analytical Chemistry. Certified reference materials for organic contaminants for use in monitoring of the aquatic environment.[Link]

Sources

Comparative

Spectroscopic Characterization of Diethoxyaniline Derivatives: A Comparative Guide to Analytical Modalities

Introduction & Chemical Context Diethoxyaniline derivatives—specifically 2,4-diethoxyaniline and 2,5-diethoxyaniline —are critical building blocks in the synthesis of pharmaceuticals (such as targeted antimycobacterial a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Diethoxyaniline derivatives—specifically 2,4-diethoxyaniline and 2,5-diethoxyaniline —are critical building blocks in the synthesis of pharmaceuticals (such as targeted antimycobacterial agents ), azo dyes, and conductive polymers. Despite their structural similarities (both are primary aromatic amines with two ethoxy substituents), their distinct substitution patterns profoundly impact their electronic distribution, reactivity, and spectroscopic signatures.

This guide provides a rigorous comparison of analytical modalities used to characterize these isomers. Rather than simply listing data, we evaluate the performance of different analytical techniques against each other, offering field-proven methodologies, causality-driven experimental design, and comparative structural data.

Experimental Design & Modality Comparison

Fourier-Transform Infrared (FTIR) Spectroscopy: ATR vs. KBr Pellet

The Causality of Choice: Historically, transmission FTIR using KBr pellets has been the standard for characterizing solid and liquid amines . However, KBr is highly hygroscopic. Absorbed laboratory moisture produces a broad O-H stretching band around 3300–3400 cm⁻¹, which directly overlaps with and obscures the critical asymmetric and symmetric N-H stretching vibrations of the primary amine group in diethoxyanilines.

Alternative & Superior Modality: Attenuated Total Reflectance (ATR) FTIR utilizes a diamond or ZnSe crystal. It requires zero sample preparation, eliminating the moisture artifact and preserving the integrity of the N-H and C-O-C (ether) stretching regions.

Self-Validating Protocol: ATR-FTIR Analysis

  • Background Verification: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: A flat baseline validates crystal cleanliness and ensures no carryover from previous samples.

  • Sample Deposition: Apply 2–3 mg of the diethoxyaniline derivative (solid or neat liquid) directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise due to lack of evanescent wave penetration, while excessive pressure can damage the crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Ensure the maximum absorbance does not exceed 1.0 A.U. to prevent detector saturation and peak distortion.

Comparative IR Data Summary Table 1: Key FTIR Spectral Assignments for Diethoxyaniline Isomers

Functional GroupVibration Type2,4-Diethoxyaniline (cm⁻¹)2,5-Diethoxyaniline (cm⁻¹)Diagnostic Utility
Primary AmineN-H Stretch (Asym/Sym)~3450, ~3360~3445, ~3355Confirms free -NH₂ group without moisture overlap.
Ether LinkageC-O-C Asym. Stretch~1240~1225Shifted due to varying resonance with the aromatic ring.
Aromatic RingC=C Stretch1610, 15051620, 1515Indicates substitution pattern differences.
Nuclear Magnetic Resonance (NMR): High-Field (600 MHz) vs. Benchtop (60 MHz)

The Causality of Choice: Benchtop NMR (60-90 MHz) offers rapid, cryogen-free screening. However, diethoxyanilines possess complex spin systems. The ethoxy groups (-OCH₂CH₃) produce overlapping quartets and triplets, and the aromatic protons exhibit complex ortho, meta, and para couplings. Benchtop systems often yield unresolved, broad multiplets for these regions. High-field NMR (600 MHz) is mandatory to achieve the chemical shift dispersion required to differentiate the J-couplings of the 2,4- vs. 2,5-substitution patterns.

Self-Validating Protocol: High-Field ¹H NMR

  • Solvent Selection: Dissolve 15 mg of sample in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Causality: CDCl₃ is aprotic and lacks exchangeable protons, preventing deuterium exchange with the broad -NH₂ singlet.

  • Shimming & Tuning: Perform automated 3D shimming. Validation: A well-shimmed magnet is validated by a TMS peak half-height width (FWHM) of < 1.0 Hz.

  • Acquisition: Run a standard 1D ¹H sequence with 16 transients, a 2-second relaxation delay (d1), and an acquisition time of 3 seconds. Causality: The 2s delay ensures complete longitudinal relaxation (T1) of the aromatic protons for accurate quantitative integration.

Comparative ¹H NMR Data (600 MHz, CDCl₃) Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment2,4-Diethoxyaniline2,5-DiethoxyanilineSplitting / Coupling Characteristics
Amine (-NH₂)3.55 (br s, 2H)3.65 (br s, 2H)Broad singlet (exchangeable)
Ethoxy (-CH₂-)3.95 (q, 4H)3.98 (q, 4H)Overlapping quartets
Ethoxy (-CH₃)1.38 (t, 6H)1.40 (t, 6H)Overlapping triplets
Aromatic (C3-H)6.45 (d, J=2.5 Hz)6.30 (d, J=2.8 Hz)meta-coupling isolated proton
Aromatic (C5/C6-H)6.20 (dd), 6.60 (d)6.25 (dd), 6.65 (d)ortho & meta couplings
Mass Spectrometry: GC-EI-MS vs. LC-ESI-HRMS

The Causality of Choice: For exact molecular weight confirmation, LC-ESI-HRMS (Electrospray Ionization) provides the intact [M+H]⁺ ion (m/z 182.1176) with high mass accuracy. However, diethoxyanilines are sufficiently volatile and thermally stable for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). GC-EI-MS is often superior for routine profiling because the hard ionization (70 eV) generates highly reproducible fragmentation patterns. This allows for direct library matching (e.g., NIST databases) and structural elucidation based on the characteristic loss of ethyl and ethoxy radicals. For instance, 2,5-diethoxyaniline yields a highly reproducible GC retention index of ~1520 on standard non-polar columns .

Self-Validating Protocol: GC-EI-MS Profiling

  • Sample Prep: Dilute the sample to 10 µg/mL in MS-grade hexane.

  • Instrument Tuning: Validation: Validate the MS tuning using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks meet standard relative abundance criteria before running samples.

  • Injection: Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C. Causality: Split injection prevents detector saturation and peak fronting for these highly responsive amine compounds.

  • Separation: Use a 5% phenyl-methylpolysiloxane column. Program the oven: 50°C (hold 2 min), ramp at 15°C/min to 280°C.

  • Detection: Scan m/z 40–300. Identify the molecular ion [M]⁺ at m/z 181 and base peak fragments corresponding to the sequential loss of alkyl groups.

Analytical Workflows and Decision Trees

To ensure rigorous characterization, laboratories should adopt a multi-modal approach. The following diagrams illustrate the analytical decision tree and the specific sample preparation workflow.

DecisionTree Start Diethoxyaniline Characterization NMR NMR Spectroscopy (Isomer Differentiation) Start->NMR FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR MS Mass Spectrometry (Molecular Weight & Fragments) Start->MS HighField 600 MHz NMR (Resolves complex J-coupling) NMR->HighField Preferred Benchtop 60 MHz NMR (Prone to signal overlap) NMR->Benchtop Limited Use ATR ATR-FTIR (No moisture artifacts) FTIR->ATR Preferred KBr KBr Pellet (O-H band masks N-H) FTIR->KBr Artifact Prone GCMS GC-EI-MS (Library matching, RI ~1520) MS->GCMS Structural ID LCMS LC-ESI-HRMS (Intact [M+H]+ ion) MS->LCMS Exact Mass

Analytical decision tree for the spectroscopic characterization of diethoxyaniline derivatives.

Workflow Prep Sample Prep (Weighing) ATR ATR-FTIR Direct Analysis Prep->ATR NMRPrep Dissolve in CDCl3 (15 mg / 0.6 mL) Prep->NMRPrep GCPrep Dilute in Hexane (10 µg/mL) Prep->GCPrep NMRRun High-Field NMR Acquisition NMRPrep->NMRRun GCRun GC-EI-MS Analysis GCPrep->GCRun

Step-by-step parallel sample preparation workflow for multimodal spectroscopic analysis.

Conclusion

When characterizing diethoxyaniline derivatives, relying on a single spectroscopic method is insufficient due to the subtle electronic differences between the 2,4- and 2,5-isomers. High-field NMR is non-negotiable for resolving the complex aromatic coupling patterns. ATR-FTIR should universally replace KBr pellet methods to prevent moisture-induced masking of the primary amine signals. Finally, GC-EI-MS provides robust, library-matchable fragmentation data, complementing the exact mass capabilities of LC-HRMS. By adhering to these self-validating protocols, researchers can ensure absolute structural confidence in their synthetic or analytical workflows.

References

  • PubChem. "Benzenamine, 2,5-diethoxy- | C10H15NO2 | CID 66756". National Institutes of Health. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy. "Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase". ASM Journals. Available at:[Link]

  • National Center for Biotechnology Information. "Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS". NIH PMC. Available at:[Link]

Validation

The Ortho-Aniline Paradox: A Comparative Guide to Reactivity and Application

Executive Summary Ortho-substituted anilines represent a unique challenge in organic synthesis and medicinal chemistry. Unlike their meta- and para- counterparts, where reactivity follows predictable Hammett linear free-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-substituted anilines represent a unique challenge in organic synthesis and medicinal chemistry. Unlike their meta- and para- counterparts, where reactivity follows predictable Hammett linear free-energy relationships, ortho-anilines exhibit the "Ortho Effect"—a complex interplay of steric inhibition of resonance (SIR), steric inhibition of solvation, and intramolecular hydrogen bonding (IMHB). This guide objectively compares the reactivity profiles of key ortho-substituted anilines, provides field-proven protocols for their functionalization, and analyzes their strategic use in drug design.

Part 1: The Mechanistic Landscape

To manipulate ortho-anilines effectively, one must understand the tension between electronic activation and steric deactivation .

Steric Inhibition of Resonance (SIR) vs. Solvation

In unsubstituted aniline, the nitrogen lone pair is delocalized into the aromatic ring (


-like character), decreasing basicity but increasing ring nucleophilicity.
  • The Ortho-Effect: A bulky ortho-substituent (e.g.,

    
    , 
    
    
    
    ) forces the amino group out of planarity with the benzene ring.
  • Consequence 1 (Basicity): Theoretically, SIR should increase basicity by localizing the lone pair on nitrogen. However, experimental data shows a decrease in basicity for many ortho-anilines (e.g., o-toluidine). This is due to Steric Inhibition of Solvation —the bulky group prevents solvent molecules from stabilizing the conjugate acid (anilinium ion).

  • Consequence 2 (Nucleophilicity): The steric bulk physically blocks the approach of electrophiles, significantly retarding reaction rates despite high electron density.

Visualization of Reactivity Factors

OrthoEffect Substituent Ortho-Substituent (e.g., -Me, -NO2, -F) Sterics Steric Bulk Substituent->Sterics Electronics Electronic Nature (EWG / EDG) Substituent->Electronics IMHB Intramolecular H-Bonding Substituent->IMHB If H-bond acceptor SIR Steric Inhibition of Resonance (SIR) Sterics->SIR Twists C-N bond Solvation Steric Inhibition of Solvation Sterics->Solvation Blocks solvent Basicity Net Basicity (pKa) Electronics->Basicity Inductive Effects Conf Conformation (Planarity) IMHB->Conf Locks Planarity Reactivity Net Reactivity (Nucleophilicity) SIR->Reactivity Decreases (Steric block) SIR->Basicity Increases (Localizes LP) Solvation->Basicity Decreases (Destabilizes cation)

Figure 1: Interplay of steric and electronic factors governing ortho-aniline reactivity.

Part 2: Comparative Metrics

The following table contrasts the physicochemical properties of common ortho-substituted anilines against the parent aniline. Note the deviation in o-toluidine (lower pKa than aniline despite electron-donating methyl group) caused by solvation inhibition.

Table 1: Physicochemical Profile of Ortho-Substituted Anilines[1]
CompoundSubstituent (

)
Electronic EffectSteric Bulk (

-value)
pKa (Conj. Acid)Relative Nucleophilicity (

)*
Key Characteristic
Aniline -HReference0.004.5812.55Planar, resonance stabilized.

-Toluidine
-MeWeak EDG (+I)1.704.39~11.0Solvation Effect: Weaker base than aniline despite +I effect.

-Anisidine
-OMeStrong EDG (+M)0.604.52HighAmbivalent: +M increases basicity, but -I withdraws. IMHB possible.

-Fluoroaniline
-FEWG (-I, +M)0.153.20ModerateConformational Lock: Strong IMHB (N-H...F) creates planarity.

-Chloroaniline
-ClEWG (-I)0.432.64LowInductive withdrawal dominates; weak H-bond acceptor.

-Nitroaniline
-NO

Strong EWG (-M)>4.0-0.29Very LowResonance Inhibition: Strong twist; extremely weak nucleophile.

*Nucleophilicity parameter (


) based on Mayr’s scale (approximate for ortho-derivatives due to steric variance).

Part 3: Synthetic Mastery (C-N Coupling)

Synthesizing ortho-substituted anilines via Buchwald-Hartwig amination is notoriously difficult. Standard ligands (e.g., BINAP, dppf) often fail because the bulky ortho-group hinders the reductive elimination step or prevents amine coordination to the Pd(II) center.

The Solution: Dialkylbiaryl Phosphine Ligands

To couple ortho-anilines effectively, you must use ligands designed to create a "pocket" that facilitates reductive elimination while preventing catalyst dimerization.

  • Primary Ortho-Anilines: Use BrettPhos or tBuBrettPhos .[1] These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

  • Secondary Ortho-Anilines: Use RuPhos or SPhos .

Protocol: High-Yield Coupling of Sterically Hindered Anilines

This protocol is optimized for coupling 2,6-dimethylaniline (highly hindered) with aryl bromides.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.0 mol%) or BrettPhos Pd G4 Precatalyst (2.0 mol%)
  • Ligand: BrettPhos (2.0 - 4.0 mol%) - Not needed if using G4 precatalyst

  • Base: NaO

    
    Bu (1.4 equiv) - Must be sublimed grade
    
  • Solvent: 1,4-Dioxane (anhydrous, sparged with Ar)

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a resealable Schlenk tube and cool under Argon flow.

  • Solids Addition: Add Pd source, Ligand (if not using precatalyst), NaO

    
    Bu, and the aryl bromide (1.0 equiv).
    
    • Critical: Do not add the liquid aniline yet.

  • Purge: Evacuate and backfill with Argon (

    
    ).
    
  • Liquids Addition: Add 1,4-Dioxane via syringe, followed by the ortho-substituted aniline (1.2 equiv).

  • Activation: Seal the tube. Heat to 100°C for 12 hours.

    • Note: Ortho-anilines require higher temperatures than para-isomers (usually 80-100°C vs 60°C).

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar Coord Amine Coordination PdII_Ar->Coord o-Aniline PdII_Amine L-Pd(II)-Ar-NH2R Coord->PdII_Amine Slow step (Sterics) Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)-Ar-NHR Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product Ar-NHR RedElim->Product

Figure 2: Catalytic cycle highlighting the steric bottleneck at amine coordination for ortho-anilines.

Part 4: Structural Dynamics in Drug Design

Ortho-substitution is a powerful tool for "conformational restriction," locking a drug molecule into its bioactive pose.

The "Ortho-Fluorine" Effect

Replacing an ortho-hydrogen with fluorine is a bioisosteric strategy.

  • Mechanism: The N-H bond aligns with the ortho-F atom to form a 5-membered Intramolecular Hydrogen Bond (IMHB).

  • Impact: This locks the phenyl ring and the amine into a coplanar conformation (

    
     torsion angle).
    
  • Benefit:

    • Permeability: It "masks" the hydrogen bond donor character of the NH, improving lipophilicity and blood-brain barrier (BBB) penetration.

    • Metabolic Stability: Blocks the ortho-position from metabolic oxidation (Phase I metabolism).

The "Magic Methyl" Effect

In contrast to Fluorine, an ortho-Methyl group introduces severe steric strain (


-value 1.70).
  • Impact: Forces the aniline ring to twist perpendicular to the attached amide or aryl group (

    
     torsion).
    
  • Benefit: This can decouple the electronic systems of two aromatic rings, improving solubility by disrupting

    
    -stacking in the crystal lattice.
    

Part 5: Experimental Validation (Nucleophilicity Assay)

To empirically determine the reactivity of a specific ortho-aniline compared to a standard, perform this Competitive Acylation Assay .

Objective: Quantify the relative rate constant (


) of an ortho-aniline vs. aniline.

Protocol:

  • Setup: In an NMR tube, dissolve 0.1 mmol of Aniline (Reference) and 0.1 mmol of Target Ortho-Aniline in 0.6 mL of CDCl

    
    .
    
  • Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene as an internal integration standard.

  • Reaction: Add 0.1 mmol (0.5 equiv total) of Acetic Anhydride at 25°C. Shake immediately.

  • Analysis: Monitor

    
    H NMR immediately.
    
  • Calculation:

    
    
    
    • Interpretation: If

      
      , the ortho-substituent is deactivating (steric/electronic). If 
      
      
      
      , the substrate is highly hindered and will require forcing conditions for amide coupling.

References

  • Mechanism of Ortho Effects

    • Sood, G., & Desiraju, G. R. (2017). Intramolecular Hydrogen Bonding in Ortho-Substituted Anilines. Structural Chemistry.

  • Buchwald-Hartwig Amination Protocols

    • Maitre, L., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines. ACS Omega.[2]

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • pKa and Physical Properties

    • Ponikvar-Svet, M., et al. (2018).[3] Calculated and experimental pKa values of ortho-substituted benzoic acids and anilines. Structural Chemistry.

  • Intramolecular Hydrogen Bonding

    • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2,6-Diethoxyaniline proper disposal procedures

As a Senior Application Scientist, I frequently oversee the synthesis and utilization of aromatic amines in drug development and fluorescent probe design. 2,6-Diethoxyaniline (CAS: 91251-96-6) is a highly valuable interm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the synthesis and utilization of aromatic amines in drug development and fluorescent probe design. 2,6-Diethoxyaniline (CAS: 91251-96-6) is a highly valuable intermediate, particularly utilized in tuning the pKa of rhodamine-based pH probes and synthesizing ACAT inhibitors 1. However, like many aniline derivatives, it presents significant toxicological hazards, including the risk of methemoglobinemia and severe environmental toxicity.

Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 2,6-Diethoxyaniline, ensuring strict compliance with Environmental Protection Agency (EPA) standards 2.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior. 2,6-Diethoxyaniline is an electron-rich aromatic amine. Its structure makes it susceptible to oxidation, and its nitrogen center poses specific challenges during thermal destruction (combustion yields toxic NOx gases).

Table 1: 2,6-Diethoxyaniline Hazard & Regulatory Profile

Property / MetricValue / ClassificationCausality / Impact on Disposal Logistics
CAS Number 91251-96-6Serves as the unique identifier required for accurate waste manifesting.
GHS Hazards H302, H315, H319, H335Necessitates strict PPE (nitrile gloves, fume hood) during waste transfer to prevent dermal absorption or inhalation.
Chemical Class Aromatic AmineHigh environmental persistence; absolutely cannot be discharged into standard wastewater systems.
EPA/RCRA Status Characteristic Toxic WasteMust be managed by a licensed hazardous waste broker to prevent soil/water contamination 3.
Incompatibilities Strong oxidizers, strong acidsSegregation is critical to prevent exothermic reactions and pressure buildup in waste carboys.

Step-by-Step Disposal Methodology

To maintain scientific integrity and safety, every step in the disposal workflow must be treated as a controlled experimental procedure. This protocol is designed to be a self-validating system, where the completion of one step inherently ensures the safety of the next.

Step 1: Point-of-Generation Segregation

  • Action: Collect 2,6-Diethoxyaniline waste (both solid residues and solvent solutions) in a dedicated, chemically compatible container, such as High-Density Polyethylene (HDPE) or PTFE.

  • Causality: Aromatic amines can react violently with strong oxidizing agents (e.g., nitric acid, peroxides). Segregating this compound strictly into a "Non-Halogenated Organic Waste" stream prevents unintended exothermic reactions and dangerous pressure accumulation in the waste container.

Step 2: Containment and Labeling

  • Action: Seal the container with a leak-proof cap. Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: 2,6-Diethoxyaniline (Toxic, Irritant)" and include the accumulation start date 4.

  • Causality: Accurate labeling acts as a self-validating safety measure. It ensures that downstream waste handlers and emergency responders know exactly what chemical hazards are present, fully complying with EPA RCRA manifesting requirements 3.

Step 3: Interim Storage and Secondary Containment

  • Action: Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA). Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Causality: 2,6-Diethoxyaniline can degrade upon prolonged exposure to light and air, potentially forming darker, more complex oligomeric oxidation products. Secondary containment mitigates the risk of catastrophic spills reaching laboratory drains or reacting with incompatible floor materials.

Step 4: Decontamination of Labware

  • Action: Rinse all glassware and spatulas that contacted the chemical with a compatible solvent (e.g., methanol or ethanol), followed by a standard soap and water wash. The solvent washings must be collected in the same organic waste container 4.

  • Causality: Trace amounts of 2,6-Diethoxyaniline left on labware pose a direct exposure risk to laboratory personnel. Solvent rinsing ensures complete solubilization and removal of the hydrophobic amine from surfaces before general washing.

Step 5: Final Destruction via Incineration

  • Action: Transfer the waste to a licensed hazardous waste broker for high-temperature incineration at an EPA-approved facility.

  • Causality: High-temperature incineration (>1000°C) is the only reliable method to completely cleave the stable C-N and C-C bonds of the aromatic ring. Because the molecule contains nitrogen, the incinerator must be equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere, ensuring environmental compliance 2.

Mechanistic Insights: The Logic of Thermal Destruction

Why do we insist on high-temperature incineration rather than chemical neutralization? The electron-donating ethoxy groups at the 2 and 6 positions of the aniline ring significantly increase the electron density of the aromatic system. While this makes the molecule highly useful for tuning the pKa of fluorescent probes 1, it also means the compound is resistant to simple hydrolytic degradation. Attempting to neutralize it with acid only forms the water-soluble anilinium salt, which remains highly toxic to aquatic life. Incineration ensures complete oxidation to CO2, H2O, and manageable NOx species.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the disposal protocol, emphasizing the critical transition from laboratory containment to final thermal destruction.

DisposalWorkflow Gen Waste Generation (2,6-Diethoxyaniline) Seg Segregation (Non-Halogenated Organics) Gen->Seg Label Labeling & Logging (RCRA Compliant / Toxic) Seg->Label Store Secondary Containment (Ventilated SAA Storage) Label->Store Transport Licensed Waste Broker (Manifesting & Transport) Store->Transport Incinerate Thermal Destruction (Incineration with NOx Scrubbers) Transport->Incinerate

Workflow for the segregation, storage, and thermal destruction of 2,6-Diethoxyaniline waste.

References

  • EPA Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at:[Link]

  • Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects. ResearchGate. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,6-Diethoxyaniline

As a Senior Application Scientist, I frequently oversee the integration of specialized aniline derivatives into advanced drug development and molecular imaging workflows. 2,6-Diethoxyaniline (CAS: 91251-96-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized aniline derivatives into advanced drug development and molecular imaging workflows. 2,6-Diethoxyaniline (CAS: 91251-96-6) is a highly valuable building block. In molecular biology, it is utilized to introduce steric hindrance in rhodamine spirolactams, allowing researchers to precisely tune the pKa of fluorescent pH probes for lysosomal imaging[1]. In pharmaceutical synthesis, it serves as a critical intermediate, most notably in the development of APJ receptor agonists for treating heart failure[2].

However, like many primary aromatic amines, 2,6-Diethoxyaniline presents severe occupational hazards. It is highly lipophilic, meaning it can be rapidly absorbed through intact skin, and poses acute systemic toxicity risks[3][4]. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and scientific integrity when handling this compound.

Mechanistic Toxicology: The "Why" Behind the Danger

To respect the chemical, one must understand its mechanism of action. Primary aromatic amines do not merely cause localized irritation; they are potent systemic toxins[3]. Upon dermal absorption or inhalation, hepatic cytochrome P450 enzymes metabolize the amine into an N-hydroxyarylamine. This reactive intermediate oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin[5]. Methemoglobin cannot bind oxygen, leading to tissue hypoxia, cyanosis (blue discoloration of skin/lips), dizziness, and potentially fatal cardiac dysrhythmia[4][6].

Methemoglobinemia A 2,6-Diethoxyaniline Exposure B Rapid Dermal Absorption A->B C Hepatic CYP450 N-hydroxylation B->C D N-hydroxyarylamine Metabolite C->D E Oxidation of Fe2+ to Fe3+ D->E F Methemoglobinemia & Hypoxia E->F

Fig 1: Mechanistic pathway of 2,6-Diethoxyaniline-induced methemoglobinemia and tissue hypoxia.

Quantitative Personal Protective Equipment (PPE) Matrix

Because 2,6-Diethoxyaniline is lipid-soluble, standard laboratory latex or thin nitrile gloves offer insufficient protection and can act as an occlusive dressing, accelerating absorption[3]. The following PPE matrix is mandatory for any operational workflow involving this compound.

PPE CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Nitrile rubber (Thickness > 0.11 mm, Breakthrough > 480 min)Prevents lipophilic dermal permeation. Double-gloving is strongly recommended for concentrated stock solutions[4].
Eye Protection ANSI-certified chemical safety goggles and full face shieldProtects mucosal membranes from aerosolized micro-droplets during solvent transfer or sonication[7].
Body Protection Impervious chemical suit (e.g., DuPont Tychem®) or PolycoatStandard cotton lab coats absorb spills and hold the chemical against the skin, accelerating systemic absorption[7].
Respiratory Air-purifying respirator (N95/P100) or Air-fed systemRequired if handling dry powders outside a glovebox or if heating the compound, which drastically increases vapor pressure[6].

Self-Validating Operational Workflow

Trustworthiness in the lab relies on self-validating systems. Do not proceed to the next step unless the previous step's validation check is confirmed.

Phase 1: Pre-Operational Preparation
  • Ventilation Validation : Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Validation Check: Verify the inward face velocity is between 100-120 feet per minute (fpm) using a calibrated anemometer before opening the sash.

  • PPE Donning : Equip the PPE specified in the matrix above.

    • Validation Check: Inspect gloves for micro-tears using the pneumatic inflation method prior to donning.

  • Antidote/First Aid Readiness : Ensure proximity to an emergency eyewash station and safety shower. Verify that the lab is equipped with oxygen delivery systems or that medical personnel are on standby, as specific antidotes (like methylene blue) may be required for severe methemoglobinemia[5].

Phase 2: Chemical Handling and Reaction Setup
  • Weighing : Use an enclosed analytical balance. If weighing dry powder, use an anti-static weigh boat to prevent the electrostatic aerosolization of toxic particulates.

  • Solvent Addition : 2,6-Diethoxyaniline is highly reactive. When adding it to reaction vessels (e.g., for the synthesis of complex fluorophores[1]), control the temperature carefully via an ice bath. Aromatic amines can undergo exothermic decomposition or react violently with strong oxidizers[3][5].

  • Transfer : Use positive displacement pipettes for liquid solutions. Standard air-displacement pipettes are prone to dripping due to the vapor pressure changes associated with volatile organic solvents.

Phase 3: Post-Operational Decontamination and Disposal
  • Surface Decontamination : Wipe down the fume hood surface, balance, and any touched equipment with a solvent appropriate for dissolving the amine (e.g., ethanol or dilute acid), followed by a rigorous soap and water wash.

  • Waste Segregation : 2,6-Diethoxyaniline is highly toxic to aquatic life and must never be poured down the drain[5]. Collect all liquid waste, contaminated gloves, and weigh boats in a clearly labeled, sealable hazardous waste container designated specifically for "Toxic Aromatic Amines."

  • Doffing : Remove PPE inside-out to trap any micro-contaminants. Wash hands and forearms immediately with cold water and soap.

    • Causality Note: Warm water opens dermal pores and increases local vasodilation, which accelerates the systemic absorption of any trace chemical remaining on the skin[7].

Emergency Response Protocol: Chemical Spill

In the event of a spill, immediate and logical action is required to prevent inhalation and dermal exposure.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess Evac Evacuate & Isolate Area Assess->Evac Large/Poor Vent PPE Don Maximum PPE (Respirator, Tychem) Assess->PPE Small/Fume Hood Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Transfer to Hazardous Waste Contain->Dispose

Fig 2: Logical decision tree and operational workflow for acute aromatic amine spill response.

  • Evacuate and Isolate : If the spill is >50 mL or occurs outside a fume hood, evacuate the immediate area and alert the Environmental Health and Safety (EHS) officer[5].

  • Containment : Wearing maximum PPE, cover the spill with an inert, dry absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as aromatic amines can be hypergolic[5].

  • Collection : Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag.

  • Medical Monitoring : Any personnel in the vicinity of a large spill should be monitored for 24 hours for delayed signs of cyanosis or hypoxia[4].

References

  • Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects. ResearchGate / Dyes and Pigments.1

  • EA036736B1 - Heteroarylhydroxypyrimidinones as agonists of the apj receptor. Google Patents.2

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.3

  • MATERIAL SAFETY DATA SHEET (Aromatic Amines). Avantor Sciences.4

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. NJ.gov.7

  • MATERIAL SAFETY DATA SHEET - according to the (US) Hazard Communication Standard. Medline.6

  • N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride Safety Data. SCBT.5

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